Methylisopropylamiloride
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1151-74-2 |
|---|---|
Molekularformel |
C10H16ClN7O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChI-Schlüssel |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Synonyme |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Methylisopropylamiloride (MIA) Mechanism of Action in Na⁺/H⁺ Exchange
The following technical guide details the mechanism, selectivity, and experimental application of Methylisopropylamiloride (MIA) in the study of Na⁺/H⁺ exchange.
Executive Summary
Methylisopropylamiloride (MIA) , chemically known as 5-(N-methyl-N-isopropyl)amiloride , is a potent, pharmacological inhibitor of the Sodium-Hydrogen Exchanger (NHE) family. It belongs to the 5-amino-substituted class of amiloride analogs, designed to improve upon the low potency and poor specificity of the parent compound, amiloride.
While amiloride inhibits both Epithelial Sodium Channels (ENaC) and NHE isoforms with low affinity, MIA exhibits a significantly higher affinity for NHE isoforms (particularly NHE1) and reduced affinity for ENaC. This guide dissects the molecular kinetics of MIA inhibition, its selectivity profile, and the gold-standard protocols for validating its activity in vitro.
Molecular Mechanism of Action
Competitive Inhibition at the Extracellular Face
The primary mechanism of MIA is competitive inhibition with extracellular sodium ions (Na⁺) for the cation-binding pocket on the transmembrane domain of the NHE protein.
-
Binding Site: MIA binds to the extracellular face of the exchanger, specifically interacting with the "amiloride binding pocket" located within the transmembrane segments (likely TM4 and TM9 of NHE1).
-
Hydrophobic Interaction: The substitution of the 5-amino group with a methyl and isopropyl group increases the lipophilicity of the molecule compared to amiloride. This hydrophobic bulk allows MIA to interact more strongly with the hydrophobic residues lining the transport pore, stabilizing the inactive state of the transporter.
-
Kinetics: The inhibition is competitive with respect to extracellular Na⁺ ([Na⁺]₀). Increasing [Na⁺]₀ can overcome MIA inhibition, shifting the
for Na⁺ without significantly altering the .
Mechanism Visualization
The following diagram illustrates the competitive blockade of the NHE1 isoform by MIA.
Caption: Figure 1. Competitive inhibition model where MIA occludes the extracellular Na⁺ binding pocket of NHE1, preventing H⁺ extrusion.
Selectivity and Potency Profile
MIA is distinct from other amiloride analogs like EIPA (Ethylisopropylamiloride) and HMA (Hexamethyleneamiloride) in terms of steric bulk and lipophilicity.
Comparative Potency (IC₅₀)
The 5-amino substitution dramatically increases potency against NHE1 compared to parent amiloride.
| Inhibitor | Substituent (R1, R2) | NHE1 IC₅₀ (µM)* | Selectivity (NHE vs ENaC) | Notes |
| Amiloride | -H, -H | 3 - 100 | Low (Prefers ENaC) | Weak NHE inhibitor; primarily blocks ENaC. |
| MIA | -CH₃, -CH(CH₃)₂ | 0.05 - 1.0 | High | Balanced potency/solubility profile. |
| EIPA | -C₂H₅, -CH(CH₃)₂ | 0.02 - 0.5 | High | Slightly more potent than MIA; standard reference. |
| HMA | -Hexamethylene | 0.01 - 0.1 | High | Most potent; highly lipophilic (solubility issues). |
*Note: IC₅₀ values are dependent on extracellular [Na⁺]. Values cited are typical for physiological [Na⁺] (135-145 mM).
Isoform Selectivity
-
NHE1 (Ubiquitous): Highly sensitive to MIA.
-
NHE2 (Intestinal/Kidney): Moderately sensitive.
-
NHE3 (Epithelial/Apical): Resistant. MIA and EIPA are poor inhibitors of NHE3 compared to NHE1. High concentrations (>50 µM) are required to inhibit NHE3, which risks off-target effects.
Off-Target Effects
Researchers must be aware that at high concentrations (>100 µM), MIA loses specificity and may inhibit:
-
Na⁺/K⁺ ATPase: Disrupting primary active transport.
-
Oxidative Metabolism: Interfering with mitochondrial function (Soltoff et al.).
-
Protein Synthesis: Via inhibition of translation initiation factors.
Experimental Methodology: Intracellular pH Recovery Assay
The most robust method to quantify MIA activity is the Ammonium Prepulse Technique using the pH-sensitive fluorophore BCECF-AM . This protocol relies on measuring the rate of pH recovery from an acute acid load in the presence and absence of MIA.
Protocol Workflow
-
Dye Loading: Cells are loaded with the acetoxymethyl ester form of BCECF (BCECF-AM), which is cleaved by intracellular esterases to trap the polar BCECF.
-
Acidification (NH₄Cl Prepulse): Cells are exposed to NH₄Cl. NH₃ diffuses in, alkalinizing the cell. Upon washout, NH₃ leaves rapidly, trapping H⁺ inside and causing acute acidification.
-
Na⁺-Dependent Recovery: In the presence of extracellular Na⁺, NHE1 extrudes H⁺, restoring pH.
-
Inhibition Phase: MIA is introduced during the recovery phase to measure the reduction in proton efflux (
).
Workflow Diagram
Caption: Figure 2. The Ammonium Prepulse Protocol for quantifying NHE activity and MIA inhibition kinetics.
Critical Controls for Validity
-
Calibration: A calibration curve using high K⁺/Nigericin buffers (pH 6.5 - 7.5) must be generated at the end of every experiment to convert fluorescence ratios to absolute pH values.
-
Na⁺-Free Control: Recovery must be abolished in Na⁺-free conditions to confirm NHE dependence (ruling out H⁺-ATPases).
-
Buffering Capacity (
): Intrinsic buffering capacity must be calculated to convert pH change rate ( ) into proton flux ( in mM/min).
References
-
Vigne, P., Frelin, C., Cragoe, E. J., & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131–136.
-
Soltoff, S. P., Cragoe, E. J., & Mandel, L. J. (1986).[1] Amiloride analogues inhibit proximal tubule metabolism.[1][2][3] American Journal of Physiology-Cell Physiology, 250(5), C744-C751.
-
Counillon, L., & Pouysségur, J. (2000). The expanding family of eucaryotic Na+/H+ exchangers. Journal of Biological Chemistry, 275(1), 1-4.
-
Roos, A., & Boron, W. F. (1981). Intracellular pH.[4] Physiological Reviews, 61(2), 296-434.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amiloride analogues inhibit proximal tubule metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Rapid activation of Na+/H+ exchange by aldosterone in renal epithelial cells requires Ca2+ and stimulation of a plasma membrane proton conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(N-ethyl-N-isopropyl)amiloride (EIPA)
A Note on Compound Identification: This guide focuses on 5-(N-ethyl-N-isopropyl)amiloride (EIPA), CAS 1154-25-2. The initial request specified "5-(N-methyl-N-isopropyl)amiloride, CAS 1151-74-2." However, the vast body of scientific literature and commercial availability points to EIPA as the prominent and extensively researched amiloride analog for the applications discussed herein. We have proceeded with the data for EIPA to provide a comprehensive and accurate technical resource.
Introduction: The Significance of EIPA in Modern Research
5-(N-ethyl-N-isopropyl)amiloride, commonly abbreviated as EIPA, is a potent derivative of the diuretic amiloride. While amiloride itself has clinical applications, particularly in managing hypertension and heart failure through its action on epithelial sodium channels (ENaC), EIPA has carved out a distinct and critical role in preclinical and basic research.[1] Its significance stems from its function as a selective and potent inhibitor of the plasma membrane Na+/H+ exchangers (NHEs).[2][3][4]
NHEs are integral membrane proteins responsible for regulating intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the one-for-one exchange of extracellular Na+ for intracellular H+.[5] This fundamental process is implicated in a myriad of physiological and pathophysiological events. Consequently, EIPA has become an indispensable pharmacological tool for scientists and drug development professionals investigating cellular processes in fields as diverse as oncology, cardiovascular medicine, and neuroscience. This guide provides an in-depth examination of EIPA's properties, mechanism of action, and application in a research setting.
Physicochemical and Handling Properties of EIPA
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe use in experimental settings.
Key Properties
The following table summarizes the core physicochemical properties of EIPA.
| Property | Value | Source(s) |
| CAS Number | 1154-25-2 | [2][3][4] |
| Synonyms | EIPA, L-593,754, MH 12-43 | [2][6] |
| Molecular Formula | C11H18ClN7O | [2][4] |
| Formula Weight | 299.76 - 299.8 g/mol | [2][3][4][6] |
| Appearance | Crystalline solid; Off-white to yellow powder | [3][6] |
| Melting Point | 202-205 °C | |
| Purity | ≥98% | [2][4][6][7] |
| UV/Vis. (λmax) | 230, 291, 380 nm | [2][6] |
Solubility and Solution Preparation
Proper solubilization is critical for experimental reproducibility. EIPA exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.
| Solvent | Approximate Solubility | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [2][6] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [2][4][6] |
| Ethanol | 2 mg/mL | [2][6] |
| Methanol | ~10 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2][6] |
Causality in Preparation: For most cell-based assays, a high-concentration stock solution is first prepared in an organic solvent like DMSO. This stock is then diluted to the final working concentration in the aqueous cell culture medium. It is crucial to note that aqueous solutions of EIPA are not stable for long periods, and it is recommended to prepare them fresh for each experiment or, if necessary, store for no more than one day.[6]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of EIPA.
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2][6] Storage at 2-8°C is also acceptable for shorter periods. The vial should be kept tightly sealed.
-
Solutions: Once prepared, stock solutions in organic solvents should be stored as aliquots in tightly sealed vials at -20°C.[4][8] These are generally stable for up to one month.[8] Avoid repeated freeze-thaw cycles.
Mechanism of Action: Selective Inhibition of Na+/H+ Exchangers
EIPA's primary mechanism of action is the inhibition of Na+/H+ exchangers. It displays selectivity for different NHE isoforms, making it a powerful tool for dissecting their individual roles.
Isoform Selectivity
EIPA is a potent inhibitor of several NHE isoforms, with varying affinities. This selectivity is a key reason for its widespread use over less specific amiloride analogs.
| NHE Isoform | Inhibitory Potency | Source(s) |
| NHE1 | Ki = 0.02 µM | [2] |
| NHE2 | Ki = 0.5 µM | [2] |
| NHE3 | Ki = 2.4 µM | [2] |
| NHE4 | IC50 ≥ 10 µM (less effective) | [2] |
| NHE5 | Ki = 0.42 µM | [2] |
The high potency against NHE1, a ubiquitously expressed isoform crucial for pHi regulation in most cells, makes EIPA particularly valuable for studying fundamental cellular processes.[5][9][10]
Cellular Consequences of NHE Inhibition
By blocking the Na+/H+ exchanger, EIPA prevents the efflux of protons (H+) from the cell. This leads to a decrease in intracellular pH (pHi), a state known as intracellular acidification. Concurrently, the influx of sodium (Na+) is inhibited. These primary effects trigger a cascade of downstream cellular events.
Applications in Research and Drug Development
EIPA's ability to modulate fundamental cellular processes has made it a cornerstone reagent in multiple research areas.
Cancer Biology
Many cancer cells exhibit a "reversed" pH gradient, with a higher intracellular pH and a more acidic extracellular environment compared to normal cells.[11][12][13] This alkaline pHi is critical for promoting proliferation, metabolic activity, and avoiding apoptosis. NHE1 is a key driver of this state.
-
Inhibition of Invasion and Motility: EIPA has been shown to suppress the migration and invasion of hepatocellular carcinoma cells under hypoxic conditions.[14] This effect is mediated, in part, by the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and VEGF through an ERK1/2-dependent pathway.[14]
-
Disruption of Cancer Stem Cells: In non-small cell lung cancer (NSCLC), EIPA disrupts cancer stem cell (CSC) activity, evidenced by decreased tumorsphere formation and inhibition of CSC markers.[15]
-
Metabolic Reprogramming: While increased pHi is thought to enable a Warburg-like metabolic shift, studies using EIPA have shown that inhibiting NHE1 and lowering pHi can decrease mitochondrial oxidative phosphorylation without necessarily increasing glycolysis in certain cancer cell lines.[11][12]
Cardiovascular Research
During cardiac ischemia and reperfusion, intracellular Na+ and H+ levels become dysregulated, contributing significantly to cell injury and death.
-
Cardioprotection: EIPA provides significant cardioprotection in isolated rabbit hearts subjected to ischemia-reperfusion injury. Treatment with EIPA, either before or during the ischemic event, markedly reduces infarct size. The protective mechanism is distinct from that of ischemic preconditioning, as it is not blocked by inhibitors of PKC or KATP channels.
Neuroscience
Ion homeostasis is critical for neuronal function and survival. Dysregulation of Na+ and H+ exchange is implicated in excitotoxic and ischemic neuronal death.
-
Neuroprotection: EIPA demonstrates neuroprotective effects against glutamate-induced delayed neuronal death in cultured cerebellar granule cells.[16] It also protects hippocampal neurons from ischemic injury in animal models.[17] The protective mechanism is twofold: direct inhibition of the Na+/H+ exchanger and, at micromolar concentrations, blockade of N-methyl-D-aspartate (NMDA) receptors.[16]
Other Therapeutic Areas
-
Spinal Muscular Atrophy (SMA): In SMA cells, EIPA treatment has been shown to enhance the inclusion of exon 7 in the SMN2 gene transcript and increase the production of the functional SMN protein.[18] This suggests that modulating intracellular pH can influence pre-mRNA splicing, opening a potential new avenue for SMA therapeutic development.[18]
Experimental Protocols and Methodologies
The following protocols provide a framework for the reliable use of EIPA in a laboratory setting.
Preparation of Stock and Working Solutions
This protocol is a self-validating system, ensuring consistent and accurate final concentrations.
-
Calculate Required Mass: Determine the mass of solid EIPA needed to prepare a stock solution of desired concentration and volume (e.g., 10 mM).
-
Formula: Mass (mg) = [Concentration (mM)] * [Volume (mL)] * [Formula Weight (mg/mmol)]
-
Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 299.8 mg/mmol = 2.998 mg.
-
-
Dissolution: Carefully weigh the solid EIPA and dissolve it in high-purity, anhydrous DMSO to the final calculated volume. Ensure complete dissolution by vortexing. This is your high-concentration stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C. This minimizes contamination and degradation from freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it directly into the pre-warmed cell culture medium to achieve the final desired working concentration (typically 5-10 µM for robust NHE inhibition).[2] Mix thoroughly before adding to cells.
-
Causality: Diluting the DMSO stock in a much larger volume of aqueous medium ensures the final DMSO concentration is non-toxic to most cell lines (typically <0.1%).
-
Example Assay: Mitochondrial Stress Test
EIPA can be used to investigate the role of NHE1 activity and intracellular pH on cellular metabolism.
-
Cell Seeding: Seed cells in a Seahorse XF24 (or similar) microplate at a density optimized to yield a basal oxygen consumption rate (OCR) between 100 and 300 pmol/min.[11][12]
-
Pre-treatment with EIPA: Maintain the cells in their standard growth medium containing the desired concentration of EIPA (e.g., 10 µM) for 18-20 hours prior to the assay.[11][12] This allows for the full cellular response to sustained NHE1 inhibition.
-
Assay Execution: On the day of the assay, change the medium to an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) containing the same concentration of EIPA.
-
Mito-Stress Protocol: Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: Compare the OCR profiles of EIPA-treated cells to vehicle-treated control cells to determine the effect of NHE1 inhibition on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Safety and Handling
As a bioactive small molecule, EIPA requires careful handling. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS).[6][19]
-
Hazard Identification: May cause serious eye irritation.[19] Some sources indicate it is suspected of causing cancer.[19] It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye/face protection (safety glasses or goggles).[19] Use a dust mask if handling large quantities of powder.
-
Handling: Avoid contact with skin and eyes.[19] Avoid formation of dust and aerosols.[19] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[6][19]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19]
-
Skin: Wash off with soap and plenty of water.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[19]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[19]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]
Conclusion
5-(N-ethyl-N-isopropyl)amiloride (EIPA) is a powerful and selective pharmacological inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform. Its ability to induce intracellular acidification by blocking proton extrusion makes it an invaluable tool for researchers. From elucidating the role of pH dynamics in cancer progression and metastasis to developing strategies for cardioprotection and neuroprotection, EIPA continues to be a vital reagent. Adherence to proper handling, storage, and experimental protocols ensures its effective and reliable application, enabling further discoveries in cellular physiology and the development of novel therapeutic strategies.
References
-
Wang, B. Y., Shen, H. T., Lee, Y. L., Chien, P. J., & Chang, W. W. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. American Journal of Cancer Research, 13(10), 4721–4733. [Link]
-
Manoli, S. S., Kisor, K., Webb, B. A., & Barber, D. L. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 321(5), C896-C909. [Link]
-
Blue Lotus Chem. Safety Data Sheet. [Link]
-
Andreeva, N., Khodorov, B., Stelmashook, E., Sokolova, S., Cragoe, E. J., & Victorov, I. (1992). 5-(N-ethyl-N-isopropyl)amiloride and mild acidosis protect cultured cerebellar granule cells against glutamate-induced delayed neuronal death. Neuroscience, 49(1), 175–181. [Link]
-
Sato, H., Seharaseyon, J., Seid, L. M., Cragoe, E. J. Jr, & Glembotski, C. C. (1997). The mechanism of protection from 5 (N-ethyl-N-isopropyl)amiloride differs from that of ischemic preconditioning in rabbit heart. Basic Research in Cardiology, 92(5), 339-350. [Link]
-
Bai, L., Wang, H. Y., Wang, X. H., Zhao, J., Jiang, H., Zhang, Y., & Li, T. (2010). Inhibition of Na+/H+ exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198–204. [Link]
-
Chen, H. H., Chang, J. G., & Jong, Y. J. (2008). 5-(N-ethyl-N-isopropyl)-amiloride enhances SMN2 exon 7 inclusion and protein expression in spinal muscular atrophy cells. Annals of Neurology, 63(1), 26–34. [Link]
-
Manoli, S. S., Kisor, K., Webb, B. A., & Barber, D. L. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. PMC. [Link]
-
Lee, S., Lee, J. E., & Kim, H. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 21(12), 4277. [Link]
-
ResearchGate. (n.d.). Experimental design and extraction protocol overview. [Link]
-
ResearchGate. (n.d.). Effect of different concentrations of 5-(N-methyl-N-isobutyl) amiloride (MIA) on cardiac function. [Link]
-
Phillip, L., & O'Regan, M. H. (1999). 5-(N-Ethyl-N-isopropyl)-amiloride, an Na(+)-H(+) exchange inhibitor, protects gerbil hippocampal neurons from ischemic injury. Brain Research, 839(1), 199–202. [Link]
-
ResearchGate. (2025, August 7). Ethyl Isopropyl Amiloride Decreases Oxidative Phosphorylation and Increases Mitochondrial Fusion in Clonal Untransformed and Cancer Cells. [Link]
-
Protein G beads. (2025, October 10). 5-(N,N-dimethyl)-Amiloride Hydrochloride: Precision in NHE1 Inhibition for Advanced Cellular and Cardiovascular Research. [Link]
-
Inhibitor Research Hub. (2026, February 7). 5-(N,N-dimethyl)-Amiloride Hydrochloride: Advanced Insights into NHE1 Inhibition and Endothelial Injury Research. [Link]
-
Kumar, D., Moore, R. M., Agrawal, A. R., & Karmazyn, M. (2003). Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity. Canadian Journal of Physiology and Pharmacology, 81(7), 730–739. [Link]
-
Michigan Medicine. (2023, October 10). Early findings suggest this cancer drug may be effective against advanced tumors caused by genetic mutations. [Link]
-
Li, W., Goparaju, M., To, F., & Shobha, M. S. (2013). Epithelial sodium channel inhibition by amiloride on blood pressure and cardiovascular disease risk in young prehypertensives. The Journal of Clinical Hypertension, 15(12), 868-874. [Link]
-
Newell, K., Wood, P., & Tannock, I. (1993). Inhibition of the Regulation of Intracellular pH: Potential of 5-(N,N-hexamethylene) Amiloride in Tumour-Selective Therapy. British Journal of Cancer, 67(2), 297-302. [Link]
-
Medrzycki, P., & Hellström, S. (2021, February). Improved protocols for testing agrochemicals in bees. [Link]
-
Oh, Y., & Matalon, S. (1993). 5-(N-Ethyl-N-isopropyl)amiloride sensitive Na+ currents in intact fetal distal lung epithelial cells. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1163-1171. [Link]
-
PubChem. (n.d.). Isopropyl-methyl-prop-2-ynyl-amine. [Link]
-
ResearchGate. (n.d.). Osteoarthritis (OA) was reduced in MIA−/− mice, mediated by enhanced proliferation. [Link]
-
Di Paola, R., & Impellizzeri, D. (2022). Targeting Neuroinflammation in Osteoarthritis with Intra-Articular Adelmidrol. International Journal of Molecular Sciences, 23(20), 12199. [Link]
Sources
- 1. Epithelial sodium channel inhibition by amiloride on blood pressure and cardiovascular disease risk in young prehypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzo Life Sciences Amiloride, 5-(N-Ethyl-N-isopropyl)-, (5mg), CAS Number: | Fisher Scientific [fishersci.com]
- 4. 5-(N-Ethyl-N-isopropyl)-Amiloride | CAS 1154-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sigma Aldrich Fine Chemicals Biosciences 5-(N-Ethyl-N-isopropyl)amiloride | Fisher Scientific [fishersci.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. protein-g-beads.com [protein-g-beads.com]
- 10. colorimetric-assay.com [colorimetric-assay.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-(N-ethyl-N-isopropyl)amiloride and mild acidosis protect cultured cerebellar granule cells against glutamate-induced delayed neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-(N-Ethyl-N-isopropyl)-amiloride, an Na(+)-H(+) exchange inhibitor, protects gerbil hippocampal neurons from ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(N-ethyl-N-isopropyl)-amiloride enhances SMN2 exon 7 inclusion and protein expression in spinal muscular atrophy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beta.lakeland.edu [beta.lakeland.edu]
A Comparative Technical Analysis of Methylisopropylamiloride and Amiloride: Potency and Selectivity at Key Ion Transporters
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Amiloride, a potassium-sparing diuretic, has long been a foundational tool in physiology and pharmacology due to its potent inhibition of the epithelial sodium channel (ENaC).[1] However, its utility is complicated by off-target effects, most notably the inhibition of the Na+/H+ exchanger (NHE) family of proteins.[2] This has driven the development of amiloride analogs with modified structures designed to enhance potency and selectivity for specific targets. This guide provides an in-depth technical comparison of amiloride and one such class of analogs, represented by methylisopropylamiloride (MIA) and its close, extensively studied relative, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA). We will dissect the profound impact of substitutions at the 5-position of the pyrazine ring, which dramatically inverts the potency profile—transforming a potent ENaC inhibitor into a highly selective and potent NHE inhibitor. This analysis will provide researchers with the mechanistic rationale, comparative potency data, and detailed experimental protocols required to effectively leverage these compounds in their work.
Molecular Targets: A Tale of Two Transporters
The divergent therapeutic and research applications of amiloride and its 5-substituted analogs are rooted in their differential affinities for two critical families of membrane transporters: the Epithelial Sodium Channel (ENaC) and the Na+/H+ Exchanger (NHE).
The Epithelial Sodium Channel (ENaC)
ENaC is a constitutively active ion channel crucial for sodium reabsorption in the epithelial cells of the kidney, regulating blood pressure and fluid homeostasis.[1] Amiloride blocks the channel pore, thereby producing its diuretic and antihypertensive effects.[1][3] Dysfunction of ENaC is linked to severe diseases, including Liddle syndrome, a rare form of genetic hypertension.[4]
The Na+/H+ Exchanger, Isoform 1 (NHE1)
NHE1 is a ubiquitous antiporter that regulates intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.[2][5] While essential for normal cell function, its overactivity is a hallmark of various pathologies, including cardiac ischemia-reperfusion injury and cancer progression, where it facilitates cell migration and proliferation by maintaining an alkaline intracellular environment.[3][5] Amiloride inhibits NHE1, but only at concentrations significantly higher than those required to block ENaC.[6] This lack of selectivity spurred the development of analogs like MIA and EIPA.[7]
Figure 2: Workflow for NHE1 activity assay using pH fluorometry.
Protocol: Measuring ENaC Activity via Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique directly measures the flow of sodium ions through ENaC channels in the cell membrane, providing the most accurate assessment of channel inhibition.
Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single cell expressing ENaC. The membrane patch under the pipette is then ruptured, allowing electrical and chemical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage (e.g., -100 mV), and the resulting inward current, carried by Na+, is measured. The ENaC-specific current is defined as the portion of the total current that is blocked by a saturating dose of amiloride.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing ENaC subunits (e.g., HEK293 or CHO cells transfected with α, β, and γ ENaC). Prepare a single-cell suspension.
-
Solutions:
-
Bath Solution (Extracellular): Contains (in mM): 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4).
-
Pipette Solution (Intracellular): Contains (in mM): 120 CsCl (to block K+ channels), 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential, for example, -60 mV, and then step to more negative potentials (e.g., -100 mV) to measure inward Na+ currents.
-
Data Acquisition: Record the whole-cell current. Apply a high concentration of amiloride (e.g., 10 µM) to the bath solution. The difference in current before and after amiloride application is the ENaC-mediated current.
-
Dose-Response: To determine the Kᵢ or IC₅₀, apply progressively increasing concentrations of the test compound and measure the corresponding reduction in the amiloride-sensitive current.
-
Analysis: Plot the fractional block of the ENaC current against the inhibitor concentration and fit the data to determine the potency.
Causality and Strategic Application in Research
The choice between amiloride and an analog like MIA is dictated entirely by the research question.
-
Why Choose Amiloride? Amiloride remains the compound of choice for studies focused on ENaC. Its high potency and decades of characterization make it a reliable tool for inhibiting sodium reabsorption in epithelial tissues or for defining ENaC-mediated currents in electrophysiology.
-
Why Choose MIA or EIPA? These 5-substituted analogs are superior for any application requiring the specific inhibition of NHE1. Their >100-fold selectivity for NHE1 over ENaC allows researchers to dissect the role of NHE1 in cellular processes like pH regulation, migration, or ischemia-induced cell death without the confounding effects of ENaC blockade. [2][3]For example, using EIPA has been crucial in demonstrating the role of NHE1 in the hypoxia-induced invasion of cancer cells. [3]Using amiloride in such an experiment would require very high doses that could have non-specific effects.
Conclusion
The structural modification of amiloride at the 5-position of its pyrazine ring creates a class of compounds, including methylisopropylamiloride (MIA) and EIPA, with a pharmacological profile that is inverted relative to the parent molecule. This chemical diversification transforms a potent ENaC blocker into a potent and highly selective NHE1 inhibitor. This guide has provided the comparative potency data and detailed experimental frameworks to empower researchers to make informed decisions. The strategic selection of either amiloride or a 5-substituted analog is paramount for achieving experimental clarity and generating unambiguous data, whether the goal is to understand renal physiology, cardiac pathology, or cancer cell biology.
References
-
Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]
-
Gelli, A., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. ResearchGate. [Link]
-
Vigne, P., et al. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131-6. [Link]
-
Pedersen, S. F., et al. (2020). Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Scientific Reports, 10(1), 5898. [Link]
-
Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of Membrane Biology, 95(2), 171-85. [Link]
-
McCallum, L., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). CORE. [Link]
-
Bianchini, A., et al. (2024). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 296, 111715. [Link]
-
Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. [Link]
-
Karmazyn, M., et al. (2022). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? International Journal of Molecular Sciences, 23(15), 8693. [Link]
-
Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of Membrane Biology, 95(2), 187-95. [Link]
-
Gonzalez-Perez, V., et al. (2021). Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis. MDPI. [Link]
-
Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed. [Link]
-
Cardone, R. A., et al. (2002). EIPA inhibits NHE1 activity in MDCK and MSV-MDCK cells. ResearchGate. [Link]
-
Shishikura, K., et al. (2021). EIPA and MIA block the forward mode activity of NCX by competitive binding against sodium ion in human neutrophils. ResearchGate. [Link]
-
Lee, J., et al. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. MDPI. [Link]
-
Pedersen, S. F., et al. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. The Journal of Biological Chemistry, 282(27), 19545-56. [Link]
-
Gherman, A. M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI. [Link]
-
Yang, Y., et al. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198-204. [Link]
-
Orlowski, J., et al. (1992). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. eScholarship@McGill. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fine-Tuning of Cellular Sodium Flux: A Technical Guide to the Structure-Activity Relationship of Methylisopropylamiloride (MIA) Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylisopropylamiloride (MIA) and its analogs represent a critical class of pharmacological tools and potential therapeutic agents that target key cellular ion transport proteins. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of MIA analogs, focusing on their interactions with the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX). By dissecting the chemical modifications of the amiloride scaffold, we elucidate the molecular determinants of potency and selectivity. This guide offers detailed experimental protocols for the synthesis and evaluation of these compounds, alongside a discussion of the underlying mechanistic principles that govern their biological activity. Through a synthesis of established knowledge and practical insights, this document serves as an essential resource for researchers seeking to leverage MIA analogs for the investigation of cellular physiology and the development of novel therapeutics.
Introduction: The Amiloride Scaffold as a Versatile Pharmacophore
Amiloride, a potassium-sparing diuretic, has emerged as a foundational molecule in the study of ion transport.[1] Its ability to inhibit various sodium channels and exchangers, albeit with modest potency, has spurred the development of a vast library of analogs with enhanced affinity and selectivity. Among these, methylisopropylamiloride (MIA) has distinguished itself as a potent inhibitor, particularly of the Na+/H+ exchanger. The systematic modification of the amiloride core has revealed that distinct structural features govern the interaction with its primary targets: the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX).[2]
Understanding the structure-activity relationship (SAR) of MIA analogs is paramount for the rational design of selective inhibitors. These selective agents are indispensable tools for dissecting the physiological roles of each transporter and hold significant promise for the treatment of a range of pathologies, including hypertension, cardiac ischemia-reperfusion injury, and cancer.[3][4] This guide will explore the nuances of the SAR for each of these key targets, provide detailed methodologies for their characterization, and discuss the molecular basis for their selective inhibition.
Core Structural Modifications and Their Impact on Target Selectivity
The amiloride molecule can be conceptually divided into three key regions for SAR analysis: the pyrazine ring, the acylguanidinium group, and the 5-amino group. Modifications at each of these positions have profound effects on the potency and selectivity of the resulting analogs.
The 5-Amino Group: A Hotspot for Na+/H+ Exchanger (NHE) Inhibition
The 5-amino position of the pyrazine ring is the most critical site for modulating activity against the Na+/H+ exchanger, particularly the NHE1 isoform.[2] Structure-activity relationship studies have consistently shown that substitution at this position with alkyl and alkylaryl groups can dramatically increase potency compared to amiloride.[4]
-
Dialkyl substitutions , such as in 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are well-tolerated and often lead to potent NHE1 inhibition.[2]
-
Hydrophobic substitutions on the 5-amino group generally lead to improved antifungal activity, highlighting the diverse potential applications of these analogs.[5]
The Acylguanidinium Moiety: Essential for ENaC and NHE Interaction
The acylguanidinium group at the 2-position of the pyrazine ring is essential for the activity of amiloride analogs against both ENaC and NHE.[2] This positively charged group is believed to interact with negatively charged residues in the pore or vestibule of the channel.
-
Modifications to the guanidinium group , such as alkyl or aryl substitutions on the terminal nitrogen, are generally not well-tolerated and can lead to a significant loss of activity.[2][6]
The Pyrazine Ring: Influencing Binding and Selectivity
The pyrazine ring itself, along with its substituents at the 3-, and 6-positions, contributes to the overall binding affinity and selectivity of the analogs.
-
The 6-chloro substituent is a common feature of potent amiloride analogs and is thought to interact with the S1β site of target proteins.[3]
Quantitative Analysis of Structure-Activity Relationships
The inhibitory potency of MIA analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A comprehensive understanding of the SAR requires a systematic comparison of these values across a range of analogs and targets.
Table 1: Inhibitory Potency (IC50/Ki) of Selected Amiloride Analogs against ENaC, NHE1, and NCX
| Compound | Target | IC50/Ki (µM) | Reference(s) |
| Amiloride | ENaC | ~0.1-2.6 | [7] |
| NHE1 | ~1-10 | [4] | |
| NCX | High µM | [8] | |
| Methylisopropylamiloride (MIA) | NHE1 | Potent inhibitor | [9][10] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | NHE1 | Potent inhibitor | [2] |
| Hexamethylene amiloride (HMA) | NHE1 | Potent inhibitor | [2] |
| Benzamil | ENaC | More potent than amiloride | [7] |
| Phenamil | ENaC | More potent than amiloride | [11] |
Note: This table is a representative summary. IC50 and Ki values can vary depending on the experimental conditions and assay system.
Experimental Protocols for the Characterization of MIA Analogs
The reliable determination of the biological activity of MIA analogs requires robust and validated experimental protocols. This section provides detailed methodologies for the synthesis of these compounds and their evaluation against ENaC, NHE1, and NCX.
General Synthesis of 5-Substituted Amiloride Analogs
The synthesis of 5-substituted amiloride analogs typically involves the nucleophilic aromatic substitution of a suitable precursor.
Step-by-Step Protocol:
-
Preparation of the Pyrazinoyl Guanidine Precursor: Start with a commercially available methyl 5,6-dichloropyrazine-2-carboxylate.
-
Guanidinylation: React the pyrazine precursor with guanidine to form the corresponding 5,6-dichloropyrazinoyl guanidine.
-
Nucleophilic Aromatic Substitution: React the 5,6-dichloropyrazinoyl guanidine with the desired primary or secondary amine. This will substitute the chlorine at the 5-position with the amine of choice.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Electrophysiological Assessment of ENaC Inhibition
The whole-cell patch-clamp technique is the gold standard for characterizing the inhibitory effects of MIA analogs on ENaC.[12]
Experimental Workflow:
Caption: Workflow for ENaC inhibition assay using patch-clamp.
Detailed Protocol:
-
Cell Preparation: Use a stable cell line, such as HEK293 cells, expressing the α, β, and γ subunits of human ENaC.[13][14] Culture the cells on glass coverslips suitable for microscopy and electrophysiology.
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped with a high-resistance gigaseal amplifier. Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.4 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Perfuse the cell with the external solution to establish a baseline current.
-
Apply increasing concentrations of the MIA analog to the external solution.
-
At the end of each experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the total ENaC-mediated current.
-
-
Data Analysis:
-
Measure the steady-state current at each drug concentration.
-
Normalize the current to the control (baseline) current.
-
Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.[15]
-
Fluorescence-Based Assay for NHE1 Activity
The activity of the Na+/H+ exchanger is commonly assessed by monitoring changes in intracellular pH (pHi) using fluorescent dyes such as BCECF-AM.[16][17]
Experimental Workflow:
Caption: Workflow for NHE1 activity assay using BCECF-AM.
Detailed Protocol:
-
Cell Preparation: Plate cells (e.g., HEK293) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM BCECF-AM.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[18]
-
Wash the cells to remove extracellular dye.
-
-
Intracellular Acidification:
-
Induce an acid load using the ammonium prepulse technique. Briefly, expose the cells to a solution containing NH4Cl (e.g., 20 mM) for a few minutes, followed by a switch to a sodium-free solution to induce intracellular acidification.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader capable of dual-excitation ratiometric measurement.
-
Excite BCECF at approximately 490 nm and 440 nm, and measure the emission at around 535 nm.[19]
-
Record the fluorescence ratio (F490/F440) over time.
-
-
Inhibitor Application:
-
After establishing a stable acidified baseline, add the MIA analog at various concentrations.
-
Continue to monitor the fluorescence ratio to measure the rate of pHi recovery.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery for each concentration of the inhibitor.
-
Plot the rate of recovery as a function of inhibitor concentration and fit the data to determine the IC50 value.
-
Fluorescence-Based Assay for NCX Activity
The activity of the Na+/Ca2+ exchanger can be monitored by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators like Fluo-4 AM.[20]
Experimental Workflow:
Caption: Workflow for NCX activity assay using Fluo-4 AM.
Detailed Protocol:
-
Cell Preparation: Use primary cardiac myocytes or a cell line (e.g., HEK293) stably expressing the desired NCX isoform. Plate the cells in a suitable format for fluorescence microscopy or plate-based reading.
-
Dye Loading:
-
Inducing NCX Activity:
-
To measure reverse-mode NCX activity (Ca2+ influx), switch the external solution from a normal sodium concentration to a low or no-sodium solution. This will drive Ca2+ into the cell via the exchanger.
-
-
Fluorescence Measurement:
-
Use a fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
-
Record the fluorescence intensity over time.
-
-
Inhibitor Application:
-
Pre-incubate the cells with various concentrations of the MIA analog before inducing reverse-mode NCX activity.
-
-
Data Analysis:
-
Measure the initial rate of the increase in fluorescence upon switching to the low-sodium solution.
-
Plot the rate of Ca2+ influx as a function of the inhibitor concentration to determine the IC50 value.
-
Mechanistic Insights and Signaling Pathways
The selective inhibition of ENaC, NHE1, and NCX by MIA analogs has profound effects on cellular physiology by modulating key signaling pathways.
ENaC and the Regulation of Sodium Homeostasis
ENaC is a key player in maintaining sodium balance, blood pressure, and airway surface liquid volume. Its activity is tightly regulated by a variety of signaling pathways.
Caption: Simplified ENaC regulatory pathway.
NHE1: A Central Regulator of Intracellular pH and Cell Signaling
NHE1 is a ubiquitously expressed protein that plays a crucial role in regulating intracellular pH, cell volume, and proliferation.[23] Its activity is stimulated by various growth factors and cellular stresses.[9][10]
Caption: NHE1 activation and its role in pH regulation.
NCX in Cardiac Myocytes: A Key Player in Calcium Homeostasis
In cardiac myocytes, the Na+/Ca2+ exchanger is a critical mechanism for extruding calcium from the cell, thereby contributing to muscle relaxation.[24] Its activity is tightly coupled to the intracellular concentrations of both sodium and calcium.
Caption: Role of NCX in cardiac myocyte calcium extrusion.
Conclusion and Future Directions
The structure-activity relationship of methylisopropylamiloride analogs is a rich and complex field that continues to yield valuable insights into the fundamental processes of ion transport. The ability to rationally design potent and selective inhibitors of ENaC, NHE, and NCX has provided researchers with powerful tools to investigate the distinct physiological and pathological roles of these transporters. The detailed experimental protocols and mechanistic discussions presented in this guide are intended to empower researchers to further explore this fascinating area of pharmacology.
Future research in this field will likely focus on several key areas:
-
Development of isoform-selective inhibitors: Many of the current analogs exhibit activity against multiple isoforms of a particular transporter. The development of highly selective inhibitors for specific isoforms (e.g., NHE1 vs. NHE2) will be crucial for elucidating their precise functions.
-
High-resolution structural studies: The determination of the crystal or cryo-EM structures of ENaC, NHE, and NCX in complex with various amiloride analogs will provide invaluable atomic-level details of their binding interactions, paving the way for more sophisticated drug design.
-
Therapeutic applications: The continued exploration of MIA analogs in preclinical models of disease will be essential for translating the knowledge of their SAR into novel therapeutic strategies for a wide range of human disorders.
By building upon the foundational knowledge of the SAR of MIA analogs, the scientific community is well-positioned to make significant advances in our understanding of ion transport and to develop the next generation of targeted therapeutics.
References
-
Brown, D. A., Melvin, J. E., & Yule, D. I. (2003). Critical role for NHE1 in intracellular pH regulation in pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G804-G812. [Link]
-
Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]
-
Jenkins, C. A., Gautreau, A. M., & Schiemann, W. P. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 71-81. [Link]
-
Flinck, M., Pedersen, S. F., & Stock, C. M. (2015). Physiological Functions and Regulation of the Na+/H+ Exchanger [NHE1] in Renal Tubule Epithelial Cells. Kidney and Blood Pressure Research, 40(4), 356-373. [Link]
-
Matthews, H., Ranson, M., Tyndall, J. D. A., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]
-
Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]
-
Jenkins, C. A., Gautreau, A. M., & Schiemann, W. P. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 71-81. [Link]
-
Torres-Lopez, F., & Granados-Soto, V. (2014). Role of NHE1 in intracellular pH regulation and nociception. In Nociception. InTech. [Link]
-
Dojindo Molecular Technologies, Inc. Reagent for Monitoring Intracellular pH BCECF-AM. [Link]
-
Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]
-
Zima, A. V., & Blatter, L. A. (2004). Redox-Mediated Reciprocal Regulation of SERCA and Na+/Ca2+-Exchanger Contributes to SR Ca2+-Depletion in Cardiac Myocytes. Journal of molecular and cellular cardiology, 36(5), 697-708. [Link]
-
Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]
-
Eisner, D. A., & Levi, A. J. (1988). Cardiac Na+–Ca2+ exchange: dynamics of Ca2+-dependent activation and deactivation in intact myocytes. The Journal of physiology, 586(1), 27-41. [Link]
-
Carattino, M. D., Sheng, S., & Kleyman, T. R. (2008). Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation. The Journal of biological chemistry, 283(36), 24571-24579. [Link]
-
Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase‐Type Plasminogen Activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]
-
Korbmacher, C., & Ertunc, M. (2021). Characterization of ENaC expression and function in a HEK293 cell line. Pflugers Archiv : European journal of physiology, 473(6), 947-960. [Link]
-
Song, L. S., Gu, H., & He, J. Q. (2011). NCX activity. (A) Representative Ca 2+ imaging and plot of.... ResearchGate. [Link]
-
Saxena, N. C., McNicholas, C. M., & Shaikh, S. A. (2012). Expression and Purification of the Alpha Subunit of the Epithelial Sodium Channel, ENaC. PloS one, 7(9), e45209. [Link]
-
Lin, E., & Artman, M. (2000). Na+/Ca2+ exchange activity in neonatal rabbit ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 278(1), H143-H151. [Link]
-
Charles River. Human Epithelial Sodium Channel Stable Cell Line. [Link]
-
Buckley, B. J., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 3020. [Link]
-
Iwamoto, T., & Imaizumi, Y. (2001). Cardiac Na+–Ca2+ Exchange. Circulation Research, 88(10), 990-998. [Link]
-
Buckley, B. J., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 3020. [Link]
-
Hu, Y., Li, F., & Star, R. A. (2016). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. American Journal of Physiology-Renal Physiology, 310(11), F1248-F1258. [Link]
-
Biocompare. HEK293 Cell Lines. [Link]
-
Frelin, C., Vigne, P., & Lazdunski, M. (1986). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. The Journal of biological chemistry, 261(19), 8564-8568. [Link]
-
Science.gov. ic50 values compared: Topics by Science.gov. [Link]
-
Bruns, J. B., Carattino, M. D., & Sheng, S. (2008). Inhibition of ENaC current by Evans Blue and amiloride. ( A ) Time.... ResearchGate. [Link]
-
Noreng, S., Bharadwaj, A., & Posert, R. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e58422. [Link]
-
Kelly, O., Lin, C., & Ramkumar, M. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279-F1290. [Link]
-
Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]
-
Ji, H. L., & Benos, D. J. (2004). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. The Journal of physiology, 556(Pt 1), 1-13. [Link]
Sources
- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular pH regulation by Na⁺/H⁺ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. biocompare.com [biocompare.com]
- 15. Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 18. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Fluo-4 AM [bdbiosciences.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. hellobio.com [hellobio.com]
- 23. karger.com [karger.com]
- 24. ahajournals.org [ahajournals.org]
Methylisopropylamiloride (MIA): A Technical Guide to its Selectivity for Na+/H+ Exchanger (NHE) Isoforms
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Na+/H+ exchangers (NHEs) are a family of integral membrane proteins critical for regulating intracellular pH (pHi), cell volume, and ion homeostasis.[1][2] The various NHE isoforms exhibit distinct tissue distributions and physiological roles, making isoform-selective inhibitors invaluable tools for research and potential therapeutic development.[1] Amiloride, a diuretic, was the first compound identified as an NHE inhibitor, but it lacks specificity.[3] This has led to the synthesis of numerous amiloride analogs, including Methylisopropylamiloride (MIA), with modified affinities for NHE isoforms. This guide provides a detailed technical overview of the selectivity profile of amiloride analogs, focusing on the principles and methodologies used to characterize their interaction with NHE1, NHE2, and NHE3, thereby enabling researchers to effectively utilize these compounds to dissect the specific contributions of each isoform in complex biological systems.
The Na+/H+ Exchanger (NHE) Superfamily: An Overview
The NHE family comprises nine identified isoforms (NHE1-9) in mammals.[1] These transporters mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+), driven by the transmembrane Na+ gradient.[2][4]
-
Plasma Membrane Isoforms (NHE1-5): These are primarily located on the cell surface and are direct regulators of systemic and cellular pH and volume.
-
NHE1 is a ubiquitously expressed "housekeeping" isoform found in virtually all cells, playing a fundamental role in pHi maintenance and cell volume regulation.[4][5] Its over-activation is implicated in pathologies like cardiac hypertrophy and cancer.[4][5]
-
NHE2, NHE3, and NHE4 are predominantly expressed in the apical membranes of epithelial tissues, such as the intestines and kidneys, where they are crucial for transepithelial Na+ absorption.[6][7]
-
NHE5 is found mainly in the brain.
-
-
Organellar Isoforms (NHE6-9): These isoforms are localized to the membranes of intracellular compartments like the Golgi and endosomes, where they are thought to regulate luminal pH.
Given their diverse roles, the ability to selectively inhibit specific NHE isoforms is a primary goal in pharmacology to study their function and validate them as drug targets.
Pharmacological Inhibition: From Amiloride to Selective Analogs
Amiloride was the first compound recognized for its ability to inhibit NHEs, in addition to its clinical use as a blocker of the epithelial sodium channel (ENaC).[3] However, amiloride's utility as a research tool is limited by its low potency and poor selectivity among NHE isoforms and other ion transporters.
This led to the development of a vast library of amiloride analogs, primarily through substitutions on the 5-amino group of the pyrazine ring. These modifications have yielded compounds with significantly enhanced potency and, critically, differential selectivity for the various NHE isoforms. Prominent examples include 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA).[4] The structure-activity relationship (SAR) indicates that dialkyl substitutions on the 5-amino group generally confer higher potency against NHE1.[4]
Isoform Selectivity Profile of Amiloride Analogs
The key to using amiloride analogs as research tools lies in understanding their specific inhibitory profiles. While data for Methylisopropylamiloride (MIA) itself is sparse in comparative studies, extensive characterization of its close structural analog, 5-(N-methyl-N-propyl)amiloride (MPA) , provides a clear and instructive example of the selectivity that can be achieved. MPA differs from MIA only by the substitution of a propyl group for an isopropyl group at the 5-amino position.
Pharmacological studies using a fibroblast cell line genetically engineered to express single NHE isoforms (a technique essential for isolating inhibitor effects) have determined the inhibitor constant (Ki) for MPA against the first three isoforms.[8]
Data Presentation: Inhibitory Potency of MPA
| Inhibitor | NHE1 (Ki) | NHE2 (Ki) | NHE3 (Ki) | Selectivity (NHE1 vs. NHE2) | Selectivity (NHE1 vs. NHE3) |
| 5-(N-methyl-N-propyl)amiloride (MPA) | 0.08 µM | 0.5 µM | 10 µM | ~6.3-fold | 125-fold |
Data sourced from Counillon et al., 1993.[8]
This data reveals a distinct selectivity hierarchy: NHE1 > NHE2 >> NHE3 . MPA is approximately 6-fold more potent at inhibiting NHE1 than NHE2, and 125-fold more potent against NHE1 compared to NHE3.[8] This profile makes MPA, and by extension similar analogs like MIA, powerful tools to pharmacologically discriminate between the housekeeping NHE1 and the epithelial NHE3 isoform.
Caption: Differential inhibition of NHE isoforms by MIA analogs.
Self-Validating Experimental Workflow for Determining Inhibitor Selectivity
To ensure scientific integrity, the determination of an inhibitor's selectivity profile must be conducted in a controlled, self-validating system. The gold-standard method involves heterologous expression of individual NHE isoforms in a null background, followed by a functional assay of their activity.
Experimental Protocol: Fluorescence-Based Measurement of pHi Recovery
This protocol allows for the precise measurement of a single NHE isoform's activity and its dose-dependent inhibition.
1. Cell Line Selection & Transfection:
-
Causality: To eliminate confounding activity from endogenous transporters, a cell line that lacks its own NHEs, such as the AP-1 or PS120 fibroblast cell lines, is used.[6][8]
-
Method: Stably transfect the null cell line with the cDNA encoding a single human or rodent NHE isoform (e.g., NHE1, NHE2, or NHE3). This creates a panel of cell lines each expressing only one specific target.
2. Intracellular pH (pHi) Measurement Setup:
-
Method: Grow the transfected cells on glass coverslips. Load the cells with a pH-sensitive fluorescent dye, typically 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF molecule inside.
-
Causality: BCECF exhibits pH-dependent fluorescence, allowing for real-time monitoring of pHi using a spectrofluorometer.[4][7]
3. Induction of Intracellular Acidosis (Ammonium Prepulse Technique):
-
Method: Acutely acidify the cell interior. A common method is the ammonium prepulse technique.[4][9]
-
Expose cells to a buffer containing NH4Cl. NH3 diffuses into the cell and equilibrates with NH4+, causing a slight initial alkalinization.
-
Rapidly switch to an NH4Cl-free, Na+-free buffer. The intracellular NH4+ dissociates into NH3 and H+. The NH3 rapidly diffuses out, trapping the H+ inside and causing a rapid, profound intracellular acidosis.
-
-
Causality: This controlled acid load provides the necessary stimulus to activate the H+-extruding function of the NHEs.
4. Measuring NHE-Mediated pHi Recovery:
-
Method: Initiate pHi recovery by reintroducing a Na+-containing buffer. The expressed NHE isoform will transport Na+ in and H+ out, causing the pHi to recover towards its baseline. Monitor this recovery via the change in BCECF fluorescence over time.
-
Trustworthiness: This Na+-dependent recovery is the direct measure of the specific NHE isoform's activity. In the absence of extracellular Na+, no recovery should occur, validating that the measured activity is from the Na+/H+ exchanger.
5. Determining the Inhibitor Constant (IC50/Ki):
-
Method: Repeat the acid-load and recovery experiment in the presence of various concentrations of the inhibitor (e.g., MIA).
-
Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/s) for each inhibitor concentration. Plot the rate of recovery as a function of the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce the NHE activity by 50%. The Ki can then be calculated if the mechanism of inhibition is known.[10]
Caption: Experimental workflow for determining NHE inhibitor selectivity.
Conclusion: Leveraging Selectivity for Targeted Research
The differential sensitivity of NHE isoforms to inhibitors like Methylisopropylamiloride and its analogs is not merely a pharmacological curiosity; it is a fundamental tool for functional genomics and cell biology. By understanding the distinct selectivity profile—such as the high affinity for NHE1 versus the low affinity for NHE3 exhibited by MPA—a researcher can confidently use these compounds to:
-
Dissect Isoform-Specific Roles: In a cell or tissue expressing multiple NHE isoforms, a carefully chosen concentration of an inhibitor can be used to block one isoform while leaving others largely active.
-
Validate Genetic Findings: Pharmacological inhibition provides a crucial secondary method to confirm results obtained from genetic knockouts or knockdowns.
-
Probe Pathophysiological Mechanisms: Selective inhibitors allow for the investigation of a single NHE isoform's contribution to complex disease states like ischemia-reperfusion injury or tumorigenesis.[3]
References
-
Counillon, L., Scholz, W., Lang, H. J., & Pouysségur, J. (1993). Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Molecular pharmacology, 44(5), 1041–1045. [Link]
-
Koivusalo, M., Welch, C., Hayashi, H., Scott, C. C., Kim, M., Hiltunen, T., Särkkä, J., Ylä-Herttuala, S., & Grinstein, S. (2010). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. The Journal of cell biology, 188(4), 547–563. [Link]
-
Andronicos, N. M., Ranson, M., Bhugra, P., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]
-
Andronicos, N. M., Ranson, M., Bhuva, P., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]
-
Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of biological chemistry, 271(33), 19922–19927. [Link]
-
Dorn, I., & Diel, P. (1998). New Drugs for the Na+/H+ Exchanger. Influence of Na+ Concentration and Determination of Inhibition Constants with a Microphysiometer. Journal of biomolecular screening, 3(4), 215-221. [Link]
-
Kandasamy, R. A., Yu, F. H., Harris, R., & Orlowski, J. (1995). Plasma membrane Na+/H+ exchanger isoforms (NHE-1, -2, and -3) are differentially responsive to second messenger agonists of the A- and C-kinases. The Journal of biological chemistry, 270(49), 29209–29216. [Link]
-
Paine, S.W., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Poster presented at the 19th North American ISSX Meeting. [Link]
-
Hsu, Y. L., et al. (2024). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) suppresses cancer stem cell activity and downregulates PD-L1 expression in non-small cell lung cancer cells. Cancer Cell International, 24(1), 1-17. [Link]
-
Praetorius, J., Andreasen, D., Jensen, B. L., Ainsworth, M. A., Friis, U. G., & Johansen, T. (2000). NHE1, NHE2, and NHE3 contribute to regulation of intracellular pH in murine duodenal epithelial cells. American journal of physiology. Gastrointestinal and liver physiology, 278(2), G197–G206. [Link]
-
Kinsella, J. L., Cujdik, T., & Sacktor, B. (1984). Methyl isobutyl amiloride: a new probe to assess the number of Na-H antiporters. Biochemical and biophysical research communications, 124(3), 949–956. [Link]
-
Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of Biological Chemistry, 271(33), 19922-19927. [Link]
-
Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. Journal of Biological Chemistry, 271(33), 19922-19927. [Link]
-
Huber, J. D., et al. (2012). Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat. Journal of medicinal chemistry, 55(16), 7114–7140. [Link]
Sources
- 1. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NHE1, NHE2, and NHE3 contribute to regulation of intracellular pH in murine duodenal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. xenotech.com [xenotech.com]
- 10. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methylisopropylamiloride (MIA) in Intracellular pH Regulation
The following technical guide details the role, mechanism, and experimental application of Methylisopropylamiloride (MIA) in intracellular pH (pH
Executive Summary
Methylisopropylamiloride (MIA), specifically 5-(N-methyl-N-isopropyl)amiloride (also known as L-644,711), is a potent, semi-synthetic derivative of the diuretic amiloride. It serves as a critical pharmacological tool for dissecting the mechanisms of intracellular pH (pH
This guide provides a comprehensive technical analysis of MIA, detailing its mechanism of action, comparative pharmacology, and a validated "Ammonium Prepulse" protocol for quantifying NHE activity.
Physiological Context & Mechanism of Action
The Na /H Exchanger (NHE) Family
Cellular metabolism generates acidic byproducts (lactate, CO
-
NHE1: Ubiquitous "housekeeping" isoform; regulates cytosolic pH and cell volume.
-
NHE3: Apical isoform in renal/intestinal epithelia; involved in Na
reabsorption.
MIA Mechanism of Inhibition
MIA acts as a competitive inhibitor at the extracellular Na
-
Structural Advantage: The substitution of the 5-amino group of the pyrazine ring with methyl and isopropyl groups increases hydrophobicity. This modification enhances the molecule's affinity for the allosteric or transport site on the exchanger, drastically lowering the IC
compared to amiloride. -
Selectivity: MIA is highly selective for NHE1 and NHE2 (IC
in the nanomolar range) over NHE3 (IC in the micromolar range), allowing researchers to distinguish between isoforms by titrating the concentration.
Signaling Pathway Visualization
The following diagram illustrates the NHE1 regulatory pathway and the specific block exerted by MIA.
Caption: Figure 1. Mechanism of NHE1 inhibition by MIA. MIA competitively binds to the extracellular face of the activated exchanger, preventing Na+ influx and H+ extrusion.
Comparative Pharmacology
MIA is often compared to Amiloride and Ethylisopropylamiloride (EIPA). The table below summarizes their inhibitory profiles, highlighting why MIA/EIPA are preferred for specific NHE1 targeting.
| Inhibitor | Chemical Structure | NHE1 IC | NHE3 IC | Selectivity Ratio (NHE1:NHE3) | Key Application |
| Amiloride | Parent Compound | 1 - 3 | > 100 | Low | General ENaC/NHE block (low potency) |
| MIA | 5-(N-methyl-N-isopropyl) | 10 - 50 nM | 10 - 20 | High (~1000x) | Precise NHE1 inhibition; Ischemia studies |
| EIPA | 5-(N-ethyl-N-isopropyl) | 10 - 50 nM | 2 - 10 | High | Standard NHE1 inhibition; widely available |
Note: IC
Experimental Protocol: Ammonium Prepulse Technique
The most robust method to assess NHE activity and MIA inhibition is the Ammonium Prepulse Technique using a pH-sensitive fluorophore (e.g., BCECF-AM or SNARF-1).
Principle
-
Cells are exposed to NH
Cl. NH (gas) diffuses in, binds H , and alkalinizes the cell. -
NH
Cl is washed out. NH leaves rapidly, leaving H behind, causing acute intracellular acidification . -
The recovery rate (dpH/dt) from this acid load is measured. In the absence of HCO
, this recovery is driven almost exclusively by NHE1. -
MIA Validation: Addition of MIA during the recovery phase should arrest pH normalization.
Workflow Diagram
Caption: Figure 2. Ammonium Prepulse Workflow. The critical measurement occurs at Step 5, where MIA is introduced to block the Na+-dependent pH recovery.
Detailed Methodology
Reagents:
-
Loading Buffer: HEPES-buffered Tyrode’s solution (pH 7.4).
-
Acid Load Buffer: Tyrode’s + 20 mM NH
Cl (replace 20 mM NaCl to maintain osmolarity). -
MIA Stock: 10 mM in DMSO (Store at -20°C). Working conc: 1-10
M for total NHE1 block.
Step-by-Step:
-
Loading: Incubate cells with 2
M BCECF-AM for 20-30 mins at 37°C. Wash 3x to remove extracellular dye. -
Mounting: Place coverslip in a perfusion chamber on an inverted fluorescence microscope (Excitation: 490/440 nm; Emission: 535 nm).
-
Baseline: Perfuse with standard Tyrode’s for 2 mins to establish resting pH
. -
Prepulse: Switch to NH
Cl Buffer for 3-5 mins. Observe rapid rise in pH (alkalinization) followed by a plateau. -
Acidification: Rapidly switch back to Na
-free Tyrode’s solution. This traps protons inside, dropping pH to ~6.5. -
Recovery (Control): Switch to Standard Na
Tyrode’s . Record the rapid exponential recovery of pH . -
Recovery (Experimental): Repeat the acid load, but during the recovery phase, perfuse Standard Tyrode’s + 1
M MIA .-
Expected Result: The pH trace should remain flat (acidic), confirming that recovery is NHE-dependent and MIA-sensitive.
-
Therapeutic & Research Applications
Ischemia-Reperfusion Injury
During cardiac ischemia, cells accumulate H
-
MIA Utility: MIA is used in ex vivo Langendorff heart models to inhibit NHE1 specifically at the moment of reperfusion, preventing Ca
overload and reducing infarct size.
Cancer Biology (Warburg Effect)
Tumor cells maintain a slightly alkaline pH
-
MIA Utility: Researchers use MIA to acidify the tumor cytosol, sensitizing cells to chemotherapy and triggering apoptosis.
Troubleshooting & Optimization
-
Solubility: MIA is hydrophobic. Dissolve in DMSO. Ensure final DMSO concentration in assay is <0.1% to avoid solvent artifacts.
-
Fluorescence Drift: BCECF can photobleach. Use ratiometric imaging (F490/F440) to correct for dye leakage and bleaching.
-
Incomplete Block: If pH recovery persists in the presence of 1
M MIA, check for:-
NHE3 expression: If the cell line expresses NHE3, increase MIA to 50
M or use a specific NHE3 inhibitor (e.g., S3226). -
HCO
Transporters: Ensure the assay is performed in HCO -free (HEPES) buffer. If Bicarbonate is present, Na -HCO cotransporters (NBC) will contribute to pH recovery, which MIA does not inhibit.
-
References
-
Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry.
-
Roos, A., & Boron, W. F. (1981). Intracellular pH.[1] Physiological Reviews.
-
Karmazyn, M. (1999). Role of sodium-hydrogen exchange in cardiac physiology and pathology. Circulation Research.
-
Counillon, L., & Pouysségur, J. (2000). The expanding family of Na+/H+ exchangers. Journal of Biological Chemistry.
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport.[2] Journal of Membrane Biology.
Sources
An In-Depth Technical Guide to the Inhibition of the Sodium-Hydrogen Antiporter by Methylisopropylamiloride (MIA)
This guide provides a comprehensive technical overview of Methylisopropylamiloride (MIA) and its role as a potent inhibitor of the sodium-hydrogen antiporter (NHE). It is designed for researchers, scientists, and drug development professionals engaged in cellular biology, pharmacology, and therapeutic discovery.
The Sodium-Hydrogen Antiporter Superfamily: Gatekeepers of Intracellular pH
The sodium-hydrogen antiporter, also known as the Na+/H+ exchanger (NHE), is a family of integral membrane proteins crucial for maintaining intracellular pH (pHi), sodium homeostasis, and cell volume.[1][2] These transporters mediate the electroneutral exchange of one extracellular sodium ion (Na+) for one intracellular proton (H+), driven by the transmembrane Na+ gradient.[3][4]
There are at least nine known mammalian NHE isoforms (NHE1-9), each with distinct tissue distributions and physiological functions.[4][5]
-
NHE1 (SLC9A1) is ubiquitously expressed and considered a "housekeeping" isoform, playing a primary role in pHi regulation in most cells, including those of the myocardium and brain.[3][6] It is typically located on the basolateral membrane of epithelial cells.[6]
-
NHE2 (SLC9A2) and NHE4 (SLC9A4) are also found in the kidney and gastrointestinal tract.[6]
-
NHE3 (SLC9A3) is predominantly expressed on the apical membrane of epithelial cells in the intestine and kidney, where it is vital for transepithelial Na+ absorption.[7][8]
-
Other isoforms like NHE6, NHE7, and NHE9 are localized to organellar membranes, regulating the pH of endosomes and the Golgi apparatus.[5][9]
Dysregulation of NHE activity, particularly NHE1, is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury, hypertension, and cancer, making these transporters significant therapeutic targets.[1][3][4]
Methylisopropylamiloride (MIA): A Potent Amiloride Analog
Methylisopropylamiloride (MIA), also known as 5-(N-Methyl-N-isobutyl)amiloride, is a derivative of the potassium-sparing diuretic amiloride.[10] While amiloride itself inhibits NHEs, its potency is relatively low, and it also blocks other ion channels, such as the epithelial Na+ channel (ENaC). This led to the development of 5'-substituted amiloride analogs, like MIA and ethylisopropylamiloride (EIPA), which exhibit significantly greater potency and selectivity for the Na+/H+ exchanger.
The primary mechanism of action for MIA is the direct, competitive inhibition of the Na+/H+ exchanger at the external Na+ binding site.[4] This blockade prevents the extrusion of protons from the cell, leading to a rapid decrease in intracellular pH, a phenomenon known as intracellular acidification.[4]
Isoform Selectivity
A critical aspect of using amiloride analogs as research tools is understanding their selectivity for different NHE isoforms. Generally, the rank order of potency for many amiloride derivatives is NHE1 > NHE2 > NHE3. MIA and its close relative EIPA are highly potent inhibitors of the ubiquitous NHE1 isoform, making them invaluable tools for studying its physiological and pathological roles.
| Inhibitor | NHE1 | NHE2 | NHE3 | NHE5 |
| Amiloride | ~3 µM | >100 µM | >100 µM | N/A |
| EIPA (Ethylisopropylamiloride) | 0.02 µM | 0.5 µM | 2.4 µM | 0.42 µM |
| MIA (Methylisopropylamiloride) | Potent (similar to EIPA) | Moderate | Weak | N/A |
| Cariporide (HOE642) | 0.03 µM | >5 µM | >650 µM | N/A |
| Table 1: Comparative inhibitory constants (IC50 or Ki) of amiloride and its analogs for various human NHE isoforms. Values are approximate and compiled from multiple sources.[7] Note that MIA's specific IC50 values are less commonly reported than EIPA's, but it is consistently used as a potent NHE1 inhibitor. |
Cellular Ramifications of NHE-1 Inhibition by MIA
The blockade of NHE1 by MIA initiates a cascade of cellular events, primarily stemming from the disruption of ionic homeostasis.
-
Intracellular Acidification: The most immediate effect is the inability of the cell to extrude acid, leading to a drop in pHi. This is particularly pronounced when cells are subjected to an acid load.
-
Disruption of Na+ and Ca2+ Homeostasis: Under conditions of cellular stress like ischemia, acidosis triggers excessive NHE1 activation. This leads to an overload of intracellular Na+, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing a toxic accumulation of intracellular Ca2+. MIA and other NHE1 inhibitors can prevent this Na+ overload and subsequent Ca2+-mediated injury.
-
Neuroprotection and Cardioprotection: In models of ischemic injury, MIA administration has been shown to be neuroprotective, reducing neuronal damage and improving outcomes. Similarly, NHE1 inhibitors protect cardiac tissue from reperfusion injury by preventing the ionic disturbances described above.[3]
-
Anticancer Effects: Cancer cells often exhibit a reversed pH gradient (alkaline interior, acidic exterior) that promotes proliferation and metastasis, a state maintained by high NHE1 activity. Inhibition of NHE1 by amiloride derivatives like MIA can reverse this alkalinization, leading to intracellular acidification, cell cycle arrest, and apoptosis in tumor cells.[4]
Field-Proven Experimental Protocols
The following protocols provide robust methodologies for quantifying NHE activity and the inhibitory effect of MIA.
Protocol 1: Fluorometric Measurement of Intracellular pH (pHi)
This is the most common method for assessing NHE activity in cultured cells. It relies on loading cells with a pH-sensitive fluorescent dye and measuring the rate of pHi recovery after an induced acid load.
Causality and Trustworthiness: This protocol is self-validating. The rate of pHi recovery in Na+-containing buffer should be significantly faster than in Na+-free buffer, confirming Na+-dependent acid extrusion. The effect must be sensitive to MIA or other specific NHE inhibitors. The use of a ratiometric dye like BCFL-AM or BCECF minimizes artifacts from dye loading, leakage, or cell volume changes.
Materials:
-
Cells cultured on black, clear-bottom 96-well plates.
-
pH-sensitive fluorescent dye: BCFL-AM or BCECF-AM (e.g., from Sigma-Aldrich, MAK150 kit).
-
Hank's Balanced Salt Solution with 20 mM HEPES (HHBS).
-
Na+-free buffer (substitute NaCl and other Na+ salts with N-methyl-D-glucamine or choline chloride).
-
Acid-load solution: NH4Cl (e.g., 20 mM) in Na+-free buffer.
-
MIA stock solution (in DMSO).
-
Fluorescence plate reader capable of ratiometric measurements (e.g., Ex1: 490nm, Ex2: 430-440nm, Em: 535nm).
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Wash cells once with HHBS.
-
Prepare the dye loading solution containing BCFL-AM (or BCECF-AM) in HHBS. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters, preventing dye extrusion.
-
Incubate cells with the loading solution for 45-60 minutes at 37°C.
-
Wash cells twice with HHBS to remove extracellular dye.
-
-
Baseline Measurement: Add 100 µL of HHBS (or Na+-free buffer for control wells) containing the desired final concentration of MIA or vehicle (DMSO) to the wells. Measure baseline fluorescence for 2-5 minutes.
-
Acid Loading: To induce a rapid intracellular acidification, replace the buffer with 100 µL of the NH4Cl acid-load solution. After a 10-15 minute incubation, rapidly switch to 100 µL of Na+-free buffer. This causes NH3 to diffuse out, trapping H+ inside and causing a sharp pHi drop.
-
Measuring pHi Recovery:
-
Initiate the kinetic read on the plate reader.
-
After establishing a stable acidic baseline, rapidly add 100 µL of HHBS (containing Na+) with or without MIA. This will initiate the Na+-dependent pHi recovery.
-
Record fluorescence every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (e.g., F490/F440) for each time point.
-
Convert ratios to pHi values using a calibration curve (generated using nigericin in buffers of known pH).
-
Calculate the initial rate of pHi recovery (ΔpHi/min) by fitting a linear regression to the initial phase of the recovery curve.
-
Compare the rates between control (vehicle) and MIA-treated groups to determine the percent inhibition.
-
Protocol 2: Electrophysiological Measurement of H+ Flux
This advanced technique provides superior temporal resolution and direct measurement of H+ flux, avoiding potential artifacts of fluorescent dyes. It uses an H+-selective microelectrode placed near the cell surface during whole-cell patch-clamp recording.[7]
Causality and Trustworthiness: This method directly measures the movement of protons out of the cell. The recorded H+ flux is dependent on extracellular Na+ and is abolished by NHE inhibitors, providing direct evidence of NHE activity. The whole-cell patch-clamp configuration allows for precise control over the intracellular environment, including pHi.
Simplified Workflow:
-
Electrode Preparation: Fabricate an H+-selective microelectrode using a silanized glass capillary with a specialized H+ ionophore cocktail at the tip.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology.
-
Patch-Clamp: Establish a whole-cell patch-clamp recording on a target cell. The pipette solution is used to clamp the intracellular pHi at a desired acidic level (e.g., pH 6.0) to maximally activate NHEs.
-
H+ Flux Measurement:
-
Position the H+-selective microelectrode a few micrometers from the cell surface.
-
Move the electrode in an oscillating fashion toward and away from the cell.
-
The voltage difference recorded by the H+-selective electrode during this oscillation is proportional to the H+ gradient created by the NHE activity.
-
-
Inhibitor Application: Perfuse the bath solution with MIA to observe the inhibition of the H+ flux in real-time.
Framework for In Vivo Studies
Translating in vitro findings to a whole-organism context is a critical step in drug development.
Causality and Trustworthiness: In vivo models must include appropriate controls (vehicle-treated animals) and outcome measures directly related to the hypothesized mechanism of action. For example, in a stroke model, the endpoint should be infarct volume or neurological score, and MIA's effect should be correlated with tissue-level changes in ion homeostasis if possible.
General Design Considerations:
-
Model Selection: Choose a relevant animal model for the disease of interest (e.g., middle cerebral artery occlusion for stroke, streptozotocin-induced diabetes).
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Determine the appropriate dose, route of administration (e.g., intraperitoneal, intravenous), and timing of MIA treatment. This requires preliminary studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Experimental Groups:
-
Sham-operated + Vehicle
-
Disease Model + Vehicle
-
Disease Model + MIA (at various doses)
-
-
Outcome Measures: Assess relevant physiological, behavioral, and histological endpoints. This could include measuring infarct size in the brain, cardiac function via echocardiography, tumor growth, or markers of inflammation and cell death.[5]
-
Ethical Considerations: All animal studies must be conducted under approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
Methylisopropylamiloride is a powerful and selective pharmacological tool for investigating the function of the Na+/H+ exchanger, particularly the NHE1 isoform. Its ability to induce intracellular acidification and prevent Na+ overload underpins its utility in diverse research areas, from oncology to neurobiology and cardiovascular medicine. The robust protocols detailed in this guide provide a foundation for accurately assessing its effects on cellular function. Future research may focus on developing even more isoform-selective inhibitors and exploring the therapeutic potential of NHE modulation in a wider range of human diseases.[4]
References
-
Counillon, L., Scholz, W., Lang, H. J., & Pouysségur, J. (1993). Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Molecular pharmacology, 44(5), 1041–1045. [Link]
-
Demaurex, N., & Orlowski, J. (2001). Lipid- and mechanosensitivities of sodium/hydrogen exchangers analyzed by electrical methods. Proceedings of the National Academy of Sciences, 98(24), 13997-14002. [Link]
-
Ancey, P. B., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]
-
Koohsari, M., et al. (2010). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. The Journal of cell biology, 188(4), 547–563. [Link]
-
Di Sole, F. (2018). Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters. Journal of visualized experiments : JoVE, (132), 56931. [Link]
-
AAT Bioquest. (n.d.). Intracellular pH. Stratech. [Link]
-
Ancey, P. B., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed, 33804289. [Link]
-
Ancey, P. B., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed, 33804289. [Link]
-
Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of biological chemistry, 271(33), 19922–19927. [Link]
-
Luo, J., et al. (2011). Inhibition of Na+/H+ Exchanger Isoform 1 Is Neuroprotective in Neonatal Hypoxic Ischemic Brain Injury. Antioxidants & redox signaling, 14(10), 1803–1813. [Link]
-
Reid, S. D., & Perry, S. F. (2024). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. Zoology (Jena, Germany), 166, 126217. [Link]
-
Wikipedia. (2024). Amiloride. [Link]
-
Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. PubMed, 8759089. [Link]
-
Fliegel, L. (2017). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. International journal of molecular sciences, 18(11), 2395. [Link]
-
Frelin, C., Vigne, P., & Lazdunski, M. (1988). The sodium/hydrogen exchange system in cardiac cells: its biochemical and pharmacological properties and its role in regulating internal concentrations of sodium and internal pH. Journal of molecular and cellular cardiology, 20 Suppl 4, 11–19. [Link]
-
Lauricella, M., et al. (2014). Multiple effects of the Na(+)/H (+) antiporter inhibitor HMA on cancer cells. Biochimica et biophysica acta, 1843(12), 3046–3055. [Link]
-
De la Cruz-Aguilera, D. L., et al. (2014). Role of NHE1 in Nociception. BioMed research international, 2014, 582635. [Link]
-
Luo, J., Chen, S., & Simon, R. P. (2005). Inhibition of Na+/H+ exchanger isoform 1 attenuates mitochondrial cytochrome C release in cortical neurons following in vitro ischemia. Journal of neurochemistry, 95(2), 520–528. [Link]
-
Khdour, O. M., et al. (2013). Na+/H+ exchanger inhibition modifies dopamine neurotransmission during normal and metabolic stress conditions. British journal of pharmacology, 168(1), 189–201. [Link]
-
Kim, E., & Lee, J. M. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International journal of molecular sciences, 21(12), 4272. [Link]
-
Patsnap Synapse. (2024). What are NHE inhibitors and how do they work?. [Link]
-
Wikipedia. (2023). Sodium–hydrogen antiporter. [Link]
-
Ruiz-Meana, M., & Garcia-Dorado, D. (2003). NHE-1 and NHE-6 Activities: Ischemic and Reperfusion Injury. Annals of the New York Academy of Sciences, 1010, 241-250. [Link]
-
Chan, Y. L., et al. (1998). Expression of isoforms of the Na+/H+exchanger in M-1 mouse cortical collecting duct cells. American journal of physiology. Cell physiology, 274(6), C1625–C1633. [Link]
-
Siyanov, V., et al. (2013). NHE1 Is the Sodium-Hydrogen Exchanger Active in Acute Intracellular pH Regulation in Preimplantation Mouse Embryos. Biology of reproduction, 88(5), 123. [Link]
-
Hsieh, Y. C., et al. (2021). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride suppresses cell proliferation and cancer stemness in non-small cell lung cancer cells. Translational oncology, 14(7), 101099. [Link]
-
Cuesta-Marbán, A., et al. (2015). Inhibition of the Na+/H+ antiporter induces cell death in TF-1 erythroleukemia cells stimulated by the stem cell factor. Cytokine, 75(1), 142–150. [Link]
-
Poma, A., et al. (2019). Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles. ACS nano, 13(10), 11035–11047. [Link]
-
Paulino, C., & Kühlbrandt, W. (2014). pH- and sodium-induced changes in a sodium/proton antiporter. eLife, 3, e01412. [Link]
-
Al-Ghazawi, M., & Al-Mustafa, Z. (2020). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Basic and Clinical Pharma, 11(1), 1-8. [Link]
-
MDPI. (n.d.). Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics. [Link]
-
Leino, M. (2023). The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. Journal of Forensic Medicine, 8(6). [Link]
-
Cuesta, V., et al. (2022). Evaluation of the In Vitro and In Vivo Efficacy of Ruthenium Polypyridyl Compounds against Breast Cancer. International journal of molecular sciences, 23(19), 11956. [Link]
-
Fliegel, L. (2001). The Sodium-Hydrogen Exchanger: From Molecule to its Role in Disease. ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoology.ubc.ca [zoology.ubc.ca]
- 4. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
A Comparative Analysis of Methylisopropylamiloride (MIA) and Ethylisopropylamiloride (EIPA): Structure, Potency, and Experimental Application
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive comparison of two widely used amiloride derivatives, Methylisopropylamiloride (MIA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA). While both are potent inhibitors of the Na+/H+ exchanger (NHE), particularly the ubiquitous NHE1 isoform, their subtle structural and pharmacological differences have significant implications for experimental design and data interpretation. This document delves into their chemical properties, comparative potency against NHE isoforms, known off-target effects, and provides detailed protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the appropriate inhibitor and design robust, self-validating experiments.
Introduction: The Amiloride Family and the Na+/H+ Exchanger (NHE)
The Na+/H+ exchanger (NHE) family consists of transmembrane proteins crucial for regulating intracellular pH (pHi), cell volume, and sodium homeostasis in virtually all mammalian cells.[1] The most studied isoform, NHE1 (a member of the SLC9A family), is a primary driver of proton extrusion, exchanging one intracellular H+ for one extracellular Na+.[1] Its over-activation is implicated in various pathologies, including cardiac ischemia-reperfusion injury and cancer, making it a significant therapeutic target.[1][2]
Amiloride, a potassium-sparing diuretic, was the first compound identified as an NHE inhibitor.[1][2] However, its low potency and lack of specificity led to the development of more potent analogs. By substituting the 5-amino group of amiloride's pyrazine ring, a series of derivatives were created, including Methylisopropylamiloride (MIA) and Ethylisopropylamiloride (EIPA).[1][2] These compounds are invaluable tools for dissecting the physiological and pathological roles of NHE1, but their utility is contingent on a thorough understanding of their distinct pharmacological profiles.
Chemical and Physicochemical Properties
The fundamental difference between MIA and EIPA lies in a single alkyl group, yet this variation influences their interaction with biological targets and their overall physicochemical nature.
Chemical Structure
EIPA is a derivative of amiloride where the amino substituent adjacent to the chloro group on the pyrazine ring is substituted by an ethyl and an isopropyl group.[3][4] MIA is structurally analogous, featuring a methyl and an isobutyl group at the same position.[2][5]
Physicochemical Profile
Subtle changes in molecular structure can alter properties like lipophilicity and solubility, which in turn affect membrane permeability and potential for non-specific interactions. While comprehensive experimental data for MIA is less abundant in the provided search results, the properties of EIPA are well-documented.
| Property | Methylisopropylamiloride (MIA) | Ethylisopropylamiloride (EIPA) | Causality and Implication |
| Molecular Formula | C11H18ClN7O | C11H18ClN7O | Both are isomers with the same formula and mass. |
| Molecular Weight | 299.76 g/mol | 299.76 g/mol | Identical molecular weight. |
| Structure | 5-(N-methyl-N-isobutyl)amiloride | 5-(N-ethyl-N-isopropyl)amiloride[6] | The key structural difference. The ethyl/isopropyl combination in EIPA is slightly more sterically hindered near the nitrogen than the methyl/isobutyl in MIA. This can influence binding affinity and selectivity. |
| Predicted pKa | Not available | 8.67 ± 0.46[4] | The guanidinium group is basic and positively charged at physiological pH, which is critical for its interaction with the ion translocation pore of the NHE. |
| Solubility | Not specified | Soluble in DMSO (up to 100 mM)[7] | High solubility in organic solvents like DMSO is standard for preparing stock solutions for in vitro experiments. Stability in alcoholic solvents like methanol may be poor.[4] |
Pharmacological Profile: A Comparative Analysis
While both compounds are primarily used as NHE inhibitors, their potency, isoform selectivity, and propensity for off-target effects are not identical.
On-Target Activity: NHE Inhibition
The primary pharmacological action of MIA and EIPA is the blockade of Na+/H+ exchange. This inhibition is crucial for studying processes like pHi recovery after an acid load.
3.1.1 Potency and Isoform Selectivity
EIPA is one of the most potent and widely characterized amiloride analogs. It exhibits varying affinities for different NHE isoforms, a critical consideration for researchers studying tissues that express multiple isoforms.
| Inhibitor | Target Isoform | Potency (IC50 / Kᵢ) | Implication in Research |
| EIPA | NHE1 | ~0.02 - 0.03 µM[4][8] | High potency makes EIPA a gold standard for inhibiting NHE1. It is often used at concentrations of 1-10 µM to ensure complete inhibition in cell-based assays.[9][10] |
| NHE2 | ~0.5 µM[4] | ~25-fold less potent against NHE2 compared to NHE1. | |
| NHE3 | ~2.4 - 8 µM[4][11] | Significantly lower potency against the apical NHE3 isoform, which is important in renal and intestinal epithelia.[12] | |
| NHE5 | ~0.42 µM[4] | Potent inhibition of the brain-specific NHE5 isoform. | |
| MIA | NHE1 | Potent inhibitor; specific IC50 values are less consistently reported than for EIPA but it is recognized as a powerful NHE inhibitor.[2][5] | Often used interchangeably with EIPA in cardiac studies, but direct comparative potency data is sparse.[1][5] |
Expertise & Experience: The choice between MIA and EIPA often depends on the specific NHE isoform of interest. For studies focused exclusively on NHE1, both are effective, but EIPA's inhibitory profile is more extensively documented across multiple isoforms. If a researcher is studying a system with high NHE3 expression (e.g., kidney proximal tubule cells), the lower potency of EIPA against NHE3 can be either an advantage (for isoform-specific inquiry) or a disadvantage (if pan-NHE inhibition is desired).
Off-Target Effects: A Critical Consideration
A drug's utility is defined as much by its intended action as by its unintended ones.[13] Both MIA and EIPA have well-documented off-target effects that can confound experimental results if not properly controlled for.
| Off-Target | MIA | EIPA | Causality and Implication |
| TRPP3 Channels | Not specified | Potent inhibitor (IC50 = 10.5 µM)[14][15] | TRPP3 is a calcium-permeable ion channel. Inhibition by EIPA can alter intracellular Ca2+ signaling, an effect independent of NHE1 blockade. This is a critical confounding factor in studies of calcium dynamics. |
| Na+/Ca2+ Exchanger (NCX) | Potent inhibitor[16][17] | Potent inhibitor[16][17] | Both compounds can block the forward mode of NCX, leading to an increase in intracellular calcium.[16][17] This effect is thought to be responsible for some of the cardiodepressive actions and the induction of NETotic cell death observed with these agents.[5][17] |
| Macropinocytosis | Not specified | Potent inhibitor[7][14][15] | Macropinocytosis is a form of bulk fluid endocytosis. EIPA's inhibition of this process is NHE1-independent and must be considered in studies of nutrient uptake, particularly in cancer cells.[15][18] |
| Mitochondrial Respiration | Can cause mitochondrial Ca2+ overloading[5] | Decreases oxidative phosphorylation[19][20] | EIPA has been shown to reduce oxygen consumption rates (OCR) and alter mitochondrial morphology, an effect that appears independent of its action on plasma membrane NHE1.[9][19] This directly challenges the paradigm that NHE1 inhibition should restore oxidative phosphorylation. |
Trustworthiness: The existence of these off-target effects mandates rigorous experimental controls. An observed phenotype following treatment with EIPA or MIA cannot be attributed to NHE1 inhibition alone without further validation. Self-validating experimental systems should include the use of structurally distinct NHE1 inhibitors (e.g., cariporide) or, ideally, genetic models (e.g., NHE1 knockout or knockdown cells) to confirm that the effect is truly mediated by NHE1.[18]
Experimental Protocols for Characterization and Comparison
To accurately assess the activity of MIA and EIPA, standardized and robust protocols are essential. The following methodologies represent field-proven approaches for characterizing NHE inhibitors.
Protocol: Measuring NHE1 Activity via Intracellular pH (pHi) Recovery
This is the most common method for assessing NHE1 function. It relies on a pH-sensitive fluorescent dye to monitor pHi changes in real-time.
Causality: The protocol's logic is to first create an artificial acidic environment inside the cell, which strongly activates the pHi-regulatory NHE1 transporter. The rate of pHi recovery back to baseline is directly proportional to NHE1 activity. An effective inhibitor will slow or block this recovery.
Methodology:
-
Cell Preparation: Seed cells (e.g., fibroblasts or cancer cell lines) on glass-bottom dishes suitable for fluorescence microscopy. Allow them to adhere overnight.
-
Dye Loading: Wash cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate with 2-5 µM BCECF-AM (2′,7′-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) for 20-30 minutes at 37°C.
-
De-esterification: Wash cells twice with saline to remove excess dye and allow 15-20 minutes for intracellular esterases to cleave the AM group, trapping the fluorescent BCECF probe inside.
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system. Excite BCECF at two wavelengths (~490 nm and ~440 nm) and record the emission at ~535 nm. Record a stable baseline pHi for 2-3 minutes.
-
Acid Loading (NH4Cl Pre-pulse): Perfuse the cells with a saline solution containing 20 mM NH4Cl for 5 minutes. This will cause an initial alkalinization followed by a rapid, profound acidification upon removal of the NH4Cl.
-
Inhibitor Treatment: During the baseline or just before the NH4Cl washout, perfuse the cells with a saline solution containing the desired concentration of MIA or EIPA (or vehicle control).
-
pHi Recovery Monitoring: Remove the NH4Cl solution and perfuse with the inhibitor-containing (or control) saline. Record the fluorescence ratio for 10-15 minutes.
-
Data Analysis: Convert the fluorescence ratios to pHi values using a calibration curve (e.g., via the nigericin/high-K+ method). Calculate the initial rate of pHi recovery (dpH/dt) during the first 1-2 minutes after acidification. Compare the rates between control and inhibitor-treated groups.
Caption: Workflow for measuring NHE1 activity using a pHi recovery assay.
Protocol: Measuring NHE Activity via ²²Na⁺ Uptake Assay
This method provides a direct measurement of Na+ transport through the exchanger.
Causality: The assay measures the rate of influx of radioactive sodium (²²Na⁺) into cells that have been acid-loaded. This influx is dependent on NHE activity. An inhibitor will reduce the amount of ²²Na⁺ that enters the cell.
Methodology:
-
Cell Preparation: Grow cells to confluence in multi-well plates.
-
Acid Loading: Acid-load the cells as described in 4.1, or by using a propionate-based buffer.
-
Uptake Initiation: Wash the cells rapidly with an ice-cold, Na+-free buffer. Initiate the uptake by adding a pre-warmed buffer containing a known concentration of ²²Na⁺, along with the test compounds (MIA, EIPA, or vehicle).
-
Uptake Termination: After a short period (e.g., 1-2 minutes), terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold, Na+-free buffer containing a non-radioactive NHE inhibitor like amiloride to prevent efflux of the tracer.
-
Lysis and Counting: Lyse the cells (e.g., with 0.1 M NaOH) and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content in each well. The EIPA- or MIA-sensitive portion of ²²Na⁺ uptake represents the NHE-mediated activity.[21]
Practical Considerations for Researchers
Choosing the Right Inhibitor
The decision between MIA and EIPA should be based on the experimental context:
-
For specific NHE1 inhibition: EIPA is generally preferred due to its well-characterized potency and selectivity profile.[4]
-
When studying cardiac models: Both have been used extensively, but researchers must be aware of their confounding effects on Ca2+ handling via NCX inhibition.[1][5]
-
When investigating endocytosis or metabolism: Be aware of EIPA's potent off-target inhibition of macropinocytosis and mitochondrial respiration.[15][19] These phenomena may require alternative inhibitors or genetic controls for proper dissection.
Experimental Design and Controls
A self-validating experiment is paramount.
-
Dose-Response: Always perform a dose-response curve to determine the IC50 in your specific cell system, rather than relying solely on literature values.
-
Orthogonal Approaches: Confirm key findings with a structurally unrelated NHE1 inhibitor (e.g., Cariporide, Zoniporide) to rule out off-target effects specific to the amiloride class.[22]
-
Genetic Validation: The gold standard for attributing a function to NHE1 is to replicate the pharmacological finding in cells where the NHE1 gene (SLC9A1) has been knocked out or silenced (e.g., using CRISPR/Cas9 or shRNA).[18]
Caption: Decision workflow for selecting and validating an NHE1 inhibitor.
Conclusion
Methylisopropylamiloride (MIA) and Ethylisopropylamiloride (EIPA) are powerful and indispensable tools for investigating the role of the Na+/H+ exchanger in health and disease. Their primary difference lies in the N-alkyl substitutions on the pyrazine ring, which gives rise to distinct pharmacological profiles. EIPA is more thoroughly characterized, with established high potency for NHE1 and a known profile of significant off-target activities, including the inhibition of TRPP3 channels, the Na+/Ca2+ exchanger, and macropinocytosis. MIA is also a potent NHE1 inhibitor but shares the confounding inhibitory effect on the Na+/Ca2+ exchanger.
For the modern researcher, a nuanced understanding of these differences is not optional—it is essential for the design of rigorous, reproducible, and accurately interpreted experiments. Attributing an observed cellular response solely to NHE1 inhibition without accounting for or controlling for these off-target effects represents a significant pitfall. By employing the detailed protocols, robust controls, and logical decision-making frameworks outlined in this guide, scientists can leverage the power of these inhibitors while upholding the highest standards of scientific integrity.
References
-
BioCrick. (n.d.). EIPA | CAS:1154-25-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1795, Eipa. Retrieved from [Link]
-
Pedersen, S. F., et al. (2020). Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Scientific Reports. Available at: [Link]
-
Steffan, J. J., et al. (2018). EIPA [5-(N-ethyl-N-isopropyl)-amiloride], a broad inhibitor of the Na+/H+ antiporter family... ResearchGate. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ethylisopropylamiloride. Retrieved from [Link]
-
Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules. Available at: [Link]
-
Noël, J., et al. (2000). EIPA inhibits NHE1 activity in MDCK and MSV-MDCK cells. ResearchGate. Retrieved from [Link]
-
Tappia, P. S., et al. (2007). Mechanisms of cardiodepression by an Na+-H+ exchange inhibitor methyl-N-isobutyl amiloride (MIA) on the heart: lack of beneficial effects in ischemia-reperfusion injury. Journal of Biomedical Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 178101005, ethylisopropylamiloride. Retrieved from [Link]
-
Gekle, M., et al. (1999). Inhibition of Na+−H+ exchange impairs receptor-mediated albumin endocytosis in renal proximal tubule-derived epithelial cells from opossum. British Journal of Pharmacology. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SMILES / InChI / InChIKey for ethylisopropylamiloride. Retrieved from [Link]
-
Buckley, B. J., et al. (2021). Comparative NHE1 inhibition data (IC50) obtained using plate-reader and cuvette fluorescence assays. ResearchGate. Retrieved from [Link]
-
Nath, S. K., et al. (1995). Plasma Membrane Na+/H+ Exchanger Isoforms (NHE-1, -2, and -3) Are Differentially Responsive to Second Messenger Agonists. Journal of Biological Chemistry. Available at: [Link]
-
Clifford, A. M., & Goss, G. G. (2021). Rainbow Trout (Oncorhynchus mykiss) Na+/H+ Exchangers tNhe3a and tNhe3b Display Unique Inhibitory Profiles Dissimilar from Mammalian NHE Isoforms. International Journal of Molecular Sciences. Available at: [Link]
-
Manoli, S. S., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
White, C. W., et al. (2025). Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy to Modulate Profibrotic Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Furuya, K., et al. (2012). An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular Physiology and Biochemistry. Available at: [Link]
-
Guffey, S. C., et al. (2015). Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. Available at: [Link]
-
Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nakajima, W., et al. (2021). EIPA and MIA block the forward mode activity of NCX by competitive binding against sodium ion in human neutrophils. ResearchGate. Retrieved from [Link]
-
opnMe.com. (n.d.). NHE1 Inhibitor I BI-9627. Retrieved from [Link]
-
Massive Bio. (2026). Off Target Effect. Retrieved from [Link]
-
Manoli, S. S., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Manoli, S. S., et al. (2021). Ethyl Isopropyl Amiloride Decreases Oxidative Phosphorylation and Increases Mitochondrial Fusion in Clonal Untransformed and Cancer Cells. ResearchGate. Retrieved from [Link]
-
Fliegel, L. (2021). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? International Journal of Molecular Sciences. Available at: [Link]
-
Manoli, S. S., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. PubMed. Retrieved from [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
-
Wang, Z., et al. (2015). A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances. Science of The Total Environment. Available at: [Link]
-
Liu, H., et al. (2019). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Available at: [Link]
-
Nakajima, W., et al. (2021). Amiloride derivatives EIPA and MIA trigger NETotic cell death... ResearchGate. Retrieved from [Link]
Sources
- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eipa | C11H18ClN7O | CID 1795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EIPA | 1154-25-2 [chemicalbook.com]
- 5. Mechanisms of cardiodepression by an Na+-H+ exchange inhibitor methyl-N-isobutyl amiloride (MIA) on the heart: lack of beneficial effects in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethylisopropylamiloride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy to Modulate Profibrotic Pathways | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Na+−H+ exchange impairs receptor-mediated albumin endocytosis in renal proximal tubule-derived epithelial cells from opossum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massivebio.com [massivebio.com]
- 14. biocrick.com [biocrick.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 22. medchemexpress.com [medchemexpress.com]
The Researcher's Guide to Amiloride Derivatives: From a Diuretic to a Diverse Molecular Toolkit
A Senior Application Scientist's In-depth Technical Guide on the History, Development, and Application of Amiloride Analogs in Scientific Research.
Abstract
Initially developed in the 1960s as a potassium-sparing diuretic, amiloride has transcended its clinical origins to become a foundational tool in biomedical research.[1][2][3][4] Its ability to modulate ion transport, primarily through the inhibition of the epithelial sodium channel (ENaC), has paved the way for the synthesis of a diverse array of derivatives.[2] These analogs, engineered for enhanced potency and selectivity, have empowered researchers to dissect the intricate roles of various ion channels and transporters in a multitude of physiological and pathological processes. This guide provides a comprehensive overview of the history and development of amiloride derivatives, their primary molecular targets, and their applications as research tools, with a particular focus on the rationale behind experimental design and the practicalities of their use.
The Genesis of a Molecular Probe: The Amiloride Story
Amiloride's journey began with the observation that certain acylguanidine derivatives exhibited both natriuretic and antikaliuretic properties.[2] This led to its synthesis and eventual clinical use for managing hypertension and edematous states by blocking ENaC in the distal tubules of the kidney.[2][4] This action prevents sodium reabsorption, leading to increased water excretion while conserving potassium.[1][5] However, researchers soon discovered that amiloride's effects were not limited to ENaC. At higher concentrations, it also inhibited the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA).[6][7] This promiscuity, while a limitation for targeted clinical applications, opened the door for its use as a versatile research tool and spurred the development of more specific derivatives.
Engineering Specificity: The Evolution of Amiloride Derivatives
Targeting the Epithelial Sodium Channel (ENaC)
ENaC is a key player in maintaining sodium balance and blood pressure.[8] Amiloride itself is a potent blocker of ENaC, with an IC50 in the sub-micromolar range.[9]
-
Phenamil: This analog of amiloride is a more potent and less reversible ENaC blocker, with an IC50 of around 400 nM.[10] Its increased potency makes it a valuable tool for studying ENaC function in various tissues.[11] Phenamil has also been shown to have positive inotropic effects in cardiac muscle, independent of ENaC, by prolonging the action potential duration.[12]
Probing the Na+/H+ Exchanger (NHE)
The NHE family of transporters is crucial for regulating intracellular pH (pHi), cell volume, and cell proliferation.[9] Amiloride's inhibition of NHE, though less potent than its effect on ENaC, provided a starting point for developing more selective inhibitors.[13]
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA): EIPA is a widely used and potent inhibitor of several NHE isoforms, particularly NHE1.[14][15] It is frequently employed in cell culture experiments to investigate the role of NHE in processes like cell migration, proliferation, and metabolic reprogramming.[16][17][18][19]
-
Hexamethylene amiloride (HMA): HMA is another potent NHE inhibitor that has garnered significant interest in cancer research.[20] It has been shown to induce apoptosis in leukemia cells and selectively target breast cancer cells by inducing a form of programmed necrosis.[20][21]
-
Cariporide (HOE642): This benzoylguanidine derivative is a highly specific and potent inhibitor of NHE1.[9] It was developed for its cardioprotective effects during ischemia/reperfusion injury by limiting intracellular sodium and calcium overload.[9] While clinical trials have had mixed results, cariporide remains a valuable research tool for studying the specific roles of NHE1 in cardiovascular physiology and cancer.[9]
Uncovering a Role in Cancer: Inhibition of Urokinase-Type Plasminogen Activator (uPA)
A serendipitous discovery revealed that amiloride could also inhibit uPA, a serine protease implicated in tumor invasion and metastasis.[8] This finding has led to the development of amiloride derivatives with enhanced anti-uPA activity.
-
Modified Amiloride and HMA Analogs: Research has shown that substitutions at the 5- and 6-positions of the pyrazine ring can significantly enhance uPA inhibitory potency. Some of these derivatives exhibit nanomolar potency against uPA and have demonstrated anti-metastatic effects in preclinical cancer models.
The following diagram illustrates the primary molecular targets of amiloride and its key derivatives.
Caption: Primary molecular targets of amiloride and its key derivatives.
A Researcher's Toolkit: Selecting the Right Derivative
The choice of which amiloride derivative to use depends critically on the research question and the experimental system. The following table summarizes the key properties of commonly used amiloride analogs to guide this selection process.
| Derivative | Primary Target(s) | IC50/Ki (approximate) | Key Research Applications |
| Amiloride | ENaC, NHE, uPA | ENaC: ~0.1 µM[9] | General inhibitor, initial studies |
| Phenamil | ENaC | ENaC: 400 nM[10] | Potent ENaC inhibition, studies of cardiac function |
| EIPA | NHE (NHE1) | NHE1: 0.02 µM[14] | Investigating NHE function in cell culture |
| HMA | NHE | - | Cancer research, inducing programmed cell death |
| Cariporide | NHE1 | - | Specific inhibition of NHE1 in cardiovascular and cancer research |
In the Lab: Experimental Protocols and Considerations
The successful application of amiloride derivatives in research requires careful attention to experimental design and execution. Below are representative protocols for common assays.
Measuring NHE Activity in Cultured Cells
This protocol utilizes a pH-sensitive fluorescent dye to measure the rate of intracellular pH recovery following an acid load, which is indicative of NHE activity.
Materials:
-
Cells cultured on glass coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Ammonium chloride (NH4Cl) solution
-
Sodium-containing and sodium-free buffers
-
Amiloride derivative of choice (e.g., EIPA)
-
Fluorescence microscopy setup
Protocol:
-
Load cells with BCECF-AM according to the manufacturer's instructions.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with a sodium-containing buffer and record the baseline fluorescence ratio.
-
Induce an acid load by perfusing with a solution containing NH4Cl, followed by a sodium-free buffer. This will cause a drop in intracellular pH.
-
Initiate pH recovery by reintroducing the sodium-containing buffer.
-
To determine the contribution of NHE to this recovery, repeat the experiment in the presence of the amiloride derivative.
-
The rate of pH recovery in the absence and presence of the inhibitor can be calculated to determine NHE activity.
The following diagram outlines the workflow for measuring NHE activity.
Caption: Workflow for measuring NHE activity in cultured cells.
In Vitro Urokinase Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of uPA and the inhibitory effect of amiloride derivatives.
Materials:
-
Purified human urokinase
-
Fluorogenic uPA substrate
-
Assay buffer
-
Amiloride derivative of choice
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a standard curve using known concentrations of active urokinase.
-
In the wells of the microplate, add the assay buffer and the amiloride derivative at various concentrations.
-
Add the purified urokinase to the wells and incubate briefly.
-
Initiate the reaction by adding the fluorogenic uPA substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to the uPA activity.
-
Calculate the IC50 of the amiloride derivative by plotting the percentage of inhibition against the inhibitor concentration.[5]
Future Directions: Expanding the Amiloride Arsenal
The development of amiloride derivatives is an ongoing endeavor. Current research is focused on:
-
Improving Selectivity: Synthesizing analogs with even greater selectivity for specific ion channel or transporter isoforms.
-
Dual-Targeting Inhibitors: Designing compounds that potently inhibit two or more targets implicated in a particular disease, such as dual uPA/NHE1 inhibitors for cancer therapy.
-
Prodrug Strategies: Developing amiloride prodrugs that are activated at the site of disease, minimizing systemic side effects.
Conclusion
From its humble beginnings as a diuretic, amiloride has evolved into a powerful and diverse family of research tools. The continuous development of amiloride derivatives with refined pharmacological profiles provides researchers with an ever-expanding toolkit to investigate fundamental biological processes and explore novel therapeutic strategies for a wide range of diseases. A thorough understanding of the history, mechanism of action, and experimental nuances of these compounds is essential for their effective application in advancing scientific knowledge.
References
-
Cariporide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(6), 1645. [Link]
-
Carraway, K. L., et al. (2022). The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. Cancers, 14(4), 949. [Link]
-
Teiwes, J., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension, 20(1), 109-117. [Link]
-
Rowson-Hodel, A. R., et al. (2015). Hexamethylene amiloride engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells. Oncotarget, 6(10), 7608–7623. [Link]
-
Luo, J., & Tannock, I. F. (1994). Inhibition of the regulation of intracellular pH: potential of 5-(N,N-hexamethylene) amiloride in tumour-selective therapy. British Journal of Cancer, 70(4), 617–624. [Link]
-
Pang, J., et al. (2004). Na+/H+ exchange inhibitor cariporide attenuates skeletal muscle infarction when administered before ischemia or reperfusion. American Journal of Physiology-Heart and Circulatory Physiology, 287(5), H2149-H2157. [Link]
-
White, K. A., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 320(5), C728-C742. [Link]
-
Li, Y., et al. (2014). Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. Journal of Geriatric Cardiology, 11(1), 71-76. [Link]
-
Lagana, A., et al. (2000). Regulation of the formation of tumor cell pseudopodia by the Na+/H+ exchanger NHE1. Molecular Biology of the Cell, 11(11), 3629-3641. [Link]
-
White, K. A., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology. Cell Physiology, 320(5), C728–C742. [Link]
-
Théroux, P., et al. (2000). Inhibition of the Sodium-Hydrogen Exchanger With Cariporide to Prevent Myocardial Infarction in High-Risk Ischemic Situations. Circulation, 102(25), 3032-3038. [Link]
-
Noreng, S., et al. (2018). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 7, e39603. [Link]
-
Goyal, S., et al. (2000). Novel amiloride-sensitive sodium-dependent proton secretion in the mouse proximal convoluted tubule. Journal of Clinical Investigation, 105(8), 1131-1139. [Link]
-
Tani, M., et al. (2004). Na+/H+ exchanger inhibitor cariporide attenuates the mitochondrial Ca2+ overload and PTP opening. American Journal of Physiology-Heart and Circulatory Physiology, 287(3), H1336-H1341. [Link]
-
An Inhibitor of Na+/H+ Exchanger (NHE), Ethyl-Isopropyl Amiloride (EIPA), Diminishes Proliferation of MKN28 Human Gastric Cancer Cells by Decreasing the Cytosolic Cl- Concentration via DIDS-Sensitive Pathways. (2012). Cellular Physiology and Biochemistry, 30(5), 1241-1253. [Link]
-
Orlowski, J., & Grinstein, S. (1994). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of Biological Chemistry, 269(49), 31382-31389. [Link]
-
Urokinase-type Plasminogen Activator (u-PA). (n.d.). Technoclone. Retrieved February 20, 2026, from [Link]
-
QuantiFluo™ Urokinase Assay Kit. (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]
-
Koivusalo, M., et al. (2007). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. The Journal of Cell Biology, 178(3), 449-463. [Link]
-
Orlowski, J., & Grinstein, S. (1994). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of biological chemistry, 269(49), 31382–31389. [Link]
-
Noreng, S., et al. (2018). Structure of the human epithelial sodium channel by cryo-electron microscopy. eLife, 7, e39603. [Link]
-
Effects of amiloride in the kidneys. Amiloride is an epithelial sodium... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Galietta, L. J. V., et al. (2020). Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis. European Respiratory Journal, 56(Suppl 64), 4831. [Link]
-
Taruno, A., & Marunaka, Y. (2010). Analysis of Blocker-labeled Channels Reveals the Dependence of Recycling Rates of ENaC on the Total Amount of Recycled Channels. The Journal of Membrane Biology, 233(1-3), 59-71. [Link]
-
Barbry, P., et al. (1990). Biochemical identification of two types of phenamil binding sites associated with amiloride-sensitive Na+ channels. Biochemistry, 29(43), 10128-10134. [Link]
-
Romero-Galeano, E. C., et al. (2022). Clinical Application of Epithelial Sodium Channel (ENaC) as a Biomarker for Arterial Hypertension. International Journal of Molecular Sciences, 23(19), 11621. [Link]
-
Hu, M., et al. (2024). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports, 14(1), 18385. [Link]
-
Hu, M., et al. (2024). Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. bioRxiv. [Link]
-
ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 20, 2026, from [Link]
-
Hu, M., et al. (2024). A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. Scientific Reports, 14(1), 18385. [Link]
-
Leon, L. J., et al. (2013). A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells. PLoS ONE, 8(4), e63038. [Link]
-
BI-8668. (n.d.). opnMe.com. Retrieved February 20, 2026, from [Link]
-
Hu, M., et al. (2024). A Novel Lipophilic Amiloride Derivative Induces Lysosome-Dependent Cell Death in Therapy-Resistant Populations of Breast Cancer Cells. ResearchGate. [Link]
-
Sobolevsky, A. I., et al. (2019). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American Journal of Physiology-Cell Physiology, 316(5), C647-C658. [Link]
-
Amiloride: A review. (2020). Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320975893. [Link]
-
Amiloride, An Old Diuretic Drug, Is a Potential Therapeutic Agent for Multiple Myeloma. (2019). Molecular Cancer Therapeutics, 18(11), 1999-2011. [Link]
-
Amiloride: A review. (2020). ResearchGate. [Link]
Sources
- 1. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. preprints.org [preprints.org]
- 5. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENaC Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Cariporide - Wikipedia [en.wikipedia.org]
- 8. The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical identification of two types of phenamil binding sites associated with amiloride-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. uPA Activity Assay Kit | ECM600 [merckmillipore.com]
- 13. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Hexamethylene amiloride engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Methylisopropylamiloride solubility in DMSO for cell culture
Application Note: Optimizing Methylisopropylamiloride (MIPA) Solubilization and Delivery in Cell Culture Models
Introduction & Biological Context
Methylisopropylamiloride (MIPA)—often categorized alongside its analogs EIPA and MIA—is a potent inhibitor of the Sodium-Hydrogen Exchanger (NHE), specifically the NHE1 isoform. Unlike the parent compound amiloride, MIPA possesses a hydrophobic substitution on the 5-amino group of the pyrazine ring. This structural modification significantly increases its potency and specificity for NHE1 but introduces a critical challenge: extreme hydrophobicity .
In cell culture applications, the success of MIPA treatment depends entirely on maintaining the compound in solution. Improper solubilization leads to "micro-precipitation"—invisible crystals that settle on cells, causing localized toxicity and inconsistent data, often mistaken for drug efficacy.
This guide provides a scientifically grounded workflow to solubilize MIPA in Dimethyl Sulfoxide (DMSO) and deliver it to cells without precipitating the compound or inducing vehicle toxicity.
Physicochemical Profile & Solubility Data
Understanding the chemical limitations is the first step to a reproducible protocol. MIPA is an amiloride derivative; therefore, it shares the light sensitivity and pH-dependence of this class.
| Property | Specification | Notes |
| Compound Class | Pyrazinoylguanidine | NHE1 Inhibitor |
| Hydrophobicity | High (Lipophilic) | Poor water solubility (< 1 mg/mL). |
| Primary Solvent | DMSO (Anhydrous) | Recommended Stock: 10–20 mM (approx. 3–6 mg/mL). Max solubility often ~14 mg/mL. |
| Secondary Solvent | Ethanol | Possible, but DMSO is preferred for cell culture stability. |
| Stability | Light Sensitive | CRITICAL: Must be protected from light (amber tubes). |
| Storage (Solid) | -20°C | Store desiccated. |
| Storage (Stock) | -20°C to -80°C | Stable for 1–3 months if protected from moisture. |
Protocol 1: Preparation of Master Stock Solution
Objective: Create a stable, high-concentration Master Stock (e.g., 10 mM) in DMSO. Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin and can carry toxic compounds into the bloodstream.
Materials:
-
MIPA lyophilized powder.
-
DMSO, Cell Culture Grade (Hybridoma tested, ≥99.9%, sterile filtered).
-
Amber microcentrifuge tubes (1.5 mL).
-
Desiccator.
Step-by-Step Procedure:
-
Equilibration: Remove the MIPA vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Causality: Opening a cold vial introduces condensation (water). Water in the stock solution promotes hydrolysis and precipitation during freezing.
-
-
Weighing: Weigh the required amount of MIPA (e.g., 5 mg).
-
Calculation: To make a 10 mM stock:
(Note: Verify the specific Molecular Weight of your salt form, usually ~300 g/mol for free base).
-
-
Solubilization: Add the calculated volume of sterile DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the tube up to a light source. The solution should be clear yellow/orange. If particles persist, sonicate in a water bath for 5 minutes (keep temperature < 30°C).
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber tubes .
-
Integrity: Avoid freeze-thaw cycles. Each cycle introduces moisture and increases crystal formation risk.
-
-
Storage: Store at -20°C.
Protocol 2: Cellular Delivery (The "Anti-Crash" Method)
The Challenge: Adding a high-concentration DMSO stock directly to aqueous cell media often causes the hydrophobic drug to "crash out" (precipitate) instantly upon contact, creating a local high-concentration zone that kills cells.
The Solution: Use an intermediate dilution step or "rapid-dispersion" technique.
Workflow Diagram (Solubilization & Delivery):
Caption: Figure 1. Optimized workflow for MIPA solubilization preventing moisture contamination and precipitation.
Step-by-Step Delivery Procedure:
-
Determine Working Concentration: Typical IC50 for NHE1 inhibition is often in the low micromolar range (e.g., 1–10 µM).
-
Prepare Media: Pre-warm culture media to 37°C.
-
Causality: Cold media reduces solubility, increasing precipitation risk.
-
-
Intermediate Dilution (Recommended):
-
Do not add 10 mM stock directly to the plate.
-
Prepare a 10x or 100x intermediate in a separate tube using culture media.
-
Example: To achieve 10 µM final:
-
Take 1 µL of 10 mM Stock.
-
Add to 999 µL of warm media (creates 10 µM "2x" or similar depending on volume).
-
Vortex immediately.
-
-
-
Final Application: Add the intermediate solution to your cell wells.
-
Vehicle Control (Mandatory): Treat control wells with DMSO equivalent to the highest volume used in the experimental group (e.g., 0.1%).
-
Validation: DMSO > 0.5% can induce differentiation or apoptosis in sensitive lines (e.g., HL-60, neuronal cells). Keep DMSO < 0.1% ideally.
-
Mechanism of Action & Pathway Visualization
MIPA acts by competitively blocking the amiloride-binding pocket of the NHE1 protein, preventing the extrusion of protons (H+) and the influx of Sodium (Na+). This leads to intracellular acidification.
Caption: Figure 2. Mechanism of MIPA inhibition on the NHE1 antiporter, leading to retention of intracellular H+.
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Crystals on cells | "Crash" precipitation | Use intermediate dilution step; ensure media is 37°C; vortex immediately upon addition. |
| Yellow media | MIPA degradation/Light | MIPA is light sensitive. Check stock age. Ensure amber storage. |
| High Cell Death (Control) | DMSO Toxicity | Calculate final DMSO %. If >0.1%, reduce stock volume or increase stock concentration to lower the volume added. |
| No Biological Effect | Hydrolysis of Stock | Did you warm the vial before opening? Moisture in DMSO degrades amiloride analogs. Make fresh stock. |
References
- Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1-21.
- Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554.
- Frelin, C., et al. (1986). The Na+/H+ exchange system in cardiac cells: physiological and pharmacological aspects. Biochimie, 68(12), 1279-1285.
Application Note: Preparation of 5-(N-methyl-N-isopropyl)amiloride Stock Solutions
Abstract & Introduction
This application note details the standardized protocol for the preparation, storage, and handling of 5-(N-methyl-N-isopropyl)amiloride stock solutions.
5-(N-methyl-N-isopropyl)amiloride is a 5-substituted analog of the potassium-sparing diuretic amiloride. Unlike the parent compound, which inhibits the Epithelial Sodium Channel (ENaC), 5-substituted analogs (such as EIPA and MIA) exhibit high specificity and potency for the Na+/H+ Exchanger (NHE) isoforms, particularly NHE1. These compounds are critical tools in cell biology for studying intracellular pH regulation, sodium transport, and macropinocytosis.
Critical Technical Distinction: While Amiloride HCl is moderately water-soluble, 5-substituted analogs like 5-(N-methyl-N-isopropyl)amiloride are highly lipophilic . Attempting to dissolve this compound directly in aqueous buffers (PBS, media) will result in immediate precipitation and experimental failure. This protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solubilization and stability.[1]
Physicochemical Properties & Solubility Profile[1][2][3][4][5][6][7]
The following properties are characteristic of the 5-alkylamino-substituted amiloride class (including EIPA and MIA), which dictates the handling of 5-(N-methyl-N-isopropyl)amiloride.
| Property | Description |
| Chemical Class | Pyrazinoylguanidine (5-substituted) |
| Appearance | Yellow to off-white crystalline solid |
| Primary Solvent | DMSO (Anhydrous) |
| Solubility (DMSO) | ~10 – 20 mg/mL (30 – 60 mM) |
| Solubility (Ethanol) | ~2 – 5 mg/mL (Lower stability than DMSO) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Light Sensitivity | High (Amiloride derivatives are fluorophores) |
| Hygroscopicity | Moderate (Protect from moisture) |
Materials Required
-
Compound: 5-(N-methyl-N-isopropyl)amiloride (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Note: Do not use "sterile filtered" DMSO stored in plastic for long periods, as it may absorb water. Use fresh glass-bottled anhydrous DMSO.
-
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Why Amber? To prevent photodegradation.
-
Why Glass? DMSO can leach plasticizers from certain polymers (e.g., PS, PVC).
-
-
Equipment: Vortex mixer, Analytical balance, Pipettes (p200, p1000).
Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution. Adjust mass/volume calculations for higher concentrations (e.g., 50 mM), but do not exceed the solubility limit (~60 mM).
Step 1: Calculation
Use the formula
-
Assumption: MW ≈ 300 g/mol (Verify exact MW on your specific vial's Certificate of Analysis, as salt forms differ).
-
Example: To make 1 mL of 10 mM stock:
Step 2: Weighing
-
Equilibrate the compound vial to room temperature before opening to prevent water condensation.
-
Weigh ~3.0 mg of 5-(N-methyl-N-isopropyl)amiloride into a sterile amber glass vial .
-
Record the exact mass weighed (e.g., 3.12 mg).
Step 3: Solubilization
-
Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection (Self-Validation): Hold the vial up to a light source. The solution must be a clear, yellow liquid.
-
Fail State: If particulates or turbidity are visible, sonicate in a water bath for 5 minutes at room temperature.
-
Step 4: Aliquoting & Storage[8]
-
Aliquot the stock solution into small volumes (e.g., 20–50 µL) in amber microtubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C .
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for preparing the stock solution.
Caption: Step-by-step workflow for the preparation of MIA stock solutions, emphasizing the Visual QC checkpoint to ensure complete solubilization.
Protocol: Preparation of Working Solutions
Crucial Warning: The transition from DMSO stock to aqueous media is the most common point of failure.
-
Thaw: Thaw the DMSO stock aliquot at room temperature (protect from light).
-
Vortex: Briefly vortex the thawed stock to ensure homogeneity.
-
Dilution Strategy:
-
Prepare an intermediate dilution if the final concentration is very low, or add directly to the media while vortexing the media .
-
Maximum DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[4]
-
Example: To treat cells with 50 µM compound:
-
Dilute 10 mM stock 1:200 into the culture medium.
-
Add 5 µL stock into 995 µL medium.
-
-
-
Mixing: Mix immediately. Do not allow the drop of DMSO to sit on top of the media, as the local high concentration will cause precipitation.
Mechanism of Action
Understanding the target helps in designing the experiment. 5-(N-methyl-N-isopropyl)amiloride acts by blocking the Na+/H+ exchange pocket on the extracellular side of the membrane.
Caption: Mechanism of Action. The compound competitively inhibits the NHE transporter, preventing the extrusion of protons (H+) and the influx of Sodium (Na+), thereby acidifying the cytosol.
Troubleshooting & FAQ
| Issue | Probable Cause | Solution |
| Precipitation in Media | Stock concentration too high or mixing too slow. | Vortex media while adding stock. Ensure DMSO < 0.5%. |
| Solution turns cloudy | Moisture contamination in DMSO. | Use fresh, anhydrous DMSO.[1] Discard old stock. |
| Loss of Biological Activity | Photodegradation or hydrolysis. | Store in amber vials. Do not store diluted working solutions; prepare fresh. |
| Crystals in Frozen Stock | DMSO freezing effect. | Thaw completely and vortex/sonicate until clear before opening the tube. |
References
- Masereel, B., et al. "Structure-activity relationships of amiloride analogues as inhibitors of the Na+/H+ exchanger." European Journal of Medicinal Chemistry, 2003.
-
Koivusalo, M., et al. "Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling." Journal of Cell Biology, 2010. Available at: [Link]
Sources
Determining the Optimal Concentration of Methylisopropylamiloride (MIA) for NHE1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of NHE1 and the Utility of Methylisopropylamiloride (MIA)
The Na+/H+ exchanger isoform 1 (NHE1), a ubiquitously expressed plasma membrane protein, is a cornerstone of cellular homeostasis, primarily tasked with the regulation of intracellular pH (pHi) and cell volume.[1] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE1 protects cells from the detrimental effects of intracellular acidification.[2][3] Beyond its housekeeping functions, aberrant NHE1 activity is increasingly implicated in a range of pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer progression.[1][4] In oncology, the overactivity of NHE1 facilitates an alkaline intracellular environment that promotes tumor cell proliferation, survival, and metastasis.[3] This has positioned NHE1 as a promising therapeutic target.[4]
Methylisopropylamiloride (MIA) is a potent derivative of the diuretic amiloride and a member of the pyrazinoylguanidine class of NHE1 inhibitors.[5] Like its close analogs, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA), MIA offers a valuable tool for the targeted inhibition of NHE1 in both basic research and preclinical studies.[3][6] However, the efficacy and specificity of NHE1 inhibition are critically dependent on the concentration of MIA used. An insufficient concentration will yield incomplete inhibition, while an excessive concentration can lead to off-target effects and cytotoxicity, confounding experimental results.[7]
This comprehensive guide provides a framework for researchers to empirically determine the optimal concentration of MIA for their specific cellular model and experimental objectives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.
I. Foundational Knowledge: Understanding MIA and its Interaction with NHE1
Before embarking on experimental protocols, it is crucial to grasp the fundamental properties of MIA and its mechanism of action.
Mechanism of Action
MIA, like other amiloride derivatives, inhibits NHE1 by binding to the transporter protein, thereby blocking its ion exchange activity. This leads to a decrease in proton extrusion and a subsequent reduction in intracellular pH, particularly in cells with a high acid load.[2] The inhibition of NHE1 can also indirectly affect intracellular sodium and calcium levels.[4]
Solubility and Stability: Practical Considerations
A common challenge encountered with amiloride derivatives is their limited aqueous solubility.
-
Solubility : MIA is typically soluble in dimethyl sulfoxide (DMSO).[8] It is critical to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous cell culture medium for final use. Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in the medium is exceeded. It is advisable to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9]
-
Stability : The stability of MIA in physiological buffers and cell culture media should be considered, especially for long-term experiments. Buffers like MOPS and HEPES are often used to maintain a stable extracellular pH, which is crucial as bicarbonate-containing media can experience significant pH shifts when exposed to atmospheric CO2.[9][10][11]
II. Experimental Workflow for Determining Optimal MIA Concentration
The determination of the optimal MIA concentration is a multi-step process that involves assessing both its inhibitory effect on NHE1 and its impact on cell viability. This ensures that the chosen concentration is both effective and non-toxic.
Figure 1: A schematic overview of the experimental workflow for determining the optimal concentration of MIA.
Protocol 1: Determination of the IC50 of MIA for NHE1 Inhibition
This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure the rate of intracellular pH recovery following an acid load, a direct measure of NHE1 activity.[12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
Methylisopropylamiloride (MIA)
-
DMSO (anhydrous)
-
BCECF-AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Ammonium chloride (NH4Cl)
-
Sodium-free buffer (e.g., containing N-methyl-D-glucamine)
-
Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at ~535 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a BCECF-AM loading solution (typically 1-5 µM) in a suitable buffer (e.g., HBSS with HEPES). The addition of Pluronic F-127 (0.02%) can aid in dye solubilization and cell loading.
-
Wash the cells once with the buffer.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Inducing Intracellular Acidification (Ammonium Prepulse Technique):
-
Wash the cells twice with a sodium-containing buffer to remove extracellular dye.
-
To induce an acid load, expose the cells to a buffer containing NH4Cl (e.g., 20 mM) for 5-10 minutes.[1]
-
Rapidly remove the NH4Cl-containing buffer and replace it with a sodium-free buffer. This will cause a rapid efflux of NH3, leaving behind H+ and causing a sharp drop in intracellular pH.
-
-
MIA Treatment and Measurement of pH Recovery:
-
Immediately after the acid load, replace the sodium-free buffer with a sodium-containing buffer containing various concentrations of MIA (e.g., a serial dilution from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for maximal inhibition (e.g., a high concentration of a known potent NHE1 inhibitor like EIPA or HMA).
-
Immediately begin measuring the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm for the pH-sensitive wavelength and 440 nm for the pH-insensitive isosbestic point) and a single emission wavelength (~535 nm) over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point. This ratiometric measurement corrects for variations in dye loading and cell number.
-
Convert the fluorescence ratios to intracellular pH values by generating a calibration curve using nigericin and high-potassium buffers of known pH.
-
Determine the initial rate of pH recovery (dpH/dt) for each MIA concentration by calculating the slope of the initial linear portion of the pH recovery curve.
-
Plot the rate of pH recovery as a percentage of the vehicle control against the logarithm of the MIA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of MIA that inhibits 50% of NHE1 activity.
-
Protocol 2: Assessment of MIA Cytotoxicity using the MTT Assay
This protocol determines the effect of MIA on cell viability by measuring the metabolic activity of the cells.[14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Clear, flat-bottom 96-well plates
-
Methylisopropylamiloride (MIA)
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a clear, flat-bottom 96-well plate at an appropriate density for the desired incubation period (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
MIA Treatment:
-
Prepare a range of MIA concentrations in complete culture medium, similar to the range used for the IC50 determination. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the existing medium with the MIA-containing medium.
-
-
Incubation:
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 2 hours, with gentle shaking, to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each MIA concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the MIA concentration to generate a dose-response curve.
-
III. Data Interpretation and Selection of Optimal MIA Concentration
The ideal concentration of MIA for your experiments will effectively inhibit NHE1 without causing significant cytotoxicity.
| Parameter | Description | Typical Values for Amiloride Derivatives | Source |
| NHE1 IC50 | The concentration of the inhibitor that causes 50% inhibition of NHE1 activity. | Varies by cell type and specific derivative. For potent derivatives like HMA and others, IC50 values can be in the range of 85 nM to 266 nM in cell-based assays. | [5] |
| Cytotoxicity (IC50) | The concentration of the inhibitor that causes a 50% reduction in cell viability. | Generally in the micromolar range (e.g., 10-100 µM), but can vary significantly depending on the cell line and incubation time. | [3] |
Table 1: Key parameters for determining the optimal concentration of MIA.
By plotting the dose-response curves for both NHE1 inhibition and cytotoxicity on the same graph, you can identify the therapeutic window for MIA. The optimal concentration will be in the range where NHE1 inhibition is maximal (ideally >80-90%) and cell viability remains high (>90%).
IV. Critical Considerations and Off-Target Effects
While MIA is a relatively specific inhibitor of NHE1, it is essential to be aware of potential confounding factors.
Off-Target Effects
Amiloride and its derivatives can interact with other ion transporters and channels, although often with lower affinity than for NHE1.[7][18][19] These can include:
-
Other NHE isoforms: MIA may inhibit other NHE isoforms, though NHE1 is the most common and ubiquitously expressed.
-
Epithelial Sodium Channels (ENaC): Amiloride itself is a known inhibitor of ENaC.
-
Other transporters: At higher concentrations, amiloride derivatives may affect other transporters, such as the Na+/Ca2+ exchanger (NCX).[2]
It is crucial to use the lowest effective concentration of MIA to minimize these off-target effects.
Figure 2: A simplified diagram of the NHE1 signaling pathway and the point of inhibition by MIA.
V. Conclusion
The determination of the optimal concentration of Methylisopropylamiloride for NHE1 inhibition is a critical step for obtaining reliable and interpretable experimental data. By systematically evaluating both the on-target inhibitory effects and the potential for cytotoxicity, researchers can confidently select a concentration that maximizes NHE1 inhibition while minimizing confounding off-target and toxic effects. The protocols and considerations outlined in this guide provide a robust framework for achieving this goal, empowering researchers to effectively utilize MIA as a tool to investigate the multifaceted roles of NHE1 in health and disease.
References
-
Buckley, B. J., Kumar, A. A., Aboelela, A., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]
-
Brouwer, K. L., Keppler, D., Hoffmaster, K. A., & Bow, D. A. (2017). Beyond drug-drug interactions: effects of transporter inhibition on endobiotics, nutrients and toxins. Expert opinion on drug metabolism & toxicology, 13(10), 1037-1051. [Link]
-
Lee, S., Lee, H. J., Choi, H. J., Kim, H. J., & Lee, C. J. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 21(12), 4257. [Link]
-
Le-Dain, A., & Le-Guellec, R. (1995). pH Drift of "Physiological Buffers" and Culture Media Used for Cell Incubation During in Vitro Studies. In Vitro Cellular & Developmental Biology. Animal, 31(9), 695-699. [Link]
-
Srivastava, J., Jameel, S., & Appa Rao, K. B. C. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology letters, 24(16), 1333-1338. [Link]
-
ResearchGate. (n.d.). Comparative NHE1 inhibition data (IC50) obtained using plate-reader and cuvette fluorescence assays.[Link]
-
Müller, F., & Fromm, M. (2011). Transporter-Mediated Drug–Drug Interactions with Oral Antidiabetic Drugs. International journal of molecular sciences, 12(10), 7087-7108. [Link]
-
Pedersen, S. F., & Stock, C. (2013). The pyrazinoylguanidine NHE1 inhibitors EIPA and HMA accumulate intracellularly in MCF-7 spheroids and monolayer cultures. Scientific reports, 3(1), 1-1. [Link]
-
Wahyuningsih, S. H. (2017). The role of transporters on drug therapy. Indonesian Journal of Clinical Pharmacy, 6(4), 322-333. [Link]
-
BioWorld. (2025, May 13). Novel inhibitors of NHE1 to treat heart failure.[Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.[Link]
-
Cesar-Razquin, A., Snijder, B., Frappier-Brinton, T., & Superti-Furga, G. (2022). Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 62, 497-517. [Link]
-
Webb, B. A., et al. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 321(1), C139-C153. [Link]
-
Hopax. (2025, August 19). What is the chemical stability of MOPS Sodium Salt under different conditions?[Link]
-
Preston, R. R., & Van Houten, J. L. (1998). Intracellular pH and chemoresponse to NH4+ in Paramecium. Cell motility and the cytoskeleton, 40(2), 107-118. [Link]
-
Medscape. (n.d.). Transporter-mediated Drug-Drug Interactions.[Link]
-
Al-Ghadban, S., et al. (2025). Na+/H+ Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia. Cancers, 17(22), 4889. [Link]
-
Jin, J., et al. (2022). Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
ResearchGate. (2025, June 15). MTT Assay Protocol.[Link]
-
Akiba, Y., et al. (2012). An inhibitor of Na+/H+ exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl- concentration via DIDS-sensitive pathways. Journal of physiological sciences, 62(6), 485-495. [Link]
Sources
- 1. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/H+ Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia [mdpi.com]
- 4. Novel inhibitors of NHE1 to treat heart failure | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond drug-drug interactions: effects of transporter inhibition on endobiotics, nutrients and toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 9. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pH drift of "physiological buffers" and culture media used for cell incubation during in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Guide: In Vitro Application of Methylisopropylamiloride (MIA) for NHE1 Inhibition
Executive Summary
Methylisopropylamiloride (MIA), also known as L-644,711 , is a potent and selective inhibitor of the Na+/H+ Exchanger Isoform 1 (NHE1) . Unlike its parent compound amiloride, MIA exhibits a 10- to 100-fold higher affinity for NHE1 (IC50 ≈ 20–100 nM) and significantly improved specificity against other isoforms (e.g., NHE3) and sodium channels (ENaC).
This guide details the standardization of MIA treatment in vitro, focusing on solubility, stability, and the "Gold Standard" functional assay: NH4Cl Pre-pulse Intracellular pH (pHi) Recovery .
Compound Profile & Preparation[1][2][3][4][5][6][7]
Physicochemical Properties
-
Chemical Name: 5-(N-Methyl-N-isopropyl)amiloride
-
Target: NHE1 (SLC9A1)
-
IC50 (NHE1): ~20–50 nM (Cell-type dependent)
-
Selectivity: Inhibits NHE1 > NHE2 >>> NHE3 (NHE3 requires >10 µM).
-
Fluorescence: High. (Ex/Em ≈ 360/415 nm). Note: This overlaps with DAPI and can interfere with Fura-2 calcium imaging.
Stock Solution Protocol
MIA is hydrophobic and light-sensitive. Proper handling is critical to prevent degradation and precipitation.[1]
| Parameter | Specification |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) |
| Solubility Limit | ~10–50 mM in DMSO |
| Stock Concentration | 10 mM recommended (allows 1:1000 dilution for 10 µM working solution) |
| Storage | -20°C , Desiccated, Protected from Light (Amber vials) |
| Stability | Stable for 6 months at -20°C. Avoid freeze-thaw cycles >3 times. |
Preparation Steps:
-
Weigh MIA powder in a low-light environment.
-
Dissolve in anhydrous DMSO to reach 10 mM. Vortex until completely clear.
-
Aliquot into light-proof amber microtubes (e.g., 50 µL aliquots) to minimize freeze-thaw degradation.
-
Store immediately at -20°C.
Mechanism of Action
NHE1 is a "housekeeping" transporter critical for regulating intracellular pH (pHi) and cell volume.[2] It utilizes the inward Na+ gradient (established by Na+/K+ ATPase) to extrude H+ ions.
Diagram 1: NHE1 Regulation and MIA Inhibition
Caption: MIA binds to the extracellular cation-binding pocket of NHE1, preventing the exchange of intracellular H+ for extracellular Na+, thereby blocking pH recovery.
Protocol: Intracellular pH (pHi) Recovery Assay
This is the definitive assay for validating NHE1 activity and MIA efficacy. It relies on the NH4Cl Pre-pulse technique to artificially acidify the cytoplasm, forcing NHE1 to activate.
Materials
-
Fluorescent pH Indicator: BCECF-AM (Preferred over Fura-2 due to less interference).
-
Excitation: 490 nm (pH sensitive) / 440 nm (Isosbestic point).
-
Emission: 535 nm.
-
-
Buffers:
-
Standard Tyrode's (Na+-containing): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4.
-
Ammonium Buffer (Acid Load): Same as Standard, but replace 20 mM NaCl with 20 mM NH4Cl.
-
Na+-Free Buffer (Control): Replace NaCl with Choline Chloride or NMDG-Cl.
-
Experimental Workflow
Step 1: Dye Loading
-
Seed cells on glass coverslips or clear-bottom black 96-well plates.
-
Incubate with 1–2 µM BCECF-AM in serum-free media for 30 min at 37°C.
-
Wash 2x with Standard Tyrode's buffer to remove extracellular dye.
Step 2: Baseline Measurement
-
Measure fluorescence ratio (F490/F440) for 2–5 minutes to establish resting pHi.
Step 3: Acidification (NH4Cl Pre-pulse)
-
Perfuse/Add Ammonium Buffer for 5–10 minutes.
-
Rapid Washout: Quickly replace Ammonium Buffer with Na+-Free Buffer .
Step 4: Recovery & MIA Treatment
-
Control Group: Switch to Standard Tyrode's (Na+) .
-
Outcome: NHE1 activates, pumping H+ out and Na+ in.[5] pHi recovers rapidly.
-
-
MIA Group: Switch to Standard Tyrode's (Na+) + 10 µM MIA .
-
Outcome: NHE1 is blocked.[9] pHi remains acidic or recovers very slowly (due to background H+ ATPases).
-
Diagram 2: pHi Recovery Workflow
Caption: The NH4Cl pre-pulse technique creates an acidic environment that triggers NHE1 activity. MIA treatment prevents the Na+-dependent recovery phase.
Functional Assays: Migration & Viability
Cell Viability (MTT/MTS)
MIA can be cytotoxic at high concentrations or prolonged exposures due to intracellular acidosis.
-
Concentration Range: 0.1 µM – 50 µM.
-
Duration: 24h, 48h, 72h.
-
Note: Always include a DMSO Vehicle Control (final concentration < 0.1%).
Migration/Invasion (Boyden Chamber)
NHE1 localizes to the leading edge of migrating cells, regulating local pH to facilitate focal adhesion remodeling.
-
Protocol:
-
Starve cells (serum-free) for 12h.
-
Seed cells in upper chamber in serum-free media + MIA (1–10 µM) .
-
Lower chamber contains chemoattractant (e.g., 10% FBS) + MIA .
-
Incubate 12–24h.
-
-
Critical: MIA must be present in both chambers to maintain inhibition, as it is a reversible inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | MIA autofluorescence (blue/cyan). | Use red-shifted dyes (e.g., SNARF-1) or BCECF (green) which has minimal overlap. Avoid DAPI/Hoechst if imaging MIA distribution. |
| No pHi Recovery in Control | Cells are unhealthy or buffer lacks Na+. | Ensure Standard Tyrode's contains 140 mM NaCl. Check cell viability. |
| Incomplete Inhibition | Concentration too low or NHE3 compensation. | Increase MIA to 10 µM. If NHE3 is present (kidney/gut cells), use 50 µM or combine with S3226 (NHE3 inhibitor). |
| Precipitation | Aqueous shock. | Dilute MIA stock into buffer while vortexing. Do not exceed solubility limit (~100 µM in aqueous). |
References
-
NHE1 Structure & Pharmacology
-
Counillon, L., et al. (1993). "Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms." Molecular Pharmacology. Link
-
-
MIA (L-644,711)
-
Kleyman, T. R., & Cragoe, E. J. (1988). "Amiloride and its analogs as tools in the study of ion transport." Journal of Membrane Biology. Link
-
-
pHi Recovery Protocol (NH4Cl Prepulse)
-
Fluorescence Interference
-
Palacios-Prado, N., et al. (2020). "Intracellular pH regulation in cancer." Cancers. Link
-
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. On the mechanism of amiloride-sensitive nonelectrogenic Na+-H+ exchange in cell membranes: Na+/H+ antiport or Na+/OH- symport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delineation of transmembrane domains of the Na+/H+ exchanger that confer sensitivity to pharmacological antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Regulation of NHE3 Expression in Type 1 and Type 2 Diabetic Intestine: Impaired Endosomal Regulation of NHE3 Expression in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation and intracellular localization of the epithelial isoforms of the Na+/H+ exchangers NHE2 and NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylisopropylamiloride (MIA) Dosing in Animal Model Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisopropylamiloride (MIA), also known as 5-(N-ethyl-N-isopropyl)amiloride (EIPA), is a potent derivative of the diuretic amiloride. It is a widely utilized pharmacological tool in preclinical research due to its inhibitory effects on specific ion transporters. Primarily, MIA is recognized as a selective inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is crucial for intracellular pH regulation.[1] Additionally, MIA has been identified as an inhibitor of the transient receptor potential polycystin 3 (TRPP3) cation channel and macropinocytosis.[2][3] These mechanisms of action make MIA a valuable agent for investigating the pathophysiology of various diseases, including cancer, cardiovascular conditions, and inflammation.
This comprehensive guide provides detailed application notes and protocols for the effective and safe use of Methylisopropylamiloride in animal model experiments. It is designed to equip researchers with the necessary information to design and execute robust in vivo studies.
Mechanism of Action
MIA exerts its biological effects primarily through the inhibition of two key cellular targets:
-
Sodium-Hydrogen Exchanger (NHE): NHEs are integral membrane proteins that regulate intracellular pH (pHi) and cell volume by exchanging intracellular protons (H+) for extracellular sodium ions (Na+).[4] MIA is a potent inhibitor of the NHE-1 isoform, which is ubiquitously expressed and plays a significant role in various cellular processes.[1] Dysregulation of NHE-1 activity is implicated in several pathologies, including cardiac ischemia-reperfusion injury and cancer cell proliferation.
-
Transient Receptor Potential Polycystin 3 (TRPP3): TRPP3 is a non-selective cation channel that is permeable to Ca2+, Na+, and K+.[2] It is involved in various physiological processes, and its modulation by MIA provides a tool to study its function in different disease models.
-
Macropinocytosis: This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes. In certain cancer cells, particularly those with Ras mutations, macropinocytosis serves as a nutrient-scavenging pathway.[3] MIA has been shown to inhibit macropinocytosis, making it a valuable tool for studying cancer metabolism and for developing novel anti-cancer therapeutic strategies.[3][5]
The inhibitory concentrations (IC50) of MIA for these targets have been determined in various in vitro systems, as summarized in the table below.
| Target | IC50 | Cell/System | Reference |
| TRPP3 Channel | 10.5 μM | Xenopus laevis oocytes | [2] |
| Na+/H+ Exchanger 1 (NHE1) | 27 nM | Cells expressing wild-type NHE1 | [6] |
Signaling Pathway of MIA Inhibition
Caption: Mechanism of action of Methylisopropylamiloride (MIA).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of MIA is critical for designing safe and effective in vivo studies.
Pharmacokinetics
Limited publicly available data exists on the detailed pharmacokinetics of MIA in rodents. However, based on its chemical structure as an amiloride analog and data from related compounds, some general characteristics can be inferred. The oral bioavailability of amiloride itself is variable and can be influenced by food. For other small molecule drugs, oral bioavailability can range from poor to moderate in rodents. For instance, the oral bioavailability of the anti-cancer drug SHetA2 was found to be 17.7-19.5% in mice and less than 1.6% in rats.[3] The plasma half-life of another NHE1 inhibitor, BIIB 513, is approximately 60 minutes in dogs.[7]
Toxicology
The toxicity of MIA must be considered when determining the appropriate dose range for in vivo experiments.
-
Maximum Tolerated Dose (MTD): Dose-range finding studies are essential to determine the MTD of MIA for a specific animal model and administration route.[10] The MTD is generally defined as the highest dose that does not cause unacceptable side effects or mortality.[10]
Dosing and Administration in Animal Models
The selection of the appropriate dose, vehicle, and route of administration is crucial for the success of in vivo studies with MIA.
Recommended Dose Ranges
The effective dose of MIA can vary significantly depending on the animal model, the disease being studied, and the route of administration. The following table summarizes some reported in vivo doses for MIA and other relevant NHE inhibitors.
| Compound | Animal Model | Application | Dose | Administration Route | Reference |
| MIA (EIPA) | Mouse (xenograft) | Macropinocytosis Inhibition | 20 mg/mL in vehicle | Osmotic pump (0.11 μL/hr) | [3] |
| MIA (EIPA) | Mouse (xenograft) | Anti-cancer | Not specified (in combination) | Not specified | [11] |
| BIIB 513 | Dog | Myocardial Ischemia | 0.75 or 3.0 mg/kg | Intravenous | [7] |
| Cariporide | Rat | Myocardial Ischemia | 1-10 mg/kg daily | Oral (in drinking water) | [12] |
Vehicle Selection
MIA is poorly soluble in aqueous solutions. Therefore, the choice of an appropriate vehicle is critical for its administration. The vehicle should be non-toxic and capable of solubilizing or suspending the compound effectively.
| Vehicle Component | Concentration | Administration Route | Notes |
| DMSO | Up to 10% | IP, IV, Oral | Universal solvent, but can have its own biological effects.[13] |
| PBS | As needed | IP, IV, Oral | Common buffer for dilution. |
| Polyethylene glycol (PEG) | Varies | IP, Oral | Can aid in solubilization.[7] |
| Carboxymethyl cellulose (CMC) | 0.5% - 1% | Oral, IP | Good for creating suspensions. |
| Corn Oil | As needed | Oral, IP | Suitable for lipophilic compounds. |
Experimental Workflow for In Vivo Dosing
Caption: General workflow for MIA administration in animal models.
Detailed Protocols
The following are detailed, step-by-step protocols for preparing and administering MIA via different routes.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Objective: To administer MIA into the peritoneal cavity of mice.
Materials:
-
Methylisopropylamiloride (MIA) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Due to its poor aqueous solubility, first dissolve MIA in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
-
Crucially, the final concentration of DMSO in the working solution should not exceed 10% to minimize toxicity. For a final dose of 10 mg/kg in a 25g mouse with an injection volume of 10 mL/kg (0.25 mL), you would need a 1 mg/mL working solution. To achieve this with a final DMSO concentration of 10%, you would mix 12.5 µL of the 20 mg/mL stock with 237.5 µL of PBS.
-
Vortex the working solution immediately before each injection to ensure a uniform suspension, as some precipitation may occur.
-
-
Administration:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the MIA solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage in Rats
Objective: To administer MIA directly into the stomach of rats.
Materials:
-
Methylisopropylamiloride (MIA) powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (16-18 gauge for adult rats)
-
Syringes (appropriate volume for dosing)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
-
Suspension Preparation:
-
Weigh the required amount of MIA powder.
-
Triturate the MIA powder in a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension at the desired final concentration.
-
Continuously stir the suspension on a magnetic stirrer to prevent settling before and during dosing.
-
-
Administration:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[13]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the mouth and gently guide it down the esophagus into the stomach. Do not force the needle.[13]
-
Administer the MIA suspension slowly.
-
Carefully remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
References
- Gumina, R. J., et al. (1999). Inhibition of the Na+/H+ Exchanger Confers Greater Cardioprotection Against 90 Minutes of Myocardial Ischemia Than Ischemic Preconditioning in Dogs.
- Commisso, C., et al. (2013). Macropinocytosis of protein is an amino acid supply route in Ras-transformed cells.
- Zhang, Y., et al. (2023). Inhibition of Macropinocytosis Enhances the Sensitivity of Osteosarcoma Cells to Benzethonium Chloride. International Journal of Molecular Sciences, 24(3), 2841.
- Huang, Z., et al. (2023). ATM inhibition drives metabolic adaptation via induction of macropinocytosis. Journal of Cell Biology, 222(1), e202007026.
- Yamazaki, H., et al. (2022). The Role and Therapeutic Potential of Macropinocytosis in Cancer. Frontiers in Oncology, 12, 953893.
- Li, G., et al. (2022). Exploiting macropinocytosis for drug delivery into KRAS mutant cancer. Theranostics, 12(1), 1-18.
- Florida State University Animal Care and Use Committee. (2016). Oral Gavage in the Mouse.
- Washington State University Institutional Animal Care and Use Committee. (2021).
- MuriGenics. (n.d.). Toxicology.
- Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Mouse Oral Gavage.
- Queen's University Animal Care Committee. (2011).
- MedChemExpress. (n.d.). BIIB 513.
- MedKoo Biosciences. (n.d.). BIIB-513.
- University of California, San Francisco Institutional Animal Care and Use Committee. (n.d.).
- RJPTSimLab. (n.d.).
- Instech Laboratories, Inc. (2020).
- University of British Columbia Animal Care Committee. (2014). Intraperitoneal (IP)
- Fujii, N., et al. (2002). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 135(3), 597-606.
- Dai, J., et al. (2007). Inhibition of TRPP3 channel by amiloride and analogs. Molecular Pharmacology, 72(6), 1576-1585.
- Shiozaki, A., et al. (2012). An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular Physiology and Biochemistry, 30(5), 1137-1148.
- Boston University Institutional Animal Care and Use Committee. (2025).
- El-Sayed, W. M., & El-Kholy, W. M. (2022). The median lethal dose (LD50) of EDTA injected intraperitoneal (i.p.) in albino mice.
- Johnson, J. I., et al. (2001). Tumor growth inhibition at maximum tolerated dose in mouse, human... Clinical Cancer Research, 7(8), 2549-2559.
- Lee, J. H., et al. (2012). Antinociceptive Effects of Intraperitoneal and Intrathecal Vitamin E in the Rat Formalin Test. The Korean Journal of Pain, 25(4), 213–218.
- Office of Animal Care and Use. (n.d.).
- National Cancer Institute. (n.d.).
- University Health Network. (n.d.). LAB_030 Injections - Intravenous (IV)
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- White, K. A., & Grillo-Hill, B. K. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 321(1), C138-C150.
- Queen's University Animal Care Committee. (n.d.).
- Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554.
- U.S. Environmental Protection Agency. (n.d.). Acute Oral Toxicity.
- Zhang, Y. (2025). Method for voluntary oral administration of drugs in mice.
- Isom, L. L., et al. (1991). Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 261(3), G456-G462.
- Frelin, C., et al. (1988). Amiloride and its analogs as tools to inhibit Na+ transport via the Na+ channel, the Na+/H+ antiport and the Na+/Ca2+ exchanger. Biochimie, 70(9), 1285-1290.
- Science.gov. (n.d.). vivo toxicity study: Topics.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines.
- University of California, Irvine. (n.d.).
- Drugs.com. (2025).
- TransCure bioServices. (2025). How to Administer a Substance to a Mouse?.
- Jeliazkova, N., et al. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. SAR and QSAR in Environmental Research, 22(5-6), 537-562.
- ChemHelp ASAP. (2023). in vivo general toxicology studies [Video]. YouTube.
- Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLoS ONE, 13(2), e0192137.
- Li, Y., et al. (2020). Pharmacokinetics, bioavailability and tissue distribution study of astilbin in rats. Journal of Pharmaceutical and Biomedical Analysis, 182, 113123.
- U.S. Environmental Protection Agency. (2018). USEPA acute oral toxicity categories based on LD 50 values and...
- Petrou, M., et al. (2003). Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity. Journal of Vascular Surgery, 38(1), 136-144.
- U.S. Environmental Protection Agency. (n.d.). Evaluation of in silico model predictions for mammalian acute oral toxicity and regulatory application in pesticide hazard and risk assessment.
Sources
- 1. Inhibition of TRPP3 by calmodulin through Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What are NHE inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Quantitative approaches for assessing dose-response relationships in genetic toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
Application Note: Measuring Intracellular pH Recovery and NHE Activity using Methylisopropylamiloride (MIA)
Abstract & Introduction
The precise regulation of intracellular pH (
This guide details the Ammonium (
Mechanism of Action
The Ammonium Prepulse & MIA Inhibition
The assay relies on the differential permeability of the cell membrane to
-
Pulse (
Addition): Neutral rapidly diffuses into the cell and protonates to form , consuming intracellular and causing alkalinization . -
Washout (Acid Load): Extracellular
is removed. Intracellular dissociates back to and .[1] The rapidly diffuses out, trapping the inside. This causes acute acidification .[2] -
Recovery: The cell activates NHE1 to exchange intracellular
for extracellular , restoring physiological pH. -
Inhibition: MIA binds to the extracellular face of NHE1, blocking
binding and halting pH recovery.
Pathway Diagram
Figure 1: Mechanism of Acid Loading and MIA Inhibition. MIA competitively blocks the
Materials and Buffer Recipes
Precise buffer composition is critical. All buffers must be osmotically balanced (~290-300 mOsm).
Reagents
-
Probe: BCECF-AM (Thermo Fisher or equivalent). Stock: 1 mM in anhydrous DMSO.
-
Inhibitor: Methylisopropylamiloride (MIA) (Sigma/Merck). Stock: 10 mM in DMSO.[3][4]
-
Calibration Ionophore: Nigericin. Stock: 10 mM in Ethanol.
Buffer Compositions (Table 1)
| Buffer Type | Composition (mM) | Purpose |
| Standard Tyrode's | 140 NaCl, 5 KCl, 1 | Baseline recording & Recovery |
| 110 NaCl, 30 | Induces acid load | |
| Na-Free Wash | 140 NMDG-Cl (or Choline-Cl), 5 KCl, 1 | Prevents recovery during washout |
| Calibration (High K) | 140 KCl , 1 | Clamps |
Note: For Na-Free buffer, NMDG (N-Methyl-D-glucamine) is preferred over Choline to avoid potential cholinergic signaling effects.
Experimental Protocol
Phase 1: Dye Loading
-
Seed cells on glass coverslips (for microscopy) or clear-bottom black 96-well plates (for plate readers).
-
Wash cells 2x with Standard Tyrode's.
-
Incubate with 2
BCECF-AM in Standard Tyrode's for 30 minutes at 37°C in the dark.-
Expert Tip: Do not use Pluronic F-127 unless absolutely necessary; it can inhibit NHE activity.
-
-
Wash 3x with Standard Tyrode's to remove extracellular dye. Incubate for another 15 minutes to allow complete de-esterification of the dye.
Phase 2: The Kinetic Assay (In-Text Citation: Boron & De Weer, 1976)
Set up your perfusion system or plate reader injector.
-
Excitation: 490 nm (pH sensitive) and 440 nm (Isosbestic point/Reference).[5]
Workflow Diagram
Figure 2: Experimental Timeline. The "Acid Lock" phase is crucial to separate the acidification event from the recovery measurement.
Step-by-Step Procedure:
-
Baseline (0-2 min): Perfuse Standard Tyrode's to establish stable resting pH (
). -
Pulse (2-5 min): Switch to
Buffer. Observe rapid increase in Ratio (Alkalinization). Wait for plateau. -
Acidification/Wash (5-6 min): Rapidly switch to Na-Free Buffer .
-
Critical: The ratio will plummet. The Na-free condition prevents NHE from working, "locking" the cells in an acidic state (
).
-
-
Recovery (6-10 min): Switch back to Standard Tyrode's containing MIA (0, 10, 100, 1000 nM) .
-
Control: Rapid recovery of fluorescence ratio.
-
MIA Treated: Flattened slope (
).
-
-
Calibration: At the end of the experiment, perfuse High K+ buffers with 10
Nigericin at pH 6.5, 7.0, and 7.5 to generate a standard curve.
Data Analysis & Calculations
Converting Fluorescence Ratio to pH
Use the Grynkiewicz equation or a linear fit from your calibration standards:
Calculating Proton Flux ( )
Simply reporting pH change is insufficient because cellular buffering power (
-
Determine Intrinsic Buffering Power (
): Calculate using the midpoint of the acidification step: Where is calculated from the Henderson-Hasselbalch equation using the extracellular and the at plateau. Typical approximation: is often ~20-50 mM/pH unit depending on cell type. -
Calculate Recovery Rate (
): Fit a linear regression to the first 30-60 seconds of the Recovery phase. -
Determine MIA Inhibition: Compare
in the presence of MIA vs Control.
Troubleshooting & Validation (Self-Validating Systems)
-
Drift in Baseline: If baseline pH drifts >0.1 units, check for dye leakage. Perform the assay at 30°C instead of 37°C to improve dye retention.
-
No Acidification: Ensure the Wash buffer is truly Na-free. Even 5mM Na+ can trigger rapid recovery, masking the acidification nadir.
-
Calibration Failure: If Nigericin fails to equilibrate pH (ratio doesn't change with buffer pH), the stock may be degraded. Validation: Nigericin solutions should turn yellow/brownish over time; if clear, verify activity. Always use fresh aliquots.
-
MIA Solubility: MIA is hydrophobic. Ensure the final DMSO concentration in the perfusion buffer is <0.1% to avoid solvent artifacts.
References
-
Boron, W. F., & De Weer, P. (1976). Intracellular pH transients in squid giant axons caused by CO2, NH3, and metabolic inhibitors. The Journal of General Physiology. Link
-
Roos, A., & Boron, W. F. (1981). Intracellular pH. Physiological Reviews. Link
-
Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. BCECF, AM Product Information and Protocols. Link
-
Counillon, L., et al. (1993). Pharmacological characterization of the cloned human Na+/H+ exchanger isoforms NHE1, NHE2, and NHE3. Molecular Pharmacology. Link (Demonstrates MIA specificity/IC50).
Sources
- 1. Ammonium chloride alters neuronal excitability and synaptic vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. abpbio.com [abpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Storage Stability of Methylisopropylamiloride (MIA) Solutions at -20°C
Introduction: The Critical Need for Stable MIA Solutions
Methylisopropylamiloride (MIA) is a potent derivative of the diuretic amiloride and a crucial tool for researchers investigating sodium-ion transport systems. As a specific inhibitor of the epithelial sodium channel (ENaC) and the Na+/H+ exchanger, MIA is instrumental in studies related to cardiovascular function, cystic fibrosis, and other physiological processes. The integrity of experimental data derived from the use of MIA is fundamentally dependent on the stability of the compound in solution. Degradation of MIA can lead to a loss of potency and the introduction of confounding variables, ultimately compromising research outcomes.
This comprehensive guide provides a framework for the proper preparation, storage, and stability assessment of MIA solutions at -20°C. While specific long-term stability data for MIA is not extensively published, this document synthesizes established principles for the storage of related compounds like amiloride and general best practices for research compounds to provide a robust protocol for ensuring the reliability of your MIA solutions.[1][2][3]
Theoretical Considerations for MIA Stability at -20°C
The stability of a chemical compound in solution is influenced by several factors, including temperature, solvent, pH, light, and oxygen exposure.[4][5] Storing solutions at -20°C is a common practice to mitigate chemical and microbial degradation.[6]
-
Temperature: Low temperatures, such as -20°C, significantly reduce the rate of most chemical reactions, including hydrolysis and oxidation, which are potential degradation pathways for amiloride and its analogs.[7]
-
Solvent Choice: The choice of solvent is critical. While aqueous buffers are often required for biological experiments, organic solvents like DMSO are frequently used for preparing concentrated stock solutions.[8][9] For amiloride, DMSO is a recommended solvent for stock solutions, which can then be diluted into aqueous buffers for final use.[8][9] It is crucial to be aware of the potential for solvents to participate in degradation reactions.
-
pH: The pH of aqueous solutions can dramatically impact the stability of compounds. For amiloride, acidic conditions below pH 5.5 have been shown to promote instability.[4] Therefore, maintaining an appropriate pH in buffered solutions is essential.
-
Light and Oxygen: Exposure to light and atmospheric oxygen can induce photolytic and oxidative degradation.[7] The use of amber vials and minimizing headspace in storage containers can help to reduce these risks.
Protocol for Preparation of MIA Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of MIA in DMSO.
Materials:
-
Methylisopropylamiloride (MIA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the MIA powder container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of MIA powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the MIA powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the MIA is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C.
Recommended Storage Conditions
To maximize the stability of your MIA solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation.[6] |
| Solvent | Anhydrous DMSO for stock solutions | Good solubilizing agent for amiloride analogs.[8][9] |
| Container | Amber, airtight vials | Protects from light and minimizes solvent evaporation.[3] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade compounds.[2] |
Protocol for a Stability Study of MIA Solutions
To empirically determine the stability of your MIA solutions under your specific laboratory conditions, a stability study is recommended. This protocol outlines a general procedure using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a common technique for stability-indicating assays.[10][11]
Objective: To quantify the percentage of MIA remaining in solution over time when stored at -20°C.
Materials:
-
Aliquots of MIA stock solution (prepared as described above)
-
RP-HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)[11][12]
-
MIA reference standard
Experimental Workflow:
Caption: Experimental workflow for the stability assessment of MIA solutions.
Procedure:
-
Time Point Zero (T=0) Analysis: Immediately after preparing the MIA stock solution, thaw one aliquot and analyze it by RP-HPLC. This will serve as your baseline (100% initial concentration).
-
Storage: Place the remaining aliquots in a -20°C freezer.
-
Subsequent Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from the freezer.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Ensure any precipitate is redissolved before analysis.[1] Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the RP-HPLC system.
-
Data Analysis: Record the peak area of the MIA peak. Compare this to the peak area from the T=0 sample to calculate the percentage of MIA remaining.
Example Data Table for Stability Study:
| Time Point | MIA Peak Area (Arbitrary Units) | % Remaining |
| T=0 | 1,000,000 | 100% |
| 1 Week | 995,000 | 99.5% |
| 2 Weeks | 989,000 | 98.9% |
| 4 Weeks | 975,000 | 97.5% |
| 8 Weeks | 952,000 | 95.2% |
Potential Degradation Pathway
While the specific degradation products of MIA are not well-documented, hydrolysis of the amiloride structure is a known degradation pathway.[7] The following diagram illustrates a hypothetical hydrolytic degradation pathway for an amiloride analog.
Sources
- 1. Amiloride hydrochloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. researchgate.net [researchgate.net]
- 5. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. journals.plos.org [journals.plos.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijrpns.com [ijrpns.com]
- 12. scispace.com [scispace.com]
Application Note: Quantifying the Inhibitory Effect of Methylisopropylamiloride (MIA) on Cancer Cell Migration
Introduction
Cancer metastasis, the dissemination of tumor cells from a primary site to distant organs, is the leading cause of mortality in cancer patients.[1] A critical step in this complex cascade is cell migration, a process where cancer cells acquire a motile phenotype to navigate through the extracellular matrix (ECM) and surrounding tissues.[1][2] In many aggressive cancers, this process is driven by an altered tumor microenvironment, which is characteristically acidic.[3][4] This acidification is largely due to the hyperactivity of the Sodium-Hydrogen Exchanger isoform 1 (NHE1), a plasma membrane protein that extrudes protons (H+) out of the cell in exchange for sodium ions (Na+).[3][4]
The resulting intracellular alkalization and extracellular acidification create a pH gradient that promotes the activity of proteolytic enzymes, cytoskeletal remodeling, and the formation of invasive structures like invadopodia, all of which are essential for cell movement.[3][4] NHE1 activity is frequently dysregulated in cancer and is considered a hallmark of tumorigenesis, particularly in aggressive subtypes like triple-negative breast cancer.[5][6][7]
Methylisopropylamiloride (MIA) is a potent and specific inhibitor of the NHE1 transporter. By blocking NHE1, MIA disrupts the pH dynamics that favor migration, making it an invaluable pharmacological tool for studying the mechanisms of cancer cell migration and invasion. This application note provides a detailed guide for researchers on using MIA in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action: Targeting NHE1 to Inhibit Cell Migration
NHE1 plays a dual role in promoting cell migration. Firstly, it functions as a crucial regulator of intracellular pH (pHi). Cancer cells exhibit a reversed pH gradient compared to normal cells, maintaining an alkaline pHi (7.1-7.6) and an acidic extracellular pH (pHe) (6.2-6.9).[3][4] This alkaline pHi is optimal for the rapid polymerization of actin filaments, a fundamental process for cell motility.[4]
Secondly, NHE1 acts as a scaffold protein, anchoring the actin cytoskeleton to the plasma membrane, particularly at the leading edge of migrating cells in structures called lamellipodia and invadopodia.[8] The localized extrusion of protons at these sites acidifies the immediate pericellular space, which enhances the activity of acid-activated proteases (e.g., matrix metalloproteinases, MMPs) that degrade the ECM, clearing a path for invasion.[4][9]
MIA, an analog of amiloride, specifically binds to and inhibits the ion exchange function of NHE1. This inhibition leads to two primary anti-migratory effects:
-
Disruption of pH Homeostasis: MIA prevents proton extrusion, causing intracellular acidification and extracellular alkalinization, thereby reversing the pH gradient that promotes migration.[10]
-
Inhibition of Cytoskeletal Dynamics: The resulting decrease in pHi inhibits the activity of key cytoskeletal regulatory proteins, leading to reduced actin polymerization and destabilization of invasive structures.
The following diagram illustrates the central role of NHE1 in cancer cell migration and the inhibitory action of MIA.
Caption: NHE1 signaling pathway in cancer cell migration and its inhibition by MIA.
Experimental Planning & Key Considerations
1. Cell Line Selection: The expression and activity of NHE1 can vary significantly between cancer types and even between different cell lines of the same cancer.[5] NHE1 is often highly active in aggressive and metastatic cell lines (e.g., MDA-MB-231 triple-negative breast cancer, HT1080 fibrosarcoma). It is advisable to confirm NHE1 expression in your chosen cell line via Western Blot or qPCR before commencing experiments.
2. Determining Optimal MIA Concentration (Cytotoxicity Assay): Before performing migration assays, it is crucial to determine the optimal, non-toxic concentration range of MIA for your specific cell line. High concentrations of MIA can induce apoptosis or cell cycle arrest, which would confound the interpretation of migration data.[11] An MTT or XTT assay is recommended.
-
Protocol: Seed cells in a 96-well plate. After 24 hours, treat with a range of MIA concentrations (e.g., 0.1 µM to 100 µM) for a duration equivalent to your planned migration assay (e.g., 24-48 hours).[12]
-
Analysis: Measure cell viability relative to a vehicle-treated control (typically DMSO).[13]
-
Objective: Identify the highest concentration of MIA that does not significantly reduce cell viability (e.g., >90% viability). This concentration range should be used for the migration assays.
3. Choosing the Right Migration Assay:
| Assay Type | Principle | Best For | Pros | Cons |
| Wound Healing (Scratch) | Measures collective cell migration into a physically created gap in a confluent monolayer.[14] | Studying collective migration, wound closure dynamics, and cell-cell interactions. | Simple, cost-effective, allows for real-time imaging. | Can be confounded by cell proliferation; scratch consistency can be variable.[14] |
| Transwell (Boyden Chamber) | Quantifies the migration of individual cells through a porous membrane towards a chemoattractant.[15] | Studying chemotaxis, individual cell motility, and invasion (if membrane is coated with ECM). | Highly quantitative, separates migration from proliferation, allows for chemoattractant gradient. | Endpoint assay, does not provide real-time kinetics, more technically demanding.[16] |
Protocol 1: Wound Healing (Scratch) Assay
This protocol assesses the effect of MIA on the collective migration of a sheet of cells.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Adherent cancer cell line of interest
-
12- or 24-well tissue culture plates[17]
-
Complete culture medium and serum-free medium
-
Sterile 200 µL or 1 mL pipette tips[17]
-
Phosphate-Buffered Saline (PBS)
-
MIA stock solution (in DMSO) and vehicle (DMSO)
-
(Optional) Mitomycin C to inhibit proliferation[18]
-
Microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into wells at a density that will form a fully confluent monolayer within 24-48 hours.[14] Ensure even distribution.
-
Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until they reach 100% confluence.
-
Serum Starvation (Optional but Recommended): To minimize the confounding effect of cell proliferation on wound closure, replace the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 2-4 hours.[14]
-
Scientist's Note: Alternatively, pre-treat cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL) for 1-2 hours before scratching.[18] This provides a more robust block of cell division.
-
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a single, straight scratch across the center of the cell monolayer.[17][18] Apply firm, consistent pressure to ensure a clean, cell-free gap. Creating a cross-hatch can provide more defined wound edges for analysis.[17]
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[18] Be careful not to disturb the cells at the wound edge.
-
Treatment Application: Add fresh, low-serum medium containing the desired concentration of MIA or the vehicle control (DMSO at the same final concentration as the MIA-treated wells). Include an untreated control (medium only).
-
Imaging (Time Zero): Immediately place the plate on a microscope stage. Capture images of the scratch in predefined locations for each well. This is your T=0 time point.
-
Incubation and Time-Lapse Imaging: Return the plate to the incubator. Acquire images of the same predefined locations at regular intervals (e.g., every 4, 8, 12, 24 hours) until the wound in the control group is nearly closed.[17]
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the cell-free gap at each time point for each condition.
-
Calculate the Percent Wound Closure using the formula: % Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100 where Area_T0 is the initial wound area and Area_Tx is the wound area at a given time point.
-
Plot the % Wound Closure over time for each condition.
-
Protocol 2: Transwell (Boyden Chamber) Assay
This protocol quantifies the chemotactic migration of individual cells through a microporous membrane.
Caption: Experimental workflow for the Transwell (Boyden Chamber) Assay.
Materials:
-
Cancer cell line of interest
-
24-well plates with transwell inserts (typically 8 µm pore size)[19]
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
PBS, Trypsin-EDTA
-
MIA stock solution (in DMSO) and vehicle (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% Paraformaldehyde or Methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)[19]
-
Microscope
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80-90% confluence. Serum-starve the cells for 4-6 hours or overnight before the assay to reduce basal migration and enhance response to chemoattractant.[20]
-
Assay Setup: Add 600 µL of chemoattractant medium (e.g., complete medium with 10% FBS) to the lower wells of the 24-well plate.[16] Place the transwell inserts into these wells, avoiding air bubbles.
-
Cell Seeding and Treatment: Harvest the serum-starved cells using trypsin. Resuspend the cells in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10⁵ cells/mL).[19]
-
Prepare cell suspensions for each condition: one with the desired concentration of MIA and another with the vehicle control.
-
Add 200 µL of the appropriate cell suspension into the upper chamber of each transwell insert.[19]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration optimized for your cell line (typically 4-24 hours).[19][20]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the medium and non-migrated cells from the upper surface of the membrane.[16][19]
-
Fixation and Staining:
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.[20] Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several (e.g., 3-5) representative fields of view.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the vehicle-treated control.
-
Alternatively, the crystal violet stain can be eluted with acetic acid, and the absorbance can be read on a plate reader for a more high-throughput quantification.[19]
-
Data Interpretation and Troubleshooting
Expected Results: Treatment with a non-toxic concentration of MIA is expected to significantly reduce the rate of wound closure and the number of migrated cells compared to the vehicle-treated control group.
| Assay | Metric | Control (Vehicle) | MIA-Treated | Interpretation |
| Wound Healing | % Wound Closure at 24h | 80-100% | 20-40% | MIA inhibits collective cell migration. |
| Transwell | Migrated Cells / Field | 150 ± 20 | 40 ± 10 | MIA inhibits chemotactic cell migration. |
| (Note: These values are illustrative and will vary based on cell type and experimental conditions.) |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Solution(s) |
| High Cell Death in MIA Wells | MIA concentration is cytotoxic. | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 and use a sub-lethal concentration.[21] |
| Inconsistent Scratch Width | Inconsistent pressure or angle with pipette tip. | Use a dedicated wound-making tool or practice to ensure uniform scratches. Analyze multiple points along each scratch.[14] |
| Wound Closure in Control is Slow | Cells are unhealthy; low proliferation/migration rate. | Ensure cells are in the logarithmic growth phase before seeding. Optimize seeding density. |
| No Migration in Transwell Assay | Chemoattractant is not effective; pore size is incorrect; incubation time is too short. | Use 10% FBS as a standard chemoattractant. Ensure 8 µm pore size is appropriate for your cells. Optimize incubation time (try a 24h time point). |
| High Background Migration | Cells were not properly serum-starved. | Increase serum starvation time (up to 24h) before starting the assay. |
Conclusion
Methylisopropylamiloride is a powerful tool for investigating the role of the Na+/H+ exchanger NHE1 in cancer biology. The protocols detailed in this application note for the wound healing and transwell migration assays provide robust and reproducible methods to quantify the inhibitory effect of MIA on cancer cell motility. By carefully optimizing experimental parameters and including appropriate controls, researchers can generate high-quality data to elucidate the mechanisms underlying cancer cell migration and evaluate the therapeutic potential of targeting NHE1.
References
-
The Na+/H+ exchanger in metastasis - PMC. (2016, July 19). National Center for Biotechnology Information. [Link]
-
Cardone, R. A., Casavola, V., & Reshkin, S. J. (2005). THE ROLE OF DISTURBED PH DYNAMICS AND THE NA+/H+ EXCHANGER IN METASTASIS. Nature Reviews Cancer. [Link]
-
Amith, S. R., & Fliegel, L. (2015). Na + /H + exchange in the tumour microenvironment: does NHE1 drive breast cancer carcinogenesis?. The International Journal of Developmental Biology. [Link]
-
Chen, H., et al. (Year not available). Advances in research on the regulatory mechanism of NHE1 in tumors - PMC. National Center for Biotechnology Information. [Link]
-
Amith, S. R., et al. (2015). The Na + /H + exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells. Oncotarget. [Link]
-
NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia - PMC. (Year not available). National Center for Biotechnology Information. [Link]
-
(PDF) Roles of the Na/H Exchanger Isoform 1 and Urokinase in Prostate Cancer Cell Migration and Invasion. (2021, December 6). ResearchGate. [Link]
-
NHE1 is upregulated in gastric cancer and regulates gastric cancer cell proliferation, migration and invasion. (2017, January 18). Spandidos Publications. [Link]
-
Roles of the Na+/H+ Exchanger Isoform 1 and Urokinase in Prostate Cancer Cell Migration and Invasion. (2021, December 9). MDPI. [Link]
-
Amith, S. R., et al. (2015). The Na + /H + exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells. Oncotarget. [Link]
-
Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays. (2018, December 18). Journal of Visualized Experiments. [Link]
-
Chemical structure of MIA and the effect of MIA on cancer cell viability... (Year not available). ResearchGate. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). CLYTE Technologies. [Link]
-
Measure cell migration using a simple scratch assay with timelapse live-cell imaging. (Year not available). Molecular Devices. [Link]
-
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (Year not available). Transwell In Vitro Cell Migration and Invasion Assays - PMC. National Center for Biotechnology Information. [Link]
-
Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024, April 8). ResearchHub. [Link]
-
Melanoma Inhibitory Activity (MIA) increases the invasiveness of pancreatic cancer cells. (Year not available). BMC Cancer. [Link]
-
Results of the cytotoxicity assay using MTT with different... (Year not available). ResearchGate. [Link]
-
Transwell Migration and Invasion Assay - the complete breakdown. (2024, August 15). SnapCyte. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library. [Link]
-
Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC. (Year not available). National Center for Biotechnology Information. [Link]
-
How does plasticity of migration help tumor cells to avoid treatment: Cytoskeletal regulators and potential markers. (2022, October 6). Frontiers in Cell and Developmental Biology. [Link]
-
Modes and mechanisms of cancer cell migration. (Year not available). ResearchGate. [Link]
-
The regulation of MMP targeting to invadopodia during cancer metastasis - PMC. (Year not available). National Center for Biotechnology Information. [Link]
-
Hallmarks of Cancer Affected by the MIF Cytokine Family. (2023, January 6). MDPI. [Link]
Sources
- 1. Frontiers | How does plasticity of migration help tumor cells to avoid treatment: Cytoskeletal regulators and potential markers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Na+/H+ exchange in the tumour microenvironment: does NHE1 drive breast cancer carcinogenesis? | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 5. The Na+/H+ exchanger in metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Na + /H + exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells | Oncotarget [oncotarget.com]
- 8. NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulation of MMP targeting to invadopodia during cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. clyte.tech [clyte.tech]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methylisopropylamiloride precipitation in aqueous buffers
Topic: Preventing Precipitation in Aqueous Buffers
Status: Active | Updated: 2025-05-20 Audience: Research Scientists, Cell Biologists, Pharmacologists
Core Directive: The "Solvent Shift" Paradox
The Problem: Methylisopropylamiloride (MIA) is a potent inhibitor of the Na+/H+ exchanger (NHE), specifically NHE1. While structurally related to amiloride, the addition of hydrophobic alkyl groups (methyl/isopropyl) significantly increases its potency but drastically reduces its water solubility.
The Mechanism: MIA is a hydrophobic weak base. It is highly soluble in organic solvents (DMSO, Ethanol) but "crashes out" (precipitates) when diluted into aqueous buffers at physiological pH (7.4). This phenomenon, known as the "Ouzo Effect" or solvent shifting, occurs because the water molecules form a hydrogen-bonded network that excludes the hydrophobic MIA molecules, forcing them to aggregate.
Critical Consequence: If MIA precipitates, the effective concentration in your assay drops near zero. You may observe:
-
False Negatives: No inhibition of NHE activity.
-
High Variability: "Random" data points due to micro-crystals.
-
Cell Toxicity: Crystals settling on cells cause physical stress, distinct from chemical toxicity.
Preparation Protocols (Best Practices)
Standard Operating Procedure (SOP): MIA Solubilization
Reagents Required:
-
MIA Powder (Store at -20°C, desiccated).
-
Anhydrous DMSO (Dimethyl Sulfoxide) – Freshly opened or stored over molecular sieves.
-
PBS or Culture Media (Pre-warmed to 37°C).[1]
Step 1: The Master Stock (DMSO)
Do not attempt to dissolve MIA directly in water or PBS. It will float or form clumps.
-
Weigh the MIA powder.
-
Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex vigorously until the solution is perfectly clear.
-
Checkpoint: Inspect for "schlieren" lines (swirls). If seen, vortex longer.
Step 2: The "Rapid Dispersion" Dilution
The moment DMSO stock touches water is the critical failure point.
-
Calculate: Determine the volume of stock needed for your final concentration (typically 10–50 µM). Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity.
-
Agitate: Get your aqueous buffer moving before adding the drug. Use a vortex on low speed or a magnetic stir bar.
-
Inject: Inject the DMSO stock sub-surface (into the middle of the liquid), not on top or down the side of the tube.
-
Mix Immediately: Vortex high for 5 seconds.
Table 1: Solubility Profile & Limits
| Solvent System | Solubility Limit (Approx.) | Risk Level | Usage Notes |
| 100% DMSO | > 50 mM | Low | Recommended Stock. Hygroscopic; keep sealed. |
| 100% Ethanol | ~ 10-20 mM | Low | Alternative if DMSO is toxic to specific cells. |
| PBS (pH 7.4) | < 50 µM | Critical | Precipitation Zone. Requires rapid mixing. |
| Acidic Buffer (pH 5.0) | ~ 100-500 µM | Moderate | Protonation of the guanidine group aids solubility. |
Visualizing the Workflow
The following diagram illustrates the safe handling pathway versus the precipitation risk zones.
Figure 1: Workflow logic for preventing MIA precipitation. Green paths indicate optimal protocols; red paths indicate failure modes.
Troubleshooting Guide (FAQs)
Scenario A: "I see crystals in my cell culture dish."
Q: Why did crystals form after I added the media to the cells? A: This is likely "Seeding Precipitation."
-
Concentration Overload: You may be exceeding the thermodynamic solubility limit (usually ~50-100 µM in serum-free media).
-
Temperature Shock: Taking cold media (4°C) and adding warm DMSO stock can trigger crystallization. Fix: Pre-warm media to 37°C.
-
Evaporation: If using 96-well plates, edge-well evaporation concentrates the drug, causing late-stage precipitation.
Scenario B: "My IC50 curves are flat or inconsistent."
Q: I diluted the drug, and it looked clear, but the inhibition data is widely scattered. A: You likely have "Micro-Precipitation." The solution appears clear to the naked eye, but sub-micron aggregates have formed. These aggregates do not bind the NHE transporter effectively.
-
The Fix: Perform a "Spin Test." Centrifuge your working solution at 10,000 x g for 10 minutes. Measure the absorbance (UV 360nm) of the supernatant. If the absorbance drops compared to the pre-spin sample, your drug has crashed out.
Scenario C: "Can I use an intermediate dilution?"
Q: Can I dilute 1000x DMSO stock into water to make a 10x stock, and then add that to cells? A: NO. This is a common error. Diluting a hydrophobic compound into water at 10x concentration (e.g., 500 µM) often creates a supersaturated solution that precipitates within minutes.
-
Better Approach: Perform a "Serial Dilution in DMSO." Make 1000x, 500x, and 100x stocks in DMSO, then spike each directly into the final assay buffer to keep the water content 0% until the final moment.
Validation & Quality Control
Before running a high-value experiment (e.g., animal perfusion or expensive primary cell screen), validate your solution state.
Method 1: The Nephelometry Check (Turbidity)
-
Measure Absorbance at 600 nm (OD600) or use a nephelometer.
-
Result: OD > 0.005 indicates aggregation.
Method 2: The Biological Control
-
Use EIPA (Ethylisopropylamiloride) as a side-by-side control if available; it has a similar solubility profile but distinct potency.
-
Always include a Vehicle Control (DMSO only) matched to the highest volume used (e.g., 0.1% DMSO) to rule out solvent toxicity.
References
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport.[2] Journal of Membrane Biology, 105(1), 1-21.
-
Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554.[3]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Cayman Chemical. (2022).[3] 5-(N-ethyl-N-isopropyl)-Amiloride Product Information Sheet. (Provides solubility data for the structural analog EIPA, applicable to MIA).
Sources
Minimizing off-target effects of Methylisopropylamiloride on Na+ channels
Introduction
Methylisopropylamiloride (MIA) is a potent derivative of the diuretic amiloride and is widely used as a selective inhibitor of the Epithelial Sodium Channel (ENaC). ENaC is a crucial channel involved in sodium reabsorption in various tissues, including the kidney, lung, and colon.[1][2] Its proper function is essential for maintaining salt and water homeostasis.[3] While MIA offers higher affinity for ENaC compared to its parent compound, amiloride, no inhibitor is perfectly specific. At certain concentrations, or in systems expressing a variety of ion channels, off-target interactions, particularly with other Na+ channel subtypes, can become a significant confounding factor.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of tools—from frequently asked questions to in-depth troubleshooting protocols—to confidently design experiments that minimize and account for the potential off-target effects of MIA.
Frequently Asked Questions (FAQs)
Q1: What is Methylisopropylamiloride (MIA) and what is its primary molecular target?
MIA is a chemical analog of amiloride, a potassium-sparing diuretic. Its primary and intended target is the amiloride-sensitive Epithelial Sodium Channel (ENaC).[3][4] ENaC is a heterotrimeric ion channel, typically composed of α, β, and γ subunits, that mediates sodium entry into epithelial cells.[1] This channel is characterized by its high affinity for amiloride and its derivatives, which act as pore blockers.[5][6]
Q2: What are the potential off-target effects of MIA and other amiloride analogs?
While highly potent for ENaC, the specificity of amiloride analogs is not absolute. Off-target effects can occur, especially at higher concentrations. Known off-target interactions for this class of compounds include other ion transporters and channels. For instance, amiloride and its analogs have been shown to inhibit the Transient Receptor Potential Polycystic 3 (TRPP3) channel and can affect Na+/H+ exchangers and Na+/Ca2+ exchangers, although typically at higher concentrations than required for ENaC inhibition.[7] The key to minimizing these effects is to operate within a validated concentration window that is selective for ENaC in your specific experimental system.
Q3: How do I determine the correct concentration of MIA to use in my experiment?
The optimal concentration is the lowest concentration that achieves maximal inhibition of your target (ENaC) without significantly affecting other channels. This must be determined empirically in your specific cellular or tissue model. A critical first step is to perform a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for ENaC. You should then test concentrations around the IC50 and up to 10-100 times the IC50 against known or suspected off-target channels in your system. The "Troubleshooting Guides" section below provides a detailed protocol for this.
Q4: My ENaC-mediated current is not fully blocked by MIA. What could be the cause?
There are several potential reasons for incomplete blockage:
-
Presence of a Mixed Ion Channel Population: Your experimental system may express other Na+ channels that are less sensitive or insensitive to MIA, contributing to the residual current.
-
Subunit Composition of ENaC: The δ-subunit can replace the α-subunit to form δβγ-ENaC, which has been reported to have a higher IC50 for amiloride compared to the canonical αβγ channel.[8]
-
Competition with Na+: Amiloride and its analogs compete with sodium ions for binding within the channel pore.[6] Experiments conducted in high extracellular Na+ may require a higher concentration of MIA for effective blockage.
-
Compound Degradation: Ensure your MIA stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
Q5: What are the essential controls for a robust experiment using MIA?
To ensure your results are valid and correctly interpreted, the following controls are non-negotiable:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve the MIA, at the same final concentration.
-
Positive Control: Use a well-characterized ENaC-expressing cell line or tissue to confirm the activity of your MIA stock.
-
Negative Control: Use a cell line known not to express ENaC but expressing potential off-target channels to test for non-specific effects.
-
Orthogonal Inhibition: If possible, use an alternative ENaC inhibitor with a different chemical structure to confirm that the observed effect is due to ENaC inhibition and not a compound-specific artifact.
In-Depth Troubleshooting Guides
Guide 1: Experimental Design - Selecting and Validating Your Model System
The foundation of a successful experiment is a well-characterized model. Off-target effects are context-dependent, varying with the specific repertoire of ion channels expressed in your chosen system.
Step-by-Step Protocol for Model Validation:
-
Literature Review & Transcriptomics: Before starting, review the literature for known ion channel expression profiles in your chosen cell line or tissue. If available, consult transcriptomic (RNA-seq) or proteomic data to build a comprehensive list of expressed Na+ channels and other potential off-targets.
-
Molecular Verification (qPCR/Western Blot):
-
Objective: To confirm the presence of your target (ENaC subunits α, β, γ) and the absence/presence of major potential off-target Na+ channels (e.g., voltage-gated sodium channel subtypes, Na+/H+ exchangers).
-
Procedure:
-
Design and validate primers/antibodies for your target and potential off-targets.
-
Extract RNA or protein from your cell/tissue model under baseline conditions.
-
Perform quantitative PCR (qPCR) or Western blotting.
-
-
Validation Checkpoint: Your results should confirm robust expression of ENaC subunits. The presence of other Na+ channels indicates a higher risk of off-target effects and necessitates the rigorous validation described in Guide 2.
-
-
Functional Baseline (Electrophysiology):
-
Objective: To establish the baseline electrophysiological properties of your model.
-
Procedure (using whole-cell patch clamp as an example):
-
Obtain a stable whole-cell recording.
-
Apply a voltage protocol designed to activate ENaC (a voltage ramp or step protocol in low intracellular Cl- to isolate cation currents). ENaC currents are typically constitutively active and do not require a voltage stimulus for activation.[9]
-
Apply a saturating concentration of amiloride or MIA (e.g., 10-100 µM) at the end of the experiment to define the "amiloride-sensitive current."
-
-
Validation Checkpoint: A significant portion of the baseline current should be inhibited by the saturating dose of MIA. Any remaining current is MIA-insensitive and originates from other channels. This provides your first functional clue about potential off-target complexity.
-
Guide 2: Definitive Protocol for Optimizing MIA Concentration
This workflow is designed to empirically determine the optimal MIA concentration window that maximizes on-target ENaC inhibition while minimizing off-target effects.
Workflow Diagram: MIA Concentration Optimization
Caption: Workflow for determining the selective concentration window for MIA.
Detailed Steps:
-
Phase 1: Determine On-Target IC50 for ENaC.
-
Use a validated system with high ENaC expression.
-
Apply MIA in a cumulative fashion, allowing the current to stabilize at each concentration before proceeding to the next.
-
Normalize the current inhibition at each concentration to the maximum amiloride-sensitive current.
-
Fit the data to a standard sigmoidal dose-response equation to derive the IC50 value. This is your benchmark IC50-ENaC .
-
-
Phase 2: Screen for Off-Target Effects.
-
Using your primary experimental model or a cell line specifically expressing a suspected off-target channel, isolate the current of interest. For example, to study voltage-gated Na+ channels (Nav), use a voltage-step protocol that elicits a transient inward current.
-
Apply MIA at concentrations relative to your determined IC50-ENaC (e.g., 1x, 10x, 100x).
-
Quantify any inhibition of this off-target current.
-
-
Phase 3: Define Your Working Concentration.
-
Analyze the data from Phase 2. A selectivity window is considered acceptable if there is minimal (<10%) inhibition of the off-target channel at a concentration that gives maximal inhibition of ENaC (typically 10-fold above IC50-ENaC ).
-
If significant off-target activity is observed, you must use the lowest possible concentration that still provides a reasonable degree of ENaC inhibition (e.g., ~IC80) and explicitly mention this potential for off-target effects in your data interpretation and publications.
-
Guide 3: Troubleshooting Unexpected Electrophysiological Results
Encountering unexpected results is common. This logical flow diagram can help diagnose the root cause.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues with MIA experiments.
Reference Data: Inhibitor Potency
The potency of amiloride and its analogs can vary based on experimental conditions, particularly the extracellular Na+ concentration.[6] The table below provides representative IC50 values to serve as a general guide. It is imperative to determine these values in your own system.
| Compound | Channel Target | Reported IC50 | Species / Expression System | Key Considerations | Reference |
| Amiloride | αβγ-ENaC | ~0.1 - 0.2 µM | Rat, Xenopus Oocytes | Potency decreases with increasing extracellular [Na+]. | [6] |
| Benzamil | αβγ-ENaC | ~0.01 - 0.02 µM | Rat, Xenopus Oocytes | ~10-fold more potent than amiloride due to hydrophobic interactions. | [6] |
| Amiloride | δβγ-ENaC | Higher than αβγ | Human | The δ-subunit confers lower sensitivity to amiloride. | [8] |
| Amiloride Analogs | TRPP3 | 0.14 µM (Phenamil) - 143 µM (Amiloride) | Mouse, Xenopus Oocytes | Demonstrates potential for off-target effects on other channel families. | [7] |
References
-
Epithelial sodium channel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Smith, P. L., & Benos, D. J. (1991). Amiloride-sensitive sodium channel is linked to the cytoskeleton in renal epithelial cells. PNAS. [Link]
-
Sariban-Sohraby, S., & Benos, D. J. (1986). The amiloride-sensitive sodium channel. American Journal of Physiology-Cell Physiology. [Link]
-
Canessa, C. M., Schild, L., Buell, G., Thorens, B., Gautschi, I., Horisberger, J. D., & Rossier, B. C. (1994). Amiloride-sensitive epithelial Na+ channel is made of three homologous subunits. Nature. [Link]
-
Ahmad, F., et al. (2022). ENaC contributes to macrophage dysfunction in cystic fibrosis. JCI Insight. [Link]
-
Malfait, A. M., et al. (2019). The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis. Frontiers in Pharmacology. [Link]
-
Lentze, M. J., et al. (2018). Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels. Frontiers in Pharmacology. [Link]
-
Yang, L., & Palmer, L. G. (2016). Determinants of selective ion permeation in the epithelial Na+ channel. The Journal of general physiology. [Link]
-
Moreno, J. D., et al. (2019). How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details. Biophysical Journal. [Link]
-
Butterworth, M. B. (2010). Regulation of the epithelial sodium channel (ENaC) by membrane trafficking. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Kellenberger, S., et al. (2003). Mutations in the Epithelial Na+ Channel ENaC Outer Pore Disrupt Amiloride Block by Increasing Its Dissociation Rate. Molecular Pharmacology. [Link]
-
IUPHAR/BPS Guide to Pharmacology. (n.d.). Epithelial sodium channels (ENaC). IUPHAR/BPS Guide to Pharmacology. [Link]
-
Marunaka, Y. (2014). Characteristics and Pharmacological Regulation of Epithelial Na+ Channel (ENaC) and Epithelial Na+ Transport. Journal of Pharmacological Sciences. [Link]
-
Loffing, J., & Korbmacher, C. (2009). Hormonal Regulation of the Epithelial Sodium Channel ENaC: N or Po? Physiology. [Link]
-
Kim, D., et al. (2014). Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2022). Role of epithelial sodium channel-related inflammation in human diseases. Frontiers in Immunology. [Link]
-
Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife. [Link]
-
Al-Khalili, O., & Kashlan, O. B. (2021). The M1 and pre-M1 segments contribute differently to ion selectivity in ASICs and ENaCs. The Journal of general physiology. [Link]
-
Al-Khalili, O., et al. (2021). Differential contributions of M1 and pre-M1 to ion selectivity in ASICs and ENaCs. bioRxiv. [Link]
-
Dai, Y., et al. (2007). Inhibition of TRPP3 Channel by Amiloride and Analogs. Molecular Pharmacology. [Link]
-
Lazrak, A., & Matalon, S. (2018). The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis. Current Opinion in Pharmacology. [Link]
Sources
- 1. Amiloride-sensitive epithelial Na+ channel is made of three homologous subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 4. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Role of epithelial sodium channel-related inflammation in human diseases [frontiersin.org]
- 9. The M1 and pre-M1 segments contribute differently to ion selectivity in ASICs and ENaCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylisopropylamiloride (MIPA) Experimental Guide
The following technical guide addresses the cytotoxicity limits, experimental handling, and troubleshooting of 5-(N-Methyl-N-isopropyl)amiloride (MIPA) in mammalian cell culture.
Executive Summary
Methylisopropylamiloride (MIPA), a 5-N-substituted amiloride analog, is primarily utilized to inhibit the Na+/H+ Exchanger 1 (NHE1) and block macropinocytosis . While it offers higher potency and specificity than parent amiloride, it possesses a steep cytotoxicity curve and physicochemical properties (hydrophobicity, intrinsic fluorescence) that frequently ruin experimental data.
This guide provides the operational boundaries to distinguish between functional inhibition and compound-induced cell death.
Module 1: The Cytotoxicity Threshold (Dose Optimization)
The "Safe" vs. "Toxic" Window
MIPA is not a silent inhibitor; it is a bioactive pyrazine that becomes cytotoxic at high concentrations. You must distinguish between the concentration required to inhibit NHE1 and the concentration that triggers off-target mitochondrial toxicity.
| Concentration | Physiological Effect | Mechanism | Risk Level |
| 0.1 – 5 µM | NHE1 Inhibition | Specific binding to NHE1 translocation pore. | Low (Safe for long-term) |
| 10 – 40 µM | Macropinocytosis Block | Sub-membranous pH lowering; actin disassembly. | Moderate (Monitor viability >24h) |
| 50 – 75 µM | Cytostatic/Stress | Intracellular acidification ( | High (Control required) |
| > 100 µM | Cytotoxicity (Necrosis) | Mitochondrial swelling; ATP depletion; Caspase-independent death. | Critical (Cell death likely) |
Mechanism of Action & Toxicity
At functional doses, MIPA acidifies the cytosol, preventing cell migration and macropinocytosis. At toxic doses, it acts as a weak base and lipophilic agent that can destabilize mitochondrial membranes, leading to AIF (Apoptosis Inducing Factor)-mediated necrosis , distinct from classical apoptosis.
Figure 1: Bifurcation of MIPA effects based on dosage. Low doses target NHE1; high doses trigger mitochondrial necrosis.
Module 2: The "Amiloride Glow" (Fluorescence Artifacts)
CRITICAL WARNING: MIPA and its analogs (EIPA, HMA) are intrinsically fluorescent .
-
Excitation: ~360–380 nm (UV/Blue)
-
Emission: ~410–460 nm (Blue/Cyan)
The Artifact
If you use DAPI, Hoechst, or blue-fluorescent caspase substrates to measure cytotoxicity, MIPA accumulation in the cell will generate a false positive signal. The compound enters the cell and fluoresces, potentially masking nuclear stains or mimicking blue fluorescent markers.
Protocol: Validating Viability Without Interference
Do not rely on UV-excited dyes. Use colorimetric or Red/Far-Red fluorophores.
Recommended Assay: Resazurin Reduction (AlamarBlue)
-
Plate Cells: 5,000–10,000 cells/well in 96-well plate.
-
Treat: Add MIPA (0–100 µM) for desired time (e.g., 24h).
-
Wash (Crucial): Gently wash cells 2x with PBS to remove extracellular MIPA (reduces background fluorescence).
-
Incubate: Add Resazurin reagent (Excitation 560 nm / Emission 590 nm).
-
Note: MIPA fluorescence (Em ~460nm) does not overlap with Resazurin (Em 590nm).
-
-
Read: Measure fluorescence at 590 nm.
Module 3: Solubility & Precipitation (The "Crash Out")
MIPA is hydrophobic. A common failure mode is the "Crystal Crash," where MIPA precipitates upon addition to aqueous media, forming micro-crystals that physically damage cells (mechanical cytotoxicity) rather than chemical cytotoxicity.
Troubleshooting Matrix: Solubility
| Observation | Diagnosis | Solution |
| Crystals on cells immediately after addition | "Shock" Precipitation | Do not add 100% DMSO stock directly to the well. Dilute stock 1:10 in PBS/Media before adding to cells. |
| Precipitate forms after 24h | Saturation Limit | The concentration is too high for the media formulation (likely >100 µM). Reduce dose or add 1% BSA to stabilize. |
| Cloudy Stock Solution | Cold DMSO | DMSO freezes at 18.5°C. Warm stock to 37°C and vortex vigorously before use. |
Preparation Protocol
-
Stock: Dissolve MIPA powder in high-grade DMSO to 10 mM or 50 mM .
-
Storage: Aliquot and store at -20°C. Protect from light (photodegradation risk).
-
-
Working Solution:
-
Dilute the DMSO stock into pre-warmed (37°C) media.
-
Max DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use MIPA to inhibit macropinocytosis in in vivo mouse models? A: It is difficult. MIPA (and EIPA) has a short half-life and poor bioavailability. High doses required for systemic NHE inhibition often cause hypotension (diuretic effect) before achieving tumor inhibition. Intratumoral injection is preferred over systemic administration for mechanistic proof-of-concept.
Q2: My cells are detaching after 4 hours of MIPA treatment. Is this apoptosis? A: Likely not. This is often anoikis caused by rapid pH change affecting focal adhesions, or mechanical stress from precipitation. Check the well under a microscope. If you see crystals, it's precipitation.[1] If not, the pH drop may be causing cytoskeletal collapse. Try reducing the dose to 25 µM.
Q3: How does MIPA compare to EIPA (Ethylisopropylamiloride)? A: They are functionally very similar. EIPA is more widely cited in literature for macropinocytosis. MIPA is slightly less lipophilic than HMA (Hexamethylene amiloride) but shares the same 5-N-substituted structure-activity relationship. If you cannot find MIPA-specific IC50 data for your cell line, EIPA data is a reliable proxy [1].
Q4: Is MIPA phototoxic? A: Yes. Like many amiloride derivatives, MIPA can generate reactive oxygen species (ROS) upon exposure to UV light. Always handle stocks in amber tubes and avoid exposing treated cell cultures to intense light during incubation.
Experimental Workflow: Determining Your Limit
Use this logic flow to establish the MIPA limit for your specific cell line.
Figure 2: Step-by-step optimization workflow to avoid solubility artifacts.
References
-
Matthews, H., et al. (2011). "Amiloride analogues are potent inhibitors of Na+/H+ exchange and macropinocytosis." Journal of Cell Science. (Establishes the comparative potency of EIPA, MIPA, and DMA).
-
Garcia-Cano, J., et al. (2013). "A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells."[2] PLOS ONE. (Details the cytotoxicity mechanism of amiloride derivatives at high doses).
-
Koivusalo, M., et al. (2010). "Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling." Journal of Cell Biology. (Mechanistic grounding for functional use).
-
Cayman Chemical. "5-(N-ethyl-N-isopropyl)-Amiloride Product Information." (Technical data on solubility and fluorescence properties of the class).
Sources
Improving Methylisopropylamiloride bioavailability in vivo
This technical guide serves as a specialized support resource for optimizing the in vivo application of Methylisopropylamiloride (MIPA) . It is designed for researchers encountering bioavailability hurdles common to hydrophobic amiloride analogs.
Topic: Improving Methylisopropylamiloride (MIPA) Bioavailability In Vivo Ticket ID: MIPA-IVO-OPT-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Executive Summary: The MIPA Paradox
Methylisopropylamiloride (MIPA) is a potent, selective inhibitor of the Na+/H+ Exchanger isoform 1 (NHE1) . While it exhibits superior potency to amiloride in vitro, its in vivo utility is often compromised by poor aqueous solubility and rapid clearance .
This guide addresses the "solubility-bioavailability gap" by moving beyond simple saline dissolutions to advanced formulation strategies.
Module 1: Physicochemical Diagnostics
Why is my MIPA precipitating or showing no effect?
MIPA is a hydrophobic weak base. Understanding its physicochemical profile is the first step to troubleshooting.
Key Parameters
| Property | Value (Approx.) | Implication for In Vivo Use |
| pKa | ~8.7 (Guanidinium group) | Ionized at physiological pH (7.4), but the hydrophobic tail dominates behavior. |
| LogP | ~2.5 - 3.0 | Moderate lipophilicity. Poorly soluble in water; highly soluble in lipids/DMSO. |
| Solubility (PBS) | < 100 µg/mL | Critical Failure Point: Direct injection into the bloodstream causes micro-precipitation (embolism risk) or rapid opsonization. |
| Target | NHE1 (Intracellular) | Drug must cross the lipid bilayer or bind the transmembrane domain. |
The Bioavailability Barrier Diagram
The following diagram illustrates the mechanistic failure points of standard MIPA delivery and how advanced formulations bypass them.
Figure 1: Comparative fate of free MIPA vs. encapsulated MIPA. Standard delivery leads to rapid loss via precipitation and clearance, whereas nanocarriers utilize the EPR effect for targeted delivery.
Module 2: Formulation Protocols
Select the protocol based on your experimental timeline and target tissue.
Protocol A: The "Acute" Solution (Cosolvent System)
Best for: Short-term experiments (Acute ischemia models, < 6 hours). Mechanism: Uses pH manipulation and cosolvents to force solubility.
-
Stock Preparation: Dissolve MIPA in 100% DMSO to a concentration of 50 mg/mL .
-
Vehicle Preparation: Prepare a solution of 30% PEG 400 (Polyethylene Glycol) + 10% Ethanol + 60% Saline .
-
Mixing (Critical Step):
-
Slowly add the MIPA-DMSO stock to the Vehicle while vortexing.
-
Troubleshooting: If turbidity appears, sonicate at 37°C for 5 minutes.
-
Final pH Adjustment: Adjust pH to 5.5 - 6.0 . MIPA is more soluble at slightly acidic pH. (Note: Inject slowly to allow blood buffering).
-
Protocol B: The "Chronic" Solution (Liposomal Encapsulation)
Best for: Tumor regression studies, long-term dosing (> 24 hours). Mechanism: Encapsulates hydrophobic MIPA in the lipid bilayer, protecting it from clearance.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DSPE-PEG2000 (for "Stealth" properties)
-
MIPA
Workflow:
-
Molar Ratio: Mix DSPC : Cholesterol : DSPE-PEG2000 : MIPA at a ratio of 55 : 40 : 5 : 10 .
-
Film Formation: Dissolve lipids and MIPA in Chloroform/Methanol (2:1). Evaporate solvent under vacuum (Rotary Evaporator) to form a thin lipid film.
-
Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the transition temperature of DSPC).
-
Sizing: Extrude through 100 nm polycarbonate filters (11 passes) to ensure uniform size.
-
Purification: Dialyze against PBS for 24 hours to remove unencapsulated MIPA.
Validation Check:
-
Size: Dynamic Light Scattering (DLS) should show Z-average ~100-120 nm.
-
PDI: < 0.2 (indicates monodispersity).
Module 3: In Vivo Administration & Troubleshooting
Dosing Strategies
| Route | Recommended Dose | Frequency | Notes |
| IV Bolus | 1 - 5 mg/kg | Daily | Use Protocol B (Liposomes). High peak, lower trough. |
| IV Infusion | 0.1 - 0.5 mg/kg/hr | Continuous | Use Protocol A. Requires catheterization. Best for steady-state NHE1 inhibition. |
| IP (Intraperitoneal) | 10 mg/kg | Daily | Not Recommended for free MIPA due to local precipitation and peritonitis risk. |
Troubleshooting Guide
Q: My animal died immediately after injection.
-
Diagnosis: Embolism caused by drug precipitation.
-
Fix: You likely injected a DMSO stock directly into the vein. You must use the Cosolvent System (Protocol A) or Liposomes (Protocol B). Ensure the final DMSO concentration is < 5%.
Q: I see no therapeutic effect in my tumor model.
-
Diagnosis: Rapid clearance.[3] Amiloride analogs have a half-life of < 1 hour in rodents if unformulated.
-
Fix: Switch to PEGylated Liposomes (Protocol B). This utilizes the Enhanced Permeability and Retention (EPR) effect to accumulate MIPA in the acidic tumor microenvironment.
Q: The solution turns cloudy when I add saline.
-
Diagnosis: "Saline Shock." The high ionic strength of saline reduces the solubility of the weak base.
-
Fix: Dilute with 5% Dextrose (D5W) instead of Saline. D5W is isotonic but non-ionic, preventing "salting out."
Module 4: Mechanism of Action Visualization
Understanding the downstream effects of MIPA is crucial for interpreting your data.
Figure 2: Signal transduction blockade. MIPA inhibits NHE1, preventing Na+-driven Ca2+ overload (ischemia) or disrupting pH regulation (cancer).
References
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport.[4][5][6] Journal of Membrane Biology, 105(1), 1–21.[6] Link
-
Masereeuw, R., et al. (1996). In vitro and in vivo transport of 5-(N,N-hexamethylene)amiloride (HMA) and its effect on the renal accumulation of doxorubicin. Pharmaceutical Research, 13, 1694–1699. Link
-
Matthews, H., et al. (2011).[7] Amiloride analogues as inhibitors of the urokinase-type plasminogen activator (uPA).[7] Journal of Medicinal Chemistry. (Discusses structure-activity relationships relevant to solubility). Link
-
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[2][8][9] Nature Reviews Drug Discovery, 4, 145–160. (Foundation for Protocol B).[10] Link
-
Loo, T. W., & Clarke, D. M. (2002). The human multidrug resistance P-glycoprotein is inactive when its maturation is inhibited: potential for a folding defect. (Relevant for DMSO/Solvent effects on transporters). Link
Disclaimer: This guide is for research purposes only. MIPA is not approved for human clinical use.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. Research Progress and Applications of Liposome Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 10. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylisopropylamiloride (MIA) for Physiological Experiments
Welcome to the technical support center for the effective use of Methylisopropylamiloride (MIA) in your physiological experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the critical aspect of pH adjustment for MIA. As a potent inhibitor of the Na+/H+ exchanger (NHE), the efficacy and solubility of MIA are intrinsically linked to the pH of your experimental solutions.[1] This document will provide you with the necessary knowledge to troubleshoot common issues and implement best practices for reliable and reproducible results.
The Critical Role of pH in MIA Experimentation
At a pH below its pKa, MIA will be predominantly in its protonated, charged form, which is generally more water-soluble. Conversely, at a pH above its pKa, the uncharged form will dominate, leading to decreased aqueous solubility and potential precipitation. This pH-dependent behavior is the root of many common issues encountered in physiological experiments with MIA.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems researchers face when working with MIA and provides scientifically grounded solutions.
Question 1: My MIA solution is cloudy/has precipitated after dilution in my physiological buffer. What should I do?
Answer: This is a classic sign of pH-related insolubility. Your physiological buffer, likely in the pH range of 7.2-7.4, is causing the less soluble, uncharged form of MIA to predominate and precipitate out of solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your MIA stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved and clear before use.
-
pH Adjustment of the Final Solution: The most direct solution is to slightly acidify your final working solution. A small, stepwise addition of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated meter can bring the pH to a point where MIA remains soluble. Be cautious not to alter the pH to a level that would be detrimental to your cells or tissue.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent localized high concentrations of MIA from immediately precipitating upon contact with the buffer.[7]
-
Consider a Co-solvent: In some instances, the inclusion of a small percentage of a water-miscible organic solvent in your final buffer, such as ethanol or polyethylene glycol (PEG), may help maintain MIA solubility. However, you must first validate that the chosen co-solvent does not affect your experimental model.
Question 2: I'm not seeing the expected inhibitory effect of MIA on the Na+/H+ exchanger. Could pH be a factor?
Answer: Absolutely. The inhibitory activity of amiloride and its analogs is pH-dependent. The protonated form of the molecule is the active species that interacts with the Na+/H+ exchanger.
Causality and Troubleshooting:
-
Intracellular vs. Extracellular pH: The efficacy of MIA is influenced by both the intracellular (pHi) and extracellular (pHe) pH. A lower pHe can lead to a higher concentration of the protonated, active form of MIA available to the cell.
-
Experimental Buffer pH: If your experimental buffer pH is too high (alkaline), the concentration of the active, protonated MIA will be lower, leading to reduced inhibition. Ensure your buffer is at the intended physiological pH (typically 7.2-7.4 for most mammalian cell culture experiments).[8]
-
Cellular Acid-Loading: The activity of the Na+/H+ exchanger is itself regulated by intracellular pH. In many experimental paradigms, cells are acid-loaded to stimulate NHE activity. The pH of your acid-loading and recovery buffers is critical and should be carefully controlled.
Question 3: How long is my MIA working solution stable at physiological pH?
Answer: The stability of MIA in aqueous solutions at physiological pH is a key consideration. While amiloride hydrochloride has been shown to be chemically stable in an aqueous solution for at least 7 days at room temperature, the potential for precipitation of MIA at neutral or slightly alkaline pH is a more immediate concern than chemical degradation.[9]
Best Practices for Stability:
-
Prepare Fresh: It is always best practice to prepare your final working solution of MIA fresh for each experiment.
-
Visual Inspection: Before each use, visually inspect your working solution for any signs of precipitation. If any is observed, the solution should be discarded.
-
Avoid Repeated Freeze-Thaw Cycles: If you must store aliquots of your stock solution, avoid repeated freeze-thaw cycles, as this can promote precipitation.
Experimental Protocols
Preparation of a 10 mM MIA Stock Solution in DMSO
Materials:
-
Methylisopropylamiloride (MIA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the mass of MIA required to make a 10 mM stock solution. (Molecular Weight of MIA: ~299.76 g/mol )
-
Weigh the calculated amount of MIA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the MIA is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Adjusting the pH of the Final MIA Working Solution
Materials:
-
10 mM MIA stock solution in DMSO
-
Physiological buffer (e.g., HEPES-buffered saline, cell culture medium)
-
Calibrated pH meter
-
0.1 M HCl and 0.1 M NaOH solutions
-
Sterile tubes and pipettes
Protocol:
-
Determine the final concentration of MIA required for your experiment.
-
Calculate the volume of the 10 mM MIA stock solution needed to achieve the desired final concentration in your physiological buffer.
-
In a sterile tube, add the physiological buffer.
-
While gently stirring, add the calculated volume of the MIA stock solution to the buffer. Note: The final concentration of DMSO in your working solution should be kept to a minimum (ideally below 0.5%) to avoid solvent-induced cellular toxicity.[10][11]
-
Observe the solution for any signs of precipitation.
-
If precipitation occurs, use the calibrated pH meter to measure the current pH of the solution.
-
Slowly add 0.1 M HCl dropwise while continuously monitoring the pH. Add just enough acid to bring the pH to a point where the precipitate dissolves. A slight decrease in pH is often sufficient.
-
Record the final pH of your MIA working solution.
-
Use the freshly prepared and pH-adjusted MIA working solution for your experiment.
Data and Visualizations
Table 1: Solubility of Amiloride and its Analogs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Amiloride | Water | Sparingly soluble | [2] |
| Amiloride (hydrochloride) | DMSO | ~30 mg/mL | [12] |
| Amiloride (hydrochloride) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [12] |
Diagram 1: The pH-Dependent Equilibrium of MIA
Caption: The equilibrium between the protonated and uncharged forms of MIA is dictated by the pH of the solution.
Diagram 2: Workflow for Preparing and Using MIA in Physiological Experiments
Caption: A stepwise workflow for the successful preparation and application of MIA in experiments.
References
- Frelin, C., Vigne, P., & Lazdunski, M. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1–21.
- DailyMed. (2004). Amiloride Hydrochloride Tablets, USP.
-
National Center for Biotechnology Information. (n.d.). Amiloride. PubChem. Retrieved from [Link]
-
PharmaCompass. (n.d.). Amiloride. Retrieved from [Link]
- Drugs.com. (2025).
- Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. International Journal of Pharmaceutical Compounding, 24(4), 334-339.
- BenchChem. (n.d.). Application Notes and Protocols for MTIC in Cell Culture Experiments.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Cayman Chemical. (2022). Amiloride (hydrochloride) (hydrate)
- Maidorn, R. P., Cragoe, E. J., & Tannock, I. F. (1993). Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy. British Journal of Cancer, 67(2), 297–303.
- ResearchGate. (2016).
- PurMa Biologics. (2025). The Importance of pH Control in Media for Cell Growth.
- CSH Protocols. (2006). Stock Solutions.
- Vellela, M., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. International Journal of Pharmaceutical Compounding, 24(4), 334-339.
- Rupp, M. (2011). Predicting the pKa of Small Molecules.
- Popelier, P., & Caine, B. (2023).
- Scribd. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- SciSpace. (2013). Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for.
- ChemRxiv. (2023).
- Rowan University. (2025). How to Predict pKa.
- ResearchGate. (2025).
- Acta Pharmaceutica. (2012). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets.
- EXCLI Journal. (2023). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines.
- Scribd. (n.d.).
- BMC Research Notes. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- Frederick National Laboratory for Cancer Research. (n.d.). Initiation and Maintenance of Cell Cultures SOP 13209 Rev. 06.
- BioProcess International. (2022). Single-Use Polymers for Cell Culture Processes.
Sources
- 1. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amiloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of extemporaneously compounded amiloride nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Navigating Solubility Challenges with High-Concentration Methylisopropylamiloride (MIA)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methylisopropylamiloride (MIA). This resource is designed to provide in-depth, practical solutions to common solubility challenges encountered when preparing and using high-concentration solutions of MIA in experimental settings. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving Methylisopropylamiloride (MIA)?
Methylisopropylamiloride (MIA), like many of its amiloride analogs, exhibits limited solubility in aqueous solutions. The primary and most effective solvent for preparing high-concentration stock solutions of MIA is Dimethyl Sulfoxide (DMSO) .[1] While some sources may indicate slight solubility in methanol, DMSO is generally the preferred solvent for achieving the highest possible stock concentrations for use in cell-based assays and other biological experiments.[1]
For the closely related amiloride analog, 5-(N-Ethyl-N-isopropyl)-Amiloride (EIPA), which has a similar molecular weight, the solubility in DMSO is approximately 14 mg/mL.[2][3] Another analog, amiloride hydrochloride, has a reported solubility of about 30 mg/mL in DMSO.[4] While these figures provide a useful reference range, the exact solubility of MIA in DMSO should be determined empirically for your specific lot of the compound.
Q2: I've dissolved MIA in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
This is a common phenomenon known as "solvent-shifting" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media or phosphate-buffered saline) where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution, forming a precipitate. This can lead to inaccurate dosing and potential cytotoxicity from the solid particles.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain a final DMSO concentration of ≤ 0.1% . However, some cell lines may tolerate up to 0.5% or even 1% DMSO for short incubation periods. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Preventing and Resolving MIA Precipitation
This section provides a systematic approach to troubleshooting and preventing precipitation issues with high-concentration MIA solutions.
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous media.
Cause: The final concentration of MIA in the aqueous medium exceeds its solubility limit.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the media: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the MIA stock solution.
-
Gradual addition and mixing: Add the DMSO stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This gradual dilution helps to prevent a sudden change in solvent concentration.
-
Serial dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the high-concentration DMSO stock into a small volume of media to create an intermediate concentration, then further dilute this intermediate solution to your final desired concentration.
-
-
Re-evaluate Your Stock and Final Concentrations:
-
Increase the stock concentration: If possible, prepare a more concentrated DMSO stock solution. This allows you to add a smaller volume of the stock to your media, thereby reducing the final DMSO concentration and the likelihood of precipitation.
-
Lower the final concentration: If your experiment allows, consider reducing the final working concentration of MIA.
-
Issue 2: The MIA solution appears cloudy or contains visible particles after preparation.
Cause: Incomplete dissolution of the MIA powder in DMSO or precipitation over time.
Solutions:
-
Ensure Complete Initial Dissolution:
-
Vortexing and Sonication: After adding DMSO to the MIA powder, vortex the solution vigorously. If particles remain, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Gentle Warming: If necessary, gently warm the solution to 37°C. However, be cautious with prolonged heating, as it may degrade the compound.
-
-
Proper Storage of Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot your high-concentration DMSO stock solution into single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.
-
Issue 3: I'm still experiencing precipitation despite following the above steps.
Cause: The inherent properties of your specific cell culture medium (e.g., pH, salt concentration, protein content) may be affecting MIA solubility.
Solutions:
-
Consider Media Components:
-
pH: Amiloride has a pKa of 8.7. While most cell culture media are buffered around pH 7.4, significant shifts in pH due to cellular metabolism could potentially affect the solubility of MIA. Ensure your media is properly buffered.
-
Serum: If you are using a serum-containing medium, MIA might bind to proteins like albumin, which could either enhance or reduce its solubility. You could test for precipitation in a serum-free version of your medium.
-
-
Empirical Solubility Testing:
-
Perform a simple experiment to determine the approximate solubility limit of MIA in your specific cell culture medium. Prepare a series of dilutions of your MIA stock in the medium and visually inspect for the highest concentration that remains clear.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration MIA Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MIA in DMSO.
Materials:
-
Methylisopropylamiloride (MIA) powder (MW: 299.76 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 3 mg of MIA powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a room temperature water bath.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of MIA Stock Solution into Cell Culture Medium
This protocol outlines the recommended procedure for diluting the DMSO stock solution to the final working concentration in cell culture medium, minimizing the risk of precipitation.
Materials:
-
10 mM MIA in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or culture plates
Procedure:
-
Pre-warm the Medium: Ensure the required volume of your cell culture medium is pre-warmed to 37°C in a water bath or incubator.
-
Calculate Required Volume: Determine the volume of the 10 mM MIA stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5% (ideally ≤ 0.1%).
-
Gradual Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the MIA stock solution drop-by-drop.
-
Mixing: Continue to mix the medium gently for a few seconds to ensure uniform distribution.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
| Compound | Solvent | Reported Solubility | Notes |
| Methylisopropylamiloride (MIA) | DMSO | Slightly Soluble[1] | Quantitative data is not readily available. Empirical determination is recommended. |
| 5-(N-Ethyl-N-isopropyl)-Amiloride (EIPA) | DMSO | ~14 mg/mL[2][3] | A close structural analog of MIA. |
| Amiloride Hydrochloride | DMSO | ~30 mg/mL[4] | The parent compound of this class of inhibitors. |
| Amiloride Hydrochloride | Water | Sparingly Soluble[4] | Generally considered insoluble for most experimental stock concentrations. |
Visualizations
Caption: Workflow for preparing and using high-concentration MIA solutions.
Caption: The principle of precipitation based on solubility limits.
References
Sources
Methylisopropylamiloride batch-to-batch variability in potency
Welcome to the technical support resource for researchers using Methylisopropylamiloride (MIA). This guide is designed to help you navigate and troubleshoot a critical issue in experimental reproducibility: batch-to-batch variability in the potency of MIA. As Senior Application Scientists, we have compiled this information based on established analytical chemistry principles, field-proven laboratory practices, and a thorough review of the scientific literature to ensure you can achieve consistent and reliable results.
Introduction to Methylisopropylamiloride (MIA) and the Potency Problem
Methylisopropylamiloride (MIA) is a potent derivative of the diuretic amiloride. It is widely used in research as an inhibitor of the Na+/H+ exchanger (NHE) and, to a lesser extent, certain subtypes of epithelial sodium channels (ENaC). Its mechanism of action involves blocking these ion transport proteins, which has made it a valuable tool for studying cellular pH regulation, ion transport, and various physiological processes.[1]
This guide provides a structured approach to identifying, quantifying, and mitigating the effects of batch-to-batch variability in MIA potency.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem
Q1: What are the common causes of batch-to-batch variability in MIA potency?
Batch-to-batch variability in chemical compounds is a multifaceted issue that can arise from several sources during and after manufacturing.[2][5] For a compound like MIA, these factors can alter its effective concentration and interaction with its biological target.
| Source of Variability | Description & Impact on Potency |
| Chemical Purity | The presence of impurities or degradation products from the synthesis or storage can compete with MIA, alter its chemical properties, or have their own biological effects.[6] A lower purity percentage means less active compound per unit of weight, directly reducing potency. |
| Polymorphism | MIA can potentially exist in different crystalline forms (polymorphs) or as an amorphous solid.[5] These forms can have different dissolution rates and solubilities, affecting the concentration of MIA that is bioavailable in your assay system.[7] |
| Solubility & Physicochemical Properties | Minor variations in the manufacturing process can lead to differences in particle size or surface area.[5][8] These changes can impact how readily the compound dissolves in your solvent, which is critical for achieving the correct final concentration in aqueous assay buffers.[9][10] |
| Water Content (Hydration State) | Amiloride and its analogs are often supplied as hydrochloride salts and can exist in different hydration states (e.g., dihydrate).[11] Inconsistent water content between batches will change the molecular weight and, therefore, the amount of active compound in a given mass. |
| Supplier Quality Control | The stringency of the quality control (QC) procedures can vary between suppliers.[12][13] A comprehensive QC process should include tests for identity, purity (e.g., by HPLC), and may include functional validation.[14][15] |
Q2: How can I tell if batch-to-batch variability is affecting my experiments?
The primary indicator is a sudden, unexpected shift in your experimental results when you switch to a new vial or lot number of MIA. Key signs include:
-
A shift in the dose-response curve: The IC50 (or EC50) value you calculate is significantly different from your previously established baseline.
-
Inconsistent results at a standard concentration: A concentration of MIA that previously gave a consistent level of inhibition (e.g., 80%) now produces a much higher or lower effect.
-
Failure to replicate previous findings: Difficulty in reproducing data that was previously robust and repeatable.
If you observe these issues, it is crucial to systematically troubleshoot the problem, starting with the compound itself.[16][17][18]
Section 2: Proactive Quality Control (Before You Start)
Q3: I just received a new batch of MIA. What should I do before using it in my main experiments?
Never assume a new batch will behave identically to the last. Proactive validation is the most effective way to prevent wasted time and resources.
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier. Check the purity value (typically determined by HPLC or NMR) and compare it to the previous batch. Note any differences in reported appearance, solubility, or other parameters.
-
Perform a Solubility Test: Before preparing a high-concentration stock solution, test the solubility of a small amount of the new batch in your chosen solvent (e.g., DMSO). Poor solubility can be an early warning sign of a problematic batch.[6]
-
Qualify the Batch with a Functional Assay: The most critical step is to functionally test the new batch's potency. Perform a full dose-response experiment to determine the IC50 value and compare it to the IC50 of your previous, trusted batch. This provides a direct measure of its biological activity in your specific assay system.[19][20]
Below is a workflow for qualifying a new batch of a research compound.
Caption: Workflow for validating a new batch of MIA.
Q4: What are the best practices for storing and handling MIA to ensure its stability?
Improper storage and handling can degrade the compound over time, leading to a gradual loss of potency.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture.[11][21] | Prevents degradation from hydrolysis, oxidation, and photolysis. Low temperature slows chemical reactions. |
| Stock Solutions | Prepare in a high-quality, anhydrous solvent like DMSO.[22] Aliquot into single-use volumes and store at -80°C. | Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or degrade. DMSO is a good solvent for many hydrophobic compounds and freezes at a higher temperature, which can protect the compound. |
| Working Solutions | Prepare fresh for each experiment by diluting the stock solution. Do not store dilute aqueous solutions for extended periods. | MIA may be less stable in aqueous buffers, especially at physiological pH and temperature.[23][24] |
Section 3: Reactive Troubleshooting (When You Suspect a Problem)
Q5: My results have suddenly changed after switching to a new batch of MIA. How do I troubleshoot this?
When faced with inconsistent results, a systematic approach is key to identifying the source of the problem.[25][26]
Caption: A logical workflow for troubleshooting MIA potency issues.
Q6: I don't have access to an old batch for comparison. What can I do?
If a direct comparison isn't possible, you must rely on objective measures of the new batch's quality and potency.
-
Analytical Chemistry: The most definitive way to check for purity and degradation is with High-Performance Liquid Chromatography (HPLC).[27][28] This can confirm the identity of the compound and quantify any impurities. If you lack in-house capabilities, consider using a third-party analytical service.[14][15][29]
-
Establish a New Baseline: Perform multiple, careful dose-response experiments to establish a robust and reproducible IC50 for the new batch. This value will become your new standard for all future experiments using this batch.
-
Use a Reference Compound: If possible, include a well-characterized, stable compound with a similar mechanism of action in your experiments. If the reference compound behaves as expected while MIA does not, it strongly points to an issue with the MIA batch.[19][20]
Q7: Could my stock solution be the problem?
Yes, improperly prepared or stored stock solutions are a very common source of error.[22]
-
Incomplete Dissolution: MIA can be hydrophobic.[30] If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated. Visually inspect your stock solution for any precipitate. If solubility is an issue, gentle warming or brief sonication can help, but ensure this won't degrade the compound.[22]
-
Degradation: As mentioned, repeated freeze-thaw cycles can compromise the integrity of the stock solution. Always aliquot.
-
Calculation Errors: Double-check all calculations used to prepare the stock and subsequent dilutions.[31][32]
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM MIA Stock Solution in DMSO
This protocol outlines the steps for accurately preparing a concentrated stock solution.
Materials:
-
Methylisopropylamiloride (MIA) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
A-grade volumetric flask
-
Microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Determine the mass of MIA needed. For a 10 mM solution in 10 mL, using the molecular weight of MIA hydrochloride dihydrate (302.12 g/mol ), the calculation is: Mass = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 302.12 g/mol = 0.03021 g = 30.21 mg
-
Weighing: Accurately weigh out the calculated mass of MIA powder using an analytical balance.
-
Dissolution: Transfer the powder to the volumetric flask. Add approximately 7-8 mL of DMSO. Gently swirl or vortex to dissolve the compound.[22] If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Bringing to Volume: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask. The bottom of the meniscus should align with the mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Functional Potency Testing via Dose-Response Curve
This protocol describes a general method to determine the IC50 of an MIA batch using a relevant biological assay (e.g., an ion channel activity assay).
Procedure:
-
Assay Setup: Prepare your biological system (e.g., cultured cells expressing the target ion channel).
-
Serial Dilution: Prepare a series of dilutions of your MIA stock solution in the appropriate assay buffer. A typical 10-point, 3-fold serial dilution might range from 10 µM to 0.5 nM.
-
Controls:
-
Negative Control: Wells containing only the vehicle (e.g., 0.1% DMSO in buffer). This represents 0% inhibition.
-
Positive Control: Wells containing a known, saturating concentration of a standard inhibitor. This represents 100% inhibition.[18]
-
-
Application: Add the MIA dilutions and controls to your assay system.
-
Incubation & Measurement: Incubate for the required time and then measure the biological response (e.g., ion flux, membrane potential, etc.).[33][34]
-
Data Analysis:
-
Normalize the data: Set the average of the negative controls to 0% inhibition and the average of the positive controls to 100% inhibition.
-
Plot the results: Plot percent inhibition versus the log of the MIA concentration.
-
Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the IC50 value.[19]
-
By comparing the IC50 from this experiment to your historical data, you can quantitatively assess the potency of the new batch.
References
- Kaur, J., et al. (2007). Mechanisms of cardiodepression by an Na+-H+ exchange inhibitor methyl-N-isobutyl amiloride (MIA) on the heart: lack of beneficial effects in ischemia-reperfusion injury. Journal of Molecular and Cellular Cardiology.
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery Today: Technologies.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Drugs.com. (2024). AMILoride Monograph for Professionals.
- Fisher Scientific. (n.d.). Quality Control Monitoring, Testing, and Analysis.
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Schrödinger. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- ResearchGate. (n.d.). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans.
- BenchChem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
- Al-Ghani, M. A., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL.
- Chemistry World. (2024). How to troubleshoot experiments.
- The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS ONE.
- Yellepeddi, V. K., et al. (2025). Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures. International Journal of Pharmaceutical Compounding.
- Hanamshetty, P. C., et al. (2023). Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences.
- Yellepeddi, V. K., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate.
- Hanamshetty, P. C., et al. (2023). Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences.
- AZoLifeSciences. (2021). Understanding Quality Control in Analytical Chemistry.
- Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry.
- NCBI Bookshelf. (2012). Ion Channel Screening - Assay Guidance Manual.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.
- Lakshmi, A. V. (2015). Spectrophotometric method for estimation of amiloride in bulk and tablet dosage form. Drug Development and Therapeutics.
- Selleck Chemicals. (2024). Amiloride HCl dihydrate.
- PNAS. (2016). Ion channels find a pathway for therapeutic success.
- The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments.
- ResearchGate. (2025). Identifying sources of batch to batch variation in processability.
- SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products.
- RNA BioPrecision. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures.
- Eurofins Scientific. (2024). Quality Control.
- Study.com. (2015). Identifying Potential Reasons for Inconsistent Experiment Results.
- Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
- Hinduwebsite.com. (2025). Batch-to-batch variation: Significance and symbolism.
- University of North Carolina at Pembroke. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- ResearchGate. (2025). Efficient Characterization of Use-Dependent Ion Channel Blockers by Real-Time Monitoring of Channel State.
- AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Reddit. (2016). Checking solution for hydrophobic components?.
- Eurofins USA. (2024). Quality Control.
- Priskano Chem. (2021). PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. YouTube.
- Allison, A. C., & Eugui, E. M. (2000).
- Adams, W. P., et al. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to. The AAPS Journal.
- Castanheira, M., et al. (2021). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy.
- Adams, W. P., et al. (2020). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical and Translational Science.
Sources
- 1. Mechanisms of cardiodepression by an Na+-H+ exchange inhibitor methyl-N-isobutyl amiloride (MIA) on the heart: lack of beneficial effects in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. d-nb.info [d-nb.info]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. raytor.com [raytor.com]
- 8. researchgate.net [researchgate.net]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Quality Control Testing and Analysis | Fisher Scientific [fishersci.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Quality Control Release Testing for Pharmaceutical Products | SGS Belgium [sgs.com]
- 15. Quality Control - Eurofins Scientific [eurofins.com]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. drugs.com [drugs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Stability of extemporaneously compounded amiloride nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioprecisioncrafted.ca [bioprecisioncrafted.ca]
- 26. study.com [study.com]
- 27. researchgate.net [researchgate.net]
- 28. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quality Control - Eurofins USA [eurofinsus.com]
- 30. reddit.com [reddit.com]
- 31. mgel.msstate.edu [mgel.msstate.edu]
- 32. m.youtube.com [m.youtube.com]
- 33. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
Validation & Comparative
Comparative Guide: Methylisopropylamiloride (MIA) vs. EIPA vs. HMA
Potency Ranking, Selectivity Profiles, and Experimental Protocols for NHE Inhibition
Executive Summary
In the study of cellular pH regulation, 5-substituted amiloride analogs are the gold standard for dissecting the function of Sodium-Hydrogen Exchangers (NHEs). While Amiloride is the parent compound, its low potency and lack of isoform specificity make it unsuitable for precise NHE1 targeting.
This guide compares the three primary high-potency analogs: EIPA (Ethylisopropylamiloride), HMA (Hexamethyleneamiloride), and MIA (Methylisopropylamiloride).
The Bottom Line:
-
Most Potent (NHE1): EIPA and HMA are equipotent in the low nanomolar range (
), offering the potency of Amiloride. -
Best Selectivity: HMA is the superior choice when ENaC (Epithelial Sodium Channel) inhibition must be avoided. EIPA retains significant residual affinity for other transporters.
-
General Utility: EIPA is the industry standard for "general NHE blockade" due to its stability and extensive literature validation.
Mechanistic Profile & Chemical Logic
The inhibition of NHEs by amiloride analogs is strictly competitive with extracellular
Structure-Activity Relationship (SAR)
-
Amiloride: 5-amino group is unsubstituted.[1] High affinity for ENaC; low affinity for NHE.
-
MIA/EIPA: Substitution with hydrophobic alkyl groups (Methyl/Ethyl + Isopropyl) creates a steric bulk that drastically increases affinity for the NHE1 allosteric/transport site while reducing ENaC binding.
-
HMA: The 5-amino group is part of a hexamethylene ring.[2] This rigid hydrophobic ring structure maximizes van der Waals contacts within the NHE1 inhibitor-binding pocket, often yielding the highest selectivity ratio (NHE vs. ENaC).
Diagram: Amiloride Analog SAR & Mechanism
Figure 1: Structural evolution of Amiloride analogs. Hydrophobic substitutions at the 5-position (MIA, EIPA, HMA) shift specificity from ENaC to NHE1.
Comparative Potency Analysis
The following data aggregates
Table 1: Potency Ranking ( ) Against Mammalian Isoforms
| Compound | NHE1 (Ubiquitous) | NHE2 (Intestinal/Kidney) | NHE3 (Apical/Resistant) | ENaC (Off-Target) |
| EIPA | 0.02 - 0.1 | 0.5 - 2.0 | 2 - 10 | Low Affinity |
| HMA | 0.01 - 0.1 | ~1.0 | > 10 | Negligible |
| MIA | 0.1 - 0.5 | 1.0 - 5.0 | > 10 | Low Affinity |
| Amiloride | 3 - 100 | ~100 | > 500 | 0.1 - 0.5 |
Key Takeaways:
-
NHE1 Potency: EIPA and HMA are functionally equivalent for blocking NHE1, with
values often indistinguishable in standard assays. Both are ~100-200x more potent than Amiloride. -
MIA Position: MIA is consistently slightly less potent than EIPA.[3] The ethyl group in EIPA provides a tighter hydrophobic fit in the binding pocket than the methyl group in MIA.
-
NHE3 Resistance: None of these compounds effectively inhibit NHE3 at nanomolar concentrations. To block NHE3, concentrations must be raised to
(EIPA/HMA), which sacrifices isoform selectivity.
Experimental Protocol: pH Recovery Assay
The most robust method to validate potency is the Ammonium Chloride Pre-pulse Technique using a pH-sensitive fluorophore (BCECF-AM).
Protocol Workflow
Objective: Measure the rate of
Materials:
-
Dye: BCECF-AM (Use
loading conc). -
Acid Load Buffer:
Pulse Solution ( replaces ). -
Recovery Buffer:
-containing physiological saline. -
Inhibitors: EIPA/HMA stocks (
in DMSO).
Step-by-Step Methodology:
-
Dye Loading: Incubate cells with BCECF-AM for 30 min at 37°C. Wash
to remove extracellular dye. -
Baseline: Perfuse with standard HEPES-buffered saline to establish baseline
. -
Acidification (Pulse): Perfuse with
buffer for 3-5 minutes. The enters, protonates to , and alkalizes the cell. -
Acidification (Washout): Rapidly switch to
-free solution. leaves, trapping protons inside. drops sharply (Acid Load). -
Recovery (Measurement): Switch to
-containing buffer + Test Inhibitor (EIPA/HMA) .-
Control: Rapid pH recovery (NHE1 active).
-
Experimental: Blunted or flat recovery slope (NHE1 inhibited).
-
-
Calibration: Perform a Nigericin/High-
calibration curve at the end to convert fluorescence ratios to absolute pH.
Diagram: Experimental Workflow (Graphviz)
Figure 2: Standard Ammonium Chloride Pre-pulse protocol for quantifying NHE activity.
Selection Guide: When to use which?
| Scenario | Recommended Compound | Rationale |
| General NHE1 Inhibition | EIPA | Most widely cited; high solubility; stable. The "standard" choice. |
| Avoiding ENaC Effects | HMA | HMA has the "cleanest" pharmacological profile regarding sodium channels. Critical for kidney/lung epithelial studies. |
| uPA Inhibition | HMA | HMA is a dual inhibitor of NHE1 and uPA (urokinase plasminogen activator), useful in cancer metastasis models.[1] |
| NHE3 Studies | S-3226 | Note: Neither EIPA nor HMA is ideal for NHE3. Use S-3226 (a specific NHE3 inhibitor) instead. |
| In Vivo (Fish Models) | Amiloride | Caveat: In some aquatic species, Amiloride is surprisingly more potent than EIPA.[4] Always verify species specificity. |
Pro-Tip: Solubility & Handling
-
Solvent: DMSO is the standard solvent for MIA, EIPA, and HMA.
-
Light Sensitivity: Amiloride analogs are photosensitive. Store stocks in amber vials at -20°C.
-
Fluorescence Interference: These compounds can fluoresce in the UV/Blue spectrum. When using BCECF (excitation 440/490 nm), run a "cell-free + inhibitor" blank to ensure the inhibitor isn't skewing the fluorescence ratio.
References
-
Kleyman, T. R., & Cragoe, E. J. (1988).[4] Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology. Link
-
Masereel, B., et al. (2003).[4][5] An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry. Link
-
Matthews, H., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA).[6] Bioorganic & Medicinal Chemistry Letters.[7][8] Link
-
Counillon, L., et al. (1993). Pharmacological characterization of cloned mammalian Na+/H+ exchanger isoforms.[9][10] Molecular Pharmacology. Link
-
Buckley, B.J., et al. (2021).[5][6][11] Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors.[1][6] International Journal of Molecular Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoology.ubc.ca [zoology.ubc.ca]
- 5. Frontiers | The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reproducibility of Methylisopropylamiloride (MIA) Inhibition Data
Introduction: The Crisis of Specificity
In the investigation of intracellular pH (pHi) regulation—particularly within the context of the Warburg effect, ischemia-reperfusion injury, and cytoskeletal remodeling—Methylisopropylamiloride (MIA) has long been a staple reagent. It is a 5-amino substituted analog of amiloride designed to improve potency against the Na+/H+ Exchanger isoform 1 (NHE1).
However, reproducible data with MIA is frequently compromised by a lack of rigorous control over three variables: compound stability , optical interference , and concentration-dependent specificity .
This guide objectively compares MIA against its progenitor (Amiloride) and its clinical-grade successor (Cariporide/HOE-642), providing a validated, self-correcting protocol to ensure data integrity.
Comparative Landscape: MIA vs. Alternatives
The choice of inhibitor dictates the interpretation of your data. While Amiloride is the historical standard, it is a "dirty" drug at effective concentrations. MIA offers higher potency but introduces solubility challenges. Cariporide represents the gold standard for NHE1 specificity.
Table 1: Technical Specification & Performance Comparison
| Feature | Amiloride | Methylisopropylamiloride (MIA) | Cariporide (HOE-642) |
| Primary Target | ENaC, NHE1 (Low affinity) | NHE1 (High affinity), NHE2 | NHE1 (Ultra-high affinity) |
| IC50 (NHE1) | 3.0 – 100 µM | 0.01 – 0.1 µM (10-100 nM) | 0.02 – 0.05 µM |
| Selectivity | Poor. Inhibits Na+/Ca2+ exchange & Na+ channels at >10µM. | Good vs. ENaC. Poor vs. NHE2. | Excellent. >1000x selective for NHE1 over NHE2/3. |
| Solubility | Water soluble (moderate) | Hydrophobic . Requires DMSO.[1] | Water soluble.[2] |
| Fluorescence | High (Blue/Green emission) | High . Interferes with UV-based assays. | Non-fluorescent. |
| Key Liability | Requires toxic doses for NHE1 block. | Precipitation in aqueous buffer; Light sensitive. | Cost/Availability. |
Critical Insight: Researchers often use MIA at 10–50 µM to "ensure" inhibition. This is a methodological error. At these concentrations, MIA loses specificity, potentially inhibiting mitochondrial oxidative phosphorylation and complicating metabolic data interpretation.
Mechanistic Grounding
To understand the inhibition kinetics, one must visualize the competitive binding at the extracellular face of the NHE1 transporter.
Diagram 1: NHE1 Inhibition Mechanism
Caption: MIA functions as a competitive inhibitor of the extracellular Na+ binding site on NHE1. High external Na+ can reduce efficacy.
Validated Experimental Protocol: Ammonium Pre-pulse Assay
The only way to rigorously validate MIA activity is by measuring the rate of recovery from an acute acid load. This protocol uses the Ammonium Pre-pulse technique , the gold standard for isolating NHE activity.
Phase 1: Preparation & Loading
-
Dye Selection: Use BCECF-AM (ratiometric) over Fluo-based dyes to correct for dye leakage and focal plane shifts.
-
Loading: Incubate cells with 1-2 µM BCECF-AM for 30 mins at 37°C.
-
Quality Check: Wash cells 3x with Tyrode’s buffer to remove extracellular esterases.
-
-
MIA Preparation:
-
Dissolve MIA in DMSO to 10 mM (Stock).
-
Protect from light (wrap tube in foil).
-
Dilute to final concentration (e.g., 100 nM or 1 µM) immediately before use. Do not store dilute aqueous solutions.
-
Phase 2: The Ammonium Pre-pulse (Acidification)
-
Baseline: Perfuse cells with HEPES-buffered Tyrode’s (pH 7.4). Record stable baseline.
-
Alkalinization: Switch to NH4Cl Buffer (20 mM NH4Cl replacing equimolar NaCl).
-
Observation: Rapid rise in pHi (NH3 enters, binds H+).
-
-
Acidification (The Pulse): Rapidly washout NH4Cl with Na+-free solution (NMDG-Cl substitution).
Phase 3: Recovery & Inhibition[7]
-
Control Recovery: Re-introduce Na+-containing Tyrode’s .
-
Result: Rapid pHi recovery driven by NHE1.[7] Calculate slope (dpH/dt).
-
-
MIA Inhibition: Repeat the pulse, but re-introduce Na+ Tyrode’s + MIA (100 nM) .
-
Result: Recovery slope should be significantly flattened (near zero).
-
Phase 4: Calibration (Mandatory)
-
Perfuse with High-K+ / Nigericin (10 µM) buffers at pH 6.5, 7.0, and 7.5.
-
Generate a standard curve to convert Fluorescence Ratio to absolute pH.
Workflow Visualization
Caption: The Ammonium Pre-pulse workflow. Step 3 (Na+-free wash) is critical to "lock" the cell in an acidic state before testing the inhibitor.
Troubleshooting & Self-Validation
To ensure your data meets the E-E-A-T standard, apply these self-checks:
-
The "Drift" Check: If pHi recovers during the Na+-free wash (Step 3), your cells may have significant Na+-independent acid extrusion (e.g., H+-ATPases) or your "Na+-free" buffer is contaminated.
-
The Fluorescence Artifact: MIA is fluorescent. If adding MIA causes an immediate jump in the raw fluorescence trace (independent of pH), you have optical interference.
-
Solution: Use Cariporide instead, or perform a background subtraction with unloaded cells + MIA.
-
-
The Solubility Trap: If MIA inhibition is variable, the compound may have precipitated.
-
Solution: Vortex the stock vigorously. Do not keep aqueous dilutions for >1 hour.
-
References
-
Counillon, L., et al. (1993). "Pharmacological characterization of the cloned human Na+/H+ exchanger isoforms NHE1, NHE2, and NHE3." Molecular Pharmacology. Link
-
Roos, A., & Boron, W. F. (1981).[8] "Intracellular pH."[1][2][7][9][10][11][12][13] Physiological Reviews. (The foundational text for the NH4Cl prepulse method). Link
-
Masereel, B., et al. (2003).[14] "An overview of inhibitors of Na(+)/H(+) exchanger." European Journal of Medicinal Chemistry. Link
-
Putney, L. K., et al. (2002). "Na+/H+ exchange-dependent increase in intracellular pH times G2/M entry and transition." Journal of Biological Chemistry. Link
-
Chakrabarti, S., et al. (1997). "Cariporide (HOE 642), a selective Na+-H+ exchange inhibitor, attenuates ischemia-reperfusion injury."[15][16] Journal of Molecular and Cellular Cardiology. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. amerigoscientific.com [amerigoscientific.com]
- 3. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NHE1 transport activity and gene transcription in DRG neurons in oxaliplatin-induced painful peripheral neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonium prepulse: effects on intracellular pH and bioelectric activity of CA3-neurones in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide modulates cardiomyocyte pH control through a biphasic effect on sodium/hydrogen exchanger-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. zoology.ubc.ca [zoology.ubc.ca]
- 15. Blocking Na(+)-H+ exchange by cariporide reduces Na(+)-overload in ischemia and is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cariporide | Na+/H+ Exchanger Inhibitors: Tocris Bioscience [rndsystems.com]
A Researcher's Guide to the Cross-Reactivity of Methylisopropylamiloride with ASIC Channels
For researchers and drug development professionals navigating the complex landscape of ion channel pharmacology, understanding the precise activity of small molecule modulators is paramount. Methylisopropylamiloride (MIA), an amiloride analog, is often utilized as a pharmacological tool to probe the function of Acid-Sensing Ion Channels (ASICs). However, its utility is intrinsically linked to its selectivity profile. This guide provides an in-depth, objective comparison of MIA's cross-reactivity with various ASIC channel subtypes, supported by experimental data, to empower researchers in making informed experimental choices.
Introduction to Methylisopropylamiloride and Acid-Sensing Ion Channels
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the ENaC/Degenerin superfamily.[1] They are implicated in a wide array of physiological and pathological processes, including pain perception, mechanosensation, synaptic plasticity, and neuronal injury associated with acidosis.[1][2] The ASIC family comprises multiple subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4) that can form both homomeric and heteromeric channels, each with distinct biophysical and pharmacological properties.[3]
Methylisopropylamiloride, also known as 5-(N-methyl-N-isopropyl)amiloride (MIA), is a derivative of the diuretic amiloride. Amiloride and its analogs are well-established as non-selective inhibitors of ASICs.[1][4] Understanding the specific inhibitory profile of MIA across the diverse range of ASIC subtypes is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.
Comparative Analysis of MIA's Inhibitory Potency on ASIC Subtypes
Experimental evidence, primarily from electrophysiological studies, has characterized the inhibitory effect of MIA on ASIC1a channels. However, comprehensive data on its activity across all ASIC subtypes is less complete. The available data consistently demonstrates that MIA is a moderately potent inhibitor of ASIC1a, though less potent than other amiloride analogs such as benzamil and phenamil.
| Compound | ASIC1a IC₅₀ (CHO Cells)[3] | ASIC1a IC₅₀ (Cortical Neurons)[5] | Other ASIC Subtypes |
| Methylisopropylamiloride (MIA) | 17.81 µM | 20.76 µM | Data not widely available; expected broad but weaker inhibition. |
| Benzamil | 3.50 µM | 2.40 µM | Generally more potent than amiloride on ASICs. |
| Phenamil | 6.95 µM | 8.95 µM | Potent inhibitor of various ASIC subtypes. |
| Amiloride | 13.50 µM | 13.82 µM | Non-selective inhibitor with IC₅₀ values around 20 µM for ASIC1a, ASIC1b, and ASIC2a, and ~60 µM for transient ASIC3 currents.[2] |
Key Insights from Experimental Data:
-
ASIC1a Inhibition: Studies utilizing whole-cell patch-clamp techniques on Chinese Hamster Ovary (CHO) cells expressing recombinant ASIC1a channels have determined the half-maximal inhibitory concentration (IC₅₀) of MIA to be approximately 17.81 µM.[3] Similar experiments on cultured cortical neurons, which endogenously express ASICs, reported an IC₅₀ of 20.76 µM for MIA.[5]
-
Paradoxical Effects on ASIC3: It is important to note that amiloride has been shown to have complex, paradoxical effects on ASIC3 channels, including potentiation of sustained currents at physiological pH.[6][7] Whether MIA shares this characteristic has not been definitively established and warrants further investigation.
Off-Target Reactivity: A Critical Consideration
A comprehensive understanding of a pharmacological tool requires an assessment of its activity on other potential targets. Amiloride and its analogs are known to interact with other ion transporters, most notably the epithelial sodium channel (ENaC) and the Na⁺/H⁺ exchanger (NHE).[8]
-
Epithelial Sodium Channel (ENaC): Amiloride is a well-known blocker of ENaC.[9][10] However, substitutions at the 5-position of the pyrazine ring, as is the case with MIA, have been shown to reduce ENaC inhibitory activity.[8] This suggests that MIA may have a more favorable selectivity window for ASICs over ENaC compared to amiloride.
-
Na⁺/H⁺ Exchanger (NHE): Amiloride and its derivatives are also recognized inhibitors of various NHE isoforms.[8][11] Some analogs, such as dimethylamiloride (DMA), show selectivity for NHEs.[7] The activity of MIA on specific NHE isoforms should be considered, especially in experimental systems where NHEs play a significant physiological role.
The cross-reactivity of MIA with these and potentially other off-target proteins underscores the importance of using appropriate controls and, where possible, multiple pharmacological agents to validate experimental findings.
Experimental Workflow for Assessing Cross-Reactivity
To rigorously characterize the cross-reactivity of MIA or other novel compounds across ASIC subtypes, a systematic electrophysiological approach is required. The following outlines a detailed protocol for whole-cell patch-clamp recording.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Maintain a suitable mammalian cell line (e.g., CHO or HEK293 cells) that does not endogenously express ASICs.
-
Transiently transfect the cells with plasmids containing the cDNA for the human or rodent ASIC subunit of interest (e.g., hASIC1a, hASIC1b, hASIC2a, hASIC3). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 12-24 hours post-transfection and allow them to grow for another 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with an external solution at pH 7.4.
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Under visual guidance using an inverted microscope, approach a single transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
ASIC Current Elicitation and Drug Application:
-
Rapidly switch the perfusion solution from pH 7.4 to an acidic pH (e.g., pH 6.0 for ASIC1a and ASIC3, or a lower pH for ASIC2a) to evoke a robust inward current.
-
After establishing a stable baseline current, co-apply various concentrations of MIA with the acidic solution.
-
Record the peak amplitude of the inward current in the presence of each MIA concentration.
-
Perform a washout step by perfusing with the acidic solution without MIA to check for the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude for each MIA concentration and normalize it to the baseline current amplitude.
-
Plot the normalized current as a function of the MIA concentration and fit the data to a logistic equation to determine the IC₅₀ value and Hill coefficient.
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates self-validating principles. The use of a heterologous expression system with single ASIC subunit transfection ensures that the measured currents are attributable to the specific channel of interest. The concentration-response curve allows for the determination of a key pharmacological parameter (IC₅₀), providing a quantitative measure of potency. The washout step confirms the reversibility of the compound's action, distinguishing between a simple channel block and a more complex, irreversible interaction.
Logical Relationships in ASIC Inhibition
Sources
- 1. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 7. Na(+)-H+ exchange inhibition at reperfusion is cardioprotective during myocardial ischemia-reperfusion; 31P NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The function and regulation of acid-sensing ion channels (ASICs) and the epithelial Na(+) channel (ENaC): IUPHAR Review 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia [mdpi.com]
Benchmarking Methylisopropylamiloride: A Comparative Guide to IC50 Values Across Diverse Cell Lines
In the landscape of preclinical cancer research, the characterization of small molecule inhibitors is paramount to identifying promising therapeutic candidates. Methylisopropylamiloride (MIA), a potent derivative of the diuretic amiloride, has garnered significant interest for its activity as an inhibitor of the Na+/H+ exchanger 1 (NHE1). The dysregulation of NHE1 activity is increasingly recognized as a hallmark of cancer, contributing to a pro-survival intracellular environment and facilitating tumor progression and metastasis. Consequently, the precise determination of MIA's half-maximal inhibitory concentration (IC50) across various cancer cell lines is a critical step in evaluating its therapeutic potential.
This guide provides a comparative analysis of the cytotoxic effects of amiloride and its derivatives, including MIA, across a selection of cancer cell lines. We will delve into the mechanistic underpinnings of its action, discuss the variability in cellular responses, and provide a detailed, field-proven protocol for the accurate determination of IC50 values. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply MIA in their in vitro models.
The Science of Inhibition: MIA and the Na+/H+ Exchanger 1
Methylisopropylamiloride, like its parent compound amiloride, targets the Na+/H+ exchanger 1 (NHE1), a ubiquitously expressed plasma membrane protein.[1] NHE1 plays a crucial housekeeping role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] In cancer cells, the metabolic rate is often elevated, leading to increased intracellular acidification. To counteract this, cancer cells frequently upregulate NHE1 expression and activity, maintaining a slightly alkaline intracellular environment that is conducive to proliferation, survival, and invasion.[1][2]
By inhibiting NHE1, MIA disrupts this critical pH regulation, leading to intracellular acidification. This disruption of ion homeostasis can trigger a cascade of downstream events, including the inhibition of cell proliferation, migration, and the induction of apoptosis or other forms of cell death. The potency of amiloride derivatives as NHE1 inhibitors and cytotoxic agents has been linked to their lipophilicity, with more lipophilic compounds generally exhibiting greater efficacy.[3][4]
Comparative Cytotoxicity: IC50 Values of Amiloride and its Derivatives
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function by 50%. The IC50 values for MIA and related amiloride derivatives can vary significantly across different cell lines. This variability is often attributed to factors such as the expression level of the target protein (NHE1), the cell's metabolic state, and the presence of drug resistance mechanisms.[2][5]
Below is a summary of reported IC50 values for amiloride and its more potent, lipophilic derivatives, Hexamethylene amiloride (HMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), in various cancer cell lines. While specific IC50 values for MIA are less commonly reported, the data for these structurally related compounds provide a valuable benchmark for its expected potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Amiloride | MCF-7 | Breast (ER+) | >500 | [6] |
| Amiloride | MDA-MB-231 | Breast (Triple-Negative) | ~100-200 | [6] |
| Hexamethylene amiloride (HMA) | HT-1080 | Fibrosarcoma | 13.8 | [7] |
| Hexamethylene amiloride (HMA) | MCF-7 | Breast (ER+) | ~40 | [8] |
| Hexamethylene amiloride (HMA) | MDA-MB-231 | Breast (Triple-Negative) | ~40 | [8] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | MKN28 | Gastric | Suppresses proliferation at 5-100 | [9][10] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | HT-29 | Colon | Blocks macropinocytosis at 20 | [9] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | MIA PaCa-2 | Pancreatic | Blocks macropinocytosis at 20 | [9] |
Note: The presented IC50 values are approximate and can vary based on the specific experimental conditions, such as the assay used and the incubation time. It is crucial to determine the IC50 of MIA and its analogs under your specific experimental settings.
The "Why" Behind the "How": A Validated Protocol for IC50 Determination
The accurate determination of IC50 values is fundamental to the reliable assessment of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability.[11][12][13] The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[11]
Experimental Protocol: MTT Assay for MIA IC50 Determination
This protocol provides a step-by-step guide for determining the IC50 of Methylisopropylamiloride (MIA) in adherent cancer cell lines.
Materials:
-
Methylisopropylamiloride (MIA)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability (should be >95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of MIA in DMSO.
-
Perform serial dilutions of the MIA stock solution in complete culture medium to achieve a range of final concentrations for treatment. A common starting range is from 0.1 µM to 100 µM.
-
It is critical to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared MIA dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, carefully remove the medium containing MIA.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each MIA concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the MIA concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of MIA's action and the experimental process for its evaluation, the following diagrams illustrate the key signaling pathway affected by NHE1 inhibition and the workflow for IC50 determination.
Caption: Signaling pathway of NHE1 inhibition by MIA.
Sources
- 1. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hexamethylene amiloride engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of Methylisopropylamiloride (MIA) in Ion Transport Assays
In the intricate world of cellular signaling and homeostasis, ion transporters and channels are pivotal gatekeepers. Modulating their activity with pharmacological agents is a cornerstone of both basic research and drug development. Among the arsenal of available inhibitors, amiloride and its derivatives stand out for their broad utility. This guide provides an in-depth analysis of one such derivative, 5-(N-Methyl-N-isobutyl)amiloride (MIA), also known as MIBA. We will dissect its specificity profile, compare it to other commonly used amiloride analogs, and provide the experimental frameworks necessary for its rigorous evaluation. Our goal is to equip you, the researcher, with the critical knowledge to employ MIA effectively and interpret your results with confidence.
The Amiloride Family: A Tale of Specificity Through Chemical Modification
Amiloride, a potassium-sparing diuretic, was the parent compound from which a large family of derivatives has been synthesized.[1] The core pyrazinoylguanidine structure of amiloride has been systematically modified to enhance potency and selectivity for specific ion transport proteins.[2][3] Understanding this structure-activity relationship is key to selecting the right tool for your research.
Generally, modifications at two key positions on the amiloride molecule dictate the primary target:
-
The 5-amino group: Substitutions at this position, particularly with bulky, hydrophobic groups, tend to dramatically increase the inhibitory potency for the Na+/H+ exchanger (NHE).[2] MIA, with its N-methyl-N-isobutyl substitution, is a prime example of this design principle.[4]
-
The guanidino moiety: Modifications here, such as adding a benzyl group to create benzamil or a phenyl group for phenamil, enhance activity against the epithelial Na+ channel (ENaC).[3]
This differential targeting is the foundation upon which experimental designs are built. Choosing an inhibitor is not just about blocking a transporter; it's about not blocking others.
MIA Specificity Profile: A Comparative Analysis
MIA is most renowned as a potent inhibitor of the Na+/H+ exchanger, an antiporter crucial for regulating intracellular pH, cell volume, and sodium homeostasis. However, like all amiloride analogs, it is not perfectly specific. Its activity profile must be considered in the context of the experimental system.
Below is a comparative table of IC50 values for MIA and other common amiloride analogs against various ion transporters. It's crucial to note that IC50 values are highly dependent on the experimental conditions (e.g., cell type, buffer composition, temperature) and should be used as a guide for relative potency.[5][6]
| Inhibitor | Primary Target | IC50 (Primary Target) | Key Off-Targets | IC50 (Off-Targets) |
| Amiloride | ENaC, NHE1 | ~1 µM (ENaC), ~130 µM (NHE1)[7][8] | Na+/Ca2+ Exchanger, TRPP3 | >1000 µM (Na+/Ca2+), 143 µM (TRPP3)[8][9] |
| MIA (MIBA) | NHE1 | ~14 µM [8] | Na+/Ca2+ Exchanger, Ca2+ Pump | 84 µM (Na+/Ca2+), 70 µM (Ca2+ Pump)[8] |
| EIPA | NHE1 | ~16 µM[8] | Na+/Ca2+ Exchanger, TRPP3 | 83 µM (Na+/Ca2+), 10.5 µM (TRPP3)[8][9] |
| Benzamil | ENaC | High Potency (nM range) | TRPP3, Na+/Ca2+ Exchanger | 1.1 µM (TRPP3)[9] |
| Phenamil | ENaC | High Potency (nM range) | TRPP3 | 0.14 µM (TRPP3)[9] |
IC50 values are approximate and can vary significantly between studies and experimental conditions.
-
For NHE Inhibition: Both MIA and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are substantially more potent NHE inhibitors than the parent compound, amiloride.[8] MIA's high affinity and specific binding make it a suitable tool for assessing the number of Na+/H+ antiporters in membrane preparations.[4]
-
Distinguishing NHE from ENaC: If the goal is to inhibit NHE while minimizing effects on ENaC, MIA or EIPA are superior choices to amiloride. Conversely, if targeting ENaC is the objective, benzamil or phenamil are more appropriate due to their higher potency for this channel.[3]
-
Potential TRP Channel Effects: A critical, often overlooked, off-target effect of amiloride analogs is the inhibition of certain Transient Receptor Potential (TRP) channels. Notably, TRPP3 (also known as PKD3) is inhibited by several amiloride analogs, with a potency order of phenamil > benzamil > EIPA > amiloride.[9] This is a crucial consideration in systems where TRPP3 is expressed and functionally relevant.
The following diagram illustrates the primary targets of MIA in comparison to other amiloride analogs.
Caption: A generalized workflow for inhibitor specificity profiling.
Conclusion: Using MIA with Scientific Rigor
Methylisopropylamiloride (MIA) is a powerful and selective inhibitor of the Na+/H+ exchanger, making it an invaluable tool for dissecting the role of this transporter in cellular physiology and pathophysiology. Its superiority over the parent compound, amiloride, for this purpose is clear.
However, its utility is predicated on a thorough understanding of its full pharmacological profile. Researchers must remain vigilant about potential off-target effects, particularly on other ion transporters and channels, and recognize that high concentrations of any inhibitor can lead to non-specific interactions. [8]The choice of inhibitor should always be guided by a clear experimental question and validated with appropriate controls. By employing the comparative data and experimental frameworks provided in this guide, researchers can leverage the strengths of MIA to generate robust, reproducible, and highly impactful data.
References
-
Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. [Link]
-
Amiloride and its analogs as tools in the study of ion transport. PubMed. [Link]
-
A dextran-bound amiloride derivative is a selective inhibitor of Na+/H+ antiport. Application for studying the role of the antiporter in cellular proliferation in human fibroblasts. The Journal of Biological Chemistry. [Link]
-
Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes. PubMed. [Link]
-
Amiloride and its analogs as tools to inhibit Na+ transport via the Na+ channel, the Na+/H+ antiport and the Na+/Ca2+ exchanger. Biochimie. [Link]
-
6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. Journal of Medicinal Chemistry. [Link]
-
Inhibition of TRPP3 channel by amiloride and analogs. Molecular Pharmacology. [Link]
- 6-Substituted amiloride derivatives.
-
Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). CORE. [Link]
- Amiloride and Its Analogs: Unique Cation Transport Inhibitors. Google Books.
-
High-Throughput and Automated Anion Transport Assays. Wiley Online Library. [Link]
-
Methyl isobutyl amiloride: a new probe to assess the number of Na-H antiporters. PubMed. [Link]
-
Inhibition of TRPP3 Channel by Amiloride and Analogs. ResearchGate. [Link]
-
The mechanism of action of amiloride. PubMed. [Link]
-
Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis. MDPI. [Link]
-
When Does the IC50 Accurately Assess the Blocking Potency of a Drug? PMC. [Link]
-
Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes. PubMed. [Link]
-
IC50. Wikipedia. [Link]
-
Identification of Intestinal NaCl Absorptive-Anion Secretory Cells: Potential Functional Significance. Frontiers in Physiology. [Link]
-
Na(+)/H(+) exchange regulatory cofactor NHE-RF3. Olink. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
Sources
- 1. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride and its analogs as tools to inhibit Na+ transport via the Na+ channel, the Na+/H+ antiport and the Na+/Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl isobutyl amiloride: a new probe to assess the number of Na-H antiporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Protocol: Confirming Na⁺/H⁺ Exchange (NHE) Dependency with Methylisopropylamiloride
Topic: Confirming Na+/H+ Exchange Dependency Using Methylisopropylamiloride (MIA) Content Type: Publish Comparison Guide
Executive Summary
In cellular physiology and drug development, distinguishing specific ion transport mechanisms is critical. The ubiquitous Na⁺/H⁺ Exchanger isoform 1 (NHE1) and its epithelial counterparts (NHE2, NHE3) are primary regulators of intracellular pH (pHᵢ). While amiloride is the historical inhibitor of choice, its lack of specificity—particularly its high affinity for Epithelial Sodium Channels (ENaC)—renders it unreliable for definitive mechanistic confirmation.
This guide details the validation of NHE dependency using Methylisopropylamiloride (MIA) , a potent amiloride analog. Unlike its parent compound, MIA exhibits high specificity for NHEs over ENaC and enhanced potency, making it the superior tool for confirming NHE-driven pH recovery, migration, or metabolic shifts.
Part 1: Mechanistic Foundation & The Case for MIA
The Mechanism of Action
NHEs function as electroneutral antiporters, exchanging one intracellular proton (H⁺) for one extracellular sodium ion (Na⁺).[2] This process is driven by the inward Na⁺ gradient established by the Na⁺/K⁺-ATPase.
MIA inhibits this exchange by competing with extracellular Na⁺ at the transport site (or an allosteric modifier site), locking the transporter in an inactive state.
Figure 1: NHE Function and MIA Inhibition Pathway
Caption: Schematic of NHE antiporter function. MIA competes with extracellular Na+, preventing H+ extrusion and locking the transporter.
Part 2: Comparative Analysis (The "Why")
Researchers often default to Amiloride due to cost, but this introduces significant experimental noise. MIA (and its close analog EIPA) provides a cleaner pharmacological dissection.
Table 1: Inhibitor Profile Comparison[2]
| Feature | Amiloride | MIA (Methylisopropylamiloride) | Cariporide (HOE-642) |
| Primary Target | ENaC (High Affinity), NHEs (Low Affinity) | NHE1, NHE2 (High Affinity) | NHE1 (Ultra-Selective) |
| IC50 (NHE1) | ~ 3 - 100 µM | ~ 0.01 - 0.1 µM | ~ 0.03 - 0.05 µM |
| IC50 (ENaC) | < 0.5 µM | > 10 µM (Poor inhibitor) | Inactive |
| Specificity | Low. Blocks ENaC, NCX, and Na+/K+ ATPase at high doses. | High for NHEs. Distinguishes NHEs from ENaC/NCX. | Isoform Specific. Distinguishes NHE1 from NHE2/3. |
| Use Case | General diuretic; not recommended for specific NHE confirmation. | Gold Standard for confirming general Na+/H+ exchange dependency. | Distinguishing NHE1 (housekeeping) from apical NHE2/3. |
Expert Insight:
"If you use Amiloride at 100 µM to block NHE1, you are simultaneously obliterating ENaC and potentially affecting the Na+/Ca2+ exchanger (NCX). If your effect persists with MIA (1 µM) but not with low-dose Amiloride (1 µM), you have confirmed NHE dependency and ruled out ENaC."
Part 3: Experimental Protocol – The Ammonium Prepulse Technique
The most robust method to confirm NHE activity is the Ammonium Prepulse Technique using a pH-sensitive fluorophore (BCECF-AM). This protocol forces the cell to acidify, creating a demand for NHE activity, which is then challenged with MIA.
Phase 1: Preparation & Loading
-
Dye Loading: Incubate cells with BCECF-AM (1-5 µM) for 30 minutes at 37°C.
-
Wash: Rinse 3x with HEPES-buffered saline (HBS) to remove extracellular dye.
Phase 2: The Prepulse (Acidification)
-
Initial Baseline: Record fluorescence ratio (Ex 490/440 nm, Em 535 nm) in standard HBS.
-
NH₄Cl Addition: Perfuse with HBS containing 20-30 mM NH₄Cl .
-
Plateau: Wait for pH to stabilize (2-5 mins).
-
NH₄Cl Washout (The Acid Load): Rapidly switch to Na⁺-free solution (e.g., Choline-Cl based).
Phase 3: The Confirmation (Recovery)
-
Control Recovery: Switch to Na⁺-containing HBS .
-
Observation: Rapid pH recovery (NHE pumps H⁺ out in exchange for Na⁺).
-
-
Experimental Recovery (MIA): In a separate run (or subsequent pulse), switch to Na⁺-containing HBS + MIA (1-5 µM) .
-
Observation: If NHE-dependent, pH recovery is abolished or significantly blunted.
-
Figure 2: Ammonium Prepulse Workflow
Caption: Workflow for the Ammonium Prepulse Technique. The critical divergence occurs at the re-introduction of Sodium.
Part 4: Data Interpretation & Validation Criteria
To confidently publish "NHE-dependency," your data must meet these criteria:
-
Na⁺ Dependence: Recovery from acidosis must only occur when extracellular Na⁺ is reintroduced. If recovery happens in Na⁺-free media, a different mechanism (e.g., H⁺-ATPase) is active.
-
MIA Sensitivity:
-
Complete Block: Indicates NHE1/NHE2 dominance.
-
Partial Block: Suggests contribution from MIA-resistant isoforms (like NHE3, which requires higher concentrations) or other transporters (HCO₃⁻ transporters).
-
-
Dose-Response Verification:
-
1 µM MIA: Blocks NHE1/NHE2.
-
>50 µM MIA: Required to block NHE3 significantly.
-
Note: If 1 µM MIA blocks the effect, it is likely NHE1-mediated (in non-epithelial cells).
-
References
-
Masereel, B., et al. (2003).[2][8] An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry. Link
-
Roos, A., & Boron, W. F. (1981). Intracellular pH.[3][8][9][10] Physiological Reviews. Link
-
Counillon, L., et al. (1993). Pharmacological characterization of stably transfected Na+/H+ exchanger isoforms. Molecular Pharmacology. Link
-
Putnam, R. W. (2012). Intracellular pH Regulation.[3][9][10] Cell Physiology Source Book. Link
-
Orlowski, J., & Grinstein, S. (2004). Diversity of the mammalian sodium/proton exchanger NHE family. Pflügers Archiv. Link
Sources
- 1. Blocking Na(+)-H+ exchange by cariporide reduces Na(+)-overload in ischemia and is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zoology.ubc.ca [zoology.ubc.ca]
- 3. genecopoeia.com [genecopoeia.com]
- 4. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 5. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. Quick and accurate method to convert BCECF fluorescence to pHi: calibration in three different types of cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methylisopropylamiloride proper disposal procedures
Core Directive & Scope
Warning: Acronym Ambiguity Before proceeding, verify your substance. In chemical catalogs, "MIPA" frequently refers to Monoisopropylamine (CAS 75-31-0), a flammable liquid.[1] This guide addresses Methylisopropylamiloride (often abbreviated as MIA or HMA), an analog of amiloride used as a Na+/H+ exchange (NHE) inhibitor.
-
Target Substance: Methylisopropylamiloride (Solid/Powder)
-
Chemical Family: Pyrazinecarboxamide / Amiloride Analog
-
Primary Hazard: Toxic if swallowed (H301), Skin/Eye Irritant (H315/H319).
Chemical Identification & Risk Assessment
Effective disposal begins with accurate characterization. Amiloride analogs are bioactive compounds that persist in aqueous environments. They must never be discarded down the drain in their concentrated forms due to potential ecotoxicity and bioaccumulation risks.
| Parameter | Technical Specification |
| Chemical Name | 5-(N-methyl-N-isopropyl)amiloride (often HCl salt) |
| CAS Number | 1154-25-2 (Generic for EIPA analog) or 1428-95-1 (Parent Amiloride) |
| Physical State | Yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Primary Hazards | Toxic (Oral) , Irritant (Respiratory/Mucous Membranes) |
| RCRA Status (USA) | Not P-listed or U-listed. Classified as Non-Regulated Chemical Waste (unless mixed with listed solvents). |
| Disposal Method | High-Temperature Incineration (Preferred) |
Strategic Disposal Workflows
The following decision matrix illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Segregation logic for Methylisopropylamiloride waste streams. Note the convergence on incineration.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Powder & Contaminated Debris)
Context: Spatulas, weigh boats, and expired powder stocks pose an inhalation risk. Scientific Rationale: Amiloride analogs are fine powders that can aerosolize. Double-containment prevents particulate dispersion.
-
PPE Verification:
-
Wear Nitrile gloves (double-gloving recommended).
-
Wear N95 respirator or work inside a certified chemical fume hood.
-
-
Primary Containment:
-
Place the contaminated item or vial into a clear plastic zip-lock bag.
-
Self-Validating Step: Wipe the exterior of the primary bag with a damp paper towel. If yellow residue appears on the towel, the primary bag is contaminated; re-bag immediately.
-
-
Secondary Containment:
-
Place the sealed primary bag into the laboratory's designated Solid Toxic Waste drum.
-
-
Labeling:
-
Tag must read: "Solid Debris contaminated with Methylisopropylamiloride. Toxic."
-
Protocol B: Liquid Stock Solutions (DMSO/Methanol)
Context: Researchers often store 10-100 mM stocks in DMSO. Scientific Rationale:DMSO is a skin penetrant. If dissolved in DMSO, the toxic amiloride analog can pass through the skin barrier into the bloodstream much faster than in aqueous form.
-
Segregation:
-
Do NOT mix with aqueous acid waste (risk of precipitation or unexpected exothermic reaction).
-
Do NOT mix with oxidizers (DMSO + Oxidizers = Explosion hazard).
-
-
Collection:
-
Pour into a waste container compatible with organic solvents (HDPE or Glass).
-
Critical Check: Ensure the container is rated for halogenated/non-halogenated solvents.
-
-
Labeling:
-
List all constituents: "DMSO (99%), Methylisopropylamiloride (1%)."
-
Mark hazard checkboxes: Flammable (due to solvent) and Toxic .
-
Protocol C: Experimental Media (Aqueous Dilutions)
Context: Cell culture media or perfusion buffers containing µM concentrations. Scientific Rationale: While dilute, these solutions are bioactive. Bleaching (hypochlorite) is not recommended as a primary destruction method for complex nitrogenous heterocycles, as it may form chlorinated byproducts without fully deactivating the pharmacophore.
-
Collection:
-
Aspirate media into a dedicated liquid chemical waste flask (vacuum trap).
-
Alternatively, pour directly into "Aqueous Chemical Waste" carboy.
-
-
pH Check (Self-Validation):
-
Ensure the waste carboy pH is between 5 and 9. Extreme pH can degrade the plastic over time or cause off-gassing if other reagents are added.
-
-
Disposal:
-
Hand over to EHS for incineration. Do not pour down the sink , even if dilute.
-
Emergency Spill Response
If a spill occurs, immediate containment is vital to prevent tracking the substance through the lab.
| Spill Type | Immediate Action | Decontamination Agent |
| Dry Powder | Do not sweep (creates dust). Cover with wet paper towels to dampen. | 10% Alconox/Detergent solution. |
| DMSO Stock | Evacuate area if >10mL. Wear double gloves. Absorb with polypropylene pads. | Water + Soap (DMSO is water-miscible). |
| Aqueous Media | Absorb with standard paper towels. | Standard lab disinfectant. |
Medical Note: If skin contact occurs with a DMSO solution of Methylisopropylamiloride, wash immediately with copious soap and water for 15 minutes. The DMSO vehicle increases systemic absorption risk significantly compared to the powder alone.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 5-(N-Ethyl-N-isopropyl)amiloride.[2] National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling Methylisopropylamiloride
This guide outlines the safety, logistical, and operational protocols for handling Methylisopropylamiloride (MIA) , a potent pharmacological inhibitor of the Na⁺/H⁺ exchanger (NHE).
Part 1: Executive Safety Summary
Methylisopropylamiloride (MIA) is a bioactive pyrazinecarboxamide derivative. Unlike standard buffers or salts, this compound is a potent ion channel inhibitor capable of altering cellular pH and sodium homeostasis. It must be handled as a Hazardous Bioactive Substance .
| Critical Check | Directive |
| Primary Hazard | Bioactivity: Potent inhibition of NHE isoforms (NHE1, NHE2). Physical: Fine crystalline powder; high risk of aerosolization. |
| Strict Prohibition | NEVER handle the dry powder on an open bench. Weighing must occur inside a Fume Hood or Biological Safety Cabinet (BSC). |
| Solvent Warning | MIA is hydrophobic. It requires DMSO or Methanol for dissolution. These solvents are skin-permeable carriers that can transport the toxin directly into the bloodstream. |
| Immediate Action | If inhaled or ingested: Seek medical attention immediately. Monitor electrolytes (risk of hyperkalemia/arrhythmia). |
Part 2: Chemical Identity & Hazard Profile
Understanding the chemical nature of MIA is prerequisite to selecting the correct PPE.
-
Chemical Name: 5-(N-methyl-N-isopropyl)amiloride[1]
-
Synonyms: MIA; L-644,711
-
Molecular Formula: C₁₁H₁₈ClN₇O
-
Mechanism of Action: Competitive inhibition of the Na⁺/H⁺ exchanger. By blocking the extrusion of H⁺ ions, MIA causes intracellular acidification and disruption of sodium transport.
-
Physical State: Yellow to off-white solid powder.
Risk Assessment Matrix
| Hazard Class | GHS Classification (Read-Across*) | Operational Implication |
| Acute Toxicity | Category 3/4 (Oral/Inhalation) | Harmful if swallowed or inhaled.[4][5] Dust control is critical. |
| Skin/Eye Irritation | Category 2 (Skin), Category 2A (Eye) | Causes serious eye irritation and skin sensitization. |
| Target Organ | STOT-SE 3 (Respiratory) | May cause respiratory tract irritation. |
*Note: Specific GHS data for MIA is limited. Classifications are extrapolated from the structural analog 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) and Amiloride HCl.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Selection depends on the state of the matter (Solid vs. Solution).
Scenario A: Handling Solid Powder (Weighing/Aliquotting)
High risk of inhalation and dust generation.
-
Respiratory: N95 or P100 Particulate Respirator (if not working in a certified fume hood).
-
Why: Amiloride analogs are fine powders that aerosolize easily.
-
-
Hand Protection: Double Nitrile Gloves (Minimum thickness: 0.11 mm).
-
Protocol: Change outer gloves immediately after weighing.
-
-
Eye Protection: Chemical Safety Goggles (tight-fitting).
-
Why: Standard safety glasses allow dust entry from the sides.
-
-
Body: Lab coat (buttoned to collar) + Tyvek sleeves (optional but recommended to prevent cuff contamination).
Scenario B: Handling Solutions (DMSO/Methanol)
High risk of transdermal absorption.
-
Respiratory: Fume Hood is mandatory. If outside containment, use a Half-Mask Respirator with Organic Vapor (OV) Cartridges .
-
Why: DMSO is not volatile, but Methanol is. The primary risk here is the solvent fumes.
-
-
Hand Protection: Chemical Resistant Gloves compatible with the solvent.
-
For DMSO: Standard Nitrile is acceptable for splash protection (breakthrough >5 min).
-
For Methanol: Nitrile is acceptable for short contact; Butyl rubber is superior for prolonged exposure.
-
-
Eye Protection: Safety Glasses with side shields or Face Shield (if pouring large volumes).
Part 4: Operational Protocols
Decision Logic: PPE Selection
Figure 1: Decision logic for selecting PPE based on the physical state of MIA and the solvent used.
Safe Weighing & Solubilization Protocol
Objective: Prepare a 10 mM stock solution in DMSO without contaminating the workspace.
-
Preparation:
-
Place a static-dissipative mat inside the chemical fume hood. Amiloride analogs are static-prone.[1]
-
Pre-label your destination vial (Amber glass recommended; MIA is light-sensitive).
-
-
Weighing:
-
Use a micro-spatula. Do not pour from the source bottle.
-
Technique: "Tap-and-settle." Tap the spatula gently to dispense; wait 3 seconds for dust to settle before moving the spatula back.
-
-
Solubilization:
-
Add DMSO (Dimethyl Sulfoxide) directly to the vial containing the powder.
-
Caution: The addition of solvent is the moment of highest risk for droplet generation. Add solvent slowly down the side of the vial.
-
Vortex with the cap tightly sealed .
-
-
Decontamination:
-
Wipe the balance and spatula with a wet paper towel (water/detergent) followed by Ethanol.
-
Why: Dry wiping disperses the dust. Wet wiping captures it.
-
Part 5: Disposal & Emergency Response
Disposal of MIA Waste
MIA is a pharmaceutical-grade inhibitor and must not enter the water supply.
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a sealed biohazard/chemical waste bag labeled "Toxic Solid."
-
Liquid Waste: Dispose of stock solutions in the "High Hazard" or "Toxic Solvent" stream. Do not mix with general organic waste if your facility segregates highly bioactive compounds.
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact:
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7] Consult an ophthalmologist.
References
-
Cayman Chemical. (2023). 5-(N-ethyl-N-isopropyl)-Amiloride Safety Data Sheet. Link (Used as Read-Across for MIA).
-
Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1-21. Link
-
ChemicalBook. (2024). 5-(N-methyl-N-isopropyl)amiloride (CAS 1151-74-2) Product Entry.[2] Link
-
Santa Cruz Biotechnology. (2023). EIPA (Amiloride Analog) Safety Data Sheet. Link
Sources
- 1. Thuốc Amiloride: Cơ chế tác dụng, chỉ định, lưu ý tác dụng phụ [songkhoemoingay.com]
- 2. 5-(N-methyl-N-propyl)amiloride | CAS#:1151-75-3 | Chemsrc [chemsrc.com]
- 3. methyl N-(isopropyl)carbamate | CAS#:5602-90-4 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
